Tritc-dhpe
Description
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Properties
Molecular Formula |
C69H112N5O10PS |
|---|---|
Molecular Weight |
1234.7 g/mol |
IUPAC Name |
4-[2-[[(2R)-2,3-di(hexadecanoyloxy)propoxy]-oxidophosphoryl]oxyethylcarbamothioylamino]-2-[3-(dimethylamino)-6-dimethylazaniumylidene-10H-anthracen-9-yl]benzoate;triethylazanium |
InChI |
InChI=1S/C63H97N4O10PS.C6H15N/c1-7-9-11-13-15-17-19-21-23-25-27-29-31-33-59(68)74-47-54(77-60(69)34-32-30-28-26-24-22-20-18-16-14-12-10-8-2)48-76-78(72,73)75-42-41-64-63(79)65-51-35-38-57(62(70)71)58(46-51)61-55-39-36-52(66(3)4)44-49(55)43-50-45-53(67(5)6)37-40-56(50)61;1-4-7(5-2)6-3/h35-40,44-46,54H,7-34,41-43,47-48H2,1-6H3,(H3-,64,65,70,71,72,73,79);4-6H2,1-3H3/t54-;/m1./s1 |
InChI Key |
DOVQNNKAZFHMDD-KINGROEASA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCCNC(=S)NC1=CC(=C(C=C1)C(=O)[O-])C2=C3C=CC(=[N+](C)C)C=C3CC4=C2C=CC(=C4)N(C)C)OC(=O)CCCCCCCCCCCCCCC.CC[NH+](CC)CC |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCCNC(=S)NC1=CC(=C(C=C1)C(=O)[O-])C2=C3C=CC(=[N+](C)C)C=C3CC4=C2C=CC(=C4)N(C)C)OC(=O)CCCCCCCCCCCCCCC.CC[NH+](CC)CC |
Origin of Product |
United States |
Foundational & Exploratory
Tritc-DHPE: A Technical Guide to Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tritc-DHPE (N-(Tetramethylrhodamine-6-thiocarbamoyl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine, triethylammonium salt) is a fluorescently labeled phospholipid probe widely utilized in the study of lipid bilayers and cellular membranes. This lipophilic molecule consists of a dihexadecanoyl-sn-glycero-3-phosphoethanolamine (DHPE) lipid anchor conjugated to the bright, red-orange fluorescent dye, Tetramethylrhodamine isothiocyanate (TRITC). Its integration into lipid membranes allows for the investigation of various cellular and biophysical processes, including membrane fusion, lipid trafficking, and the dynamics of lipid domains. This guide provides a comprehensive overview of the structure, properties, and key experimental applications of this compound.
Chemical Structure and Physicochemical Properties
This compound is characterized by its amphipathic nature, with the hydrophobic dihexadecanoyl lipid tails anchoring the molecule within the lipid bilayer and the hydrophilic headgroup, to which the TRITC fluorophore is attached, residing at the membrane-water interface.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C68H110N5O11PS | [1] |
| Molecular Weight | 1236.67 g/mol | [1] |
| Appearance | Dark solid | [1] |
| Solubility | Soluble in chloroform and DMSO | [1][2] |
Spectral Properties
The fluorescent properties of this compound are conferred by the TRITC fluorophore. It exhibits strong absorption and emission in the orange-red region of the visible spectrum, making it compatible with common fluorescence microscopy and spectroscopy instrumentation.
Table 2: Spectral Properties of this compound
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | 540 - 557 nm | |
| Emission Maximum (λem) | 566 - 576 nm | |
| Extinction Coefficient (ε) | ~80,000 cm-1M-1 (for TRITC) | |
| Quantum Yield (Φ) | High | |
| Fluorescence Lifetime (τ) | ~2.5 ns (for TRITC) |
Note: The exact excitation and emission maxima can vary slightly depending on the solvent and local environment.
Key Applications and Experimental Protocols
This compound is a versatile tool in membrane biology and biophysics. Its primary applications include its use as a Fluorescence Resonance Energy Transfer (FRET) acceptor, a tracer for membrane trafficking, and in membrane fusion assays.
FRET-Based Membrane Fusion/Lipid Mixing Assay
A primary application of this compound is in Förster Resonance Energy Transfer (FRET) assays to monitor membrane fusion and lipid mixing. In this setup, this compound serves as the acceptor fluorophore, typically paired with a donor fluorophore-labeled lipid such as NBD-PE (N-(7-Nitrobenz-2-Oxa-1,3-Diazol-4-yl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine). The principle of this assay is that when donor and acceptor probes are in close proximity within the same membrane, the fluorescence of the donor is quenched, and sensitized emission from the acceptor can be observed. Upon fusion with an unlabeled membrane, the probes become diluted, leading to a decrease in FRET efficiency and an increase in donor fluorescence.
Caption: Workflow for a FRET-based membrane fusion assay using this compound.
-
Liposome Preparation:
-
Prepare two populations of small unilamellar vesicles (SUVs) by extrusion.
-
Labeled Liposomes: Prepare a lipid mixture (e.g., 98 mol% POPC, 1 mol% NBD-PE, and 1 mol% this compound) in chloroform. Dry the lipid mixture under a stream of nitrogen to form a thin film, followed by vacuum desiccation for at least 1 hour to remove residual solvent. Hydrate the lipid film with the desired buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4) and extrude through a polycarbonate membrane with a 100 nm pore size.
-
Unlabeled Liposomes: Prepare a second population of liposomes using 100% POPC following the same procedure.
-
-
Fusion Assay:
-
In a fluorescence cuvette, add the unlabeled liposomes to the desired final concentration.
-
Add the labeled liposomes to the cuvette at a concentration that results in a 10:1 ratio of unlabeled to labeled liposomes.
-
Record the baseline fluorescence of the NBD donor (excitation at ~460 nm, emission at ~535 nm).
-
Initiate fusion by adding a fusogenic agent (e.g., polyethylene glycol (PEG) to a final concentration of 5-10% w/v, or Ca²⁺ for assays with fusogenic proteins).
-
Continuously monitor the increase in NBD fluorescence over time.
-
-
Data Analysis:
-
To determine the maximum (100%) fluorescence, add a detergent (e.g., Triton X-100 to a final concentration of 0.1% v/v) to completely disrupt the liposomes and eliminate FRET.
-
Normalize the fluorescence data, where 0% represents the initial fluorescence before the addition of the fusogen, and 100% is the fluorescence after detergent solubilization.
-
The rate of fluorescence increase reflects the kinetics of lipid mixing.
-
Cellular Labeling and Fluorescence Microscopy
This compound can be used to label the plasma membrane of living cells for fluorescence microscopy studies of membrane dynamics and trafficking events such as endocytosis.
Caption: Workflow for labeling live cell membranes with this compound.
-
Cell Preparation:
-
Plate cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy and culture until they reach the desired confluency.
-
-
Probe Preparation:
-
Prepare a stock solution of this compound in a suitable organic solvent such as chloroform or DMSO (e.g., 1 mg/mL).
-
Prepare a working solution by diluting the stock solution in a serum-free cell culture medium to a final concentration of 5-10 µM. Vortex briefly to ensure dispersion.
-
-
Cell Staining:
-
Aspirate the culture medium from the cells and wash once with pre-warmed phosphate-buffered saline (PBS).
-
Add the this compound working solution to the cells and incubate for 10-20 minutes at 37°C in a cell culture incubator.
-
Aspirate the staining solution and wash the cells two to three times with pre-warmed PBS or serum-free medium to remove unbound probe.
-
-
Imaging:
-
Add fresh, pre-warmed culture medium (with serum) to the cells.
-
Image the cells using a fluorescence microscope equipped with a suitable filter set for TRITC (e.g., excitation ~540/25 nm, emission ~605/55 nm).
-
Time-lapse imaging can be performed to observe the internalization of the probe and track endocytic pathways.
-
Conclusion
This compound is a robust and widely used fluorescent lipid probe with well-characterized physicochemical and spectral properties. Its utility in FRET-based assays provides a powerful method for studying membrane fusion and lipid mixing events in both model and biological membranes. Furthermore, its ability to label cellular membranes enables the visualization and tracking of dynamic membrane processes in living cells. The experimental protocols provided in this guide offer a starting point for researchers to employ this compound in their investigations of membrane biology.
References
TRITC-DHPE Membrane Labeling: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
This guide provides an in-depth overview of the principles and applications of TRITC-DHPE, a widely used fluorescent lipid probe for studying membrane dynamics. We will explore its mechanism of action, physicochemical properties, and detailed protocols for its use in cell and liposome-based assays.
Core Mechanism of this compound Membrane Labeling
This compound (N-(Tetramethylrhodamine-6-thiocarbamoyl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine) is an amphipathic molecule designed to integrate into lipid bilayers. Its labeling mechanism is a straightforward process of spontaneous insertion driven by its physicochemical properties.
-
Amphipathic Structure: The molecule consists of two main parts: a hydrophilic headgroup and two hydrophobic acyl chains.
-
Hydrophobic Anchor: The 1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine (DHPE) portion contains two 16-carbon acyl chains. These long, saturated hydrocarbon tails are highly hydrophobic and thermodynamically favor insertion into the nonpolar core of the lipid bilayer.
-
Hydrophilic Fluorophore: Covalently attached to the phosphoethanolamine headgroup is the Tetramethylrhodamine isothiocyanate (TRITC) fluorophore. This moiety is polar and remains positioned at the lipid-water interface, allowing it to be excited by and emit fluorescence into the aqueous environment.
-
This stable integration makes this compound an excellent tracer for monitoring lipid trafficking, membrane fusion, and other dynamic membrane events.
Caption: Insertion mechanism of amphipathic this compound into the lipid bilayer.
Physicochemical and Spectral Properties
The utility of this compound as a fluorescent probe is defined by its spectral characteristics. While exact values can vary slightly based on the solvent environment and membrane composition, the following table summarizes its key properties.
| Property | Value | Reference / Note |
| Molecular Weight | ~1237 g/mol | Varies slightly based on salt form. |
| Excitation Maximum (λex) | 540 - 557 nm | In methanol or DMSO.[1] The peak is broad and can be efficiently excited by lasers in the 532-561 nm range. |
| Emission Maximum (λem) | 566 - 580 nm | In methanol or lipid environments.[1] Emits in the orange-red portion of the spectrum. |
| Molar Extinction Coeff. (ε) | ~100,000 cm⁻¹M⁻¹ (at 544 nm in Methanol) | This value is for the TRITC fluorophore and may be slightly altered upon conjugation to DHPE.[2] |
| Fluorescence Quantum Yield (Φ) | High | TRITC is known for its high quantum yield, though the exact value for the DHPE conjugate is not widely reported.[1] |
| Solubility | Soluble in Chloroform, DMSO, Ethanol | Typically stored as a stock solution in an organic solvent. |
Experimental Protocols
Protocol for Labeling Live Adherent Cells
This protocol provides a general framework for labeling the plasma membrane of live cells in culture.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in DMSO or ethanol).
-
Live cells cultured on glass-bottom dishes or chamber slides.
-
Pre-warmed, serum-free culture medium or a suitable imaging buffer (e.g., HBSS).
-
Phosphate-Buffered Saline (PBS).
Procedure:
-
Prepare Labeling Solution:
-
Dilute the this compound stock solution in pre-warmed, serum-free medium to a final working concentration of 5-10 µM.
-
Vortex the solution thoroughly to ensure the lipid probe is well-dispersed and to minimize aggregation.
-
-
Cell Preparation:
-
Aspirate the culture medium from the cells.
-
Gently wash the cells twice with pre-warmed PBS to remove any residual serum, which can interfere with labeling.
-
-
Incubation:
-
Add the this compound labeling solution to the cells, ensuring the cell monolayer is completely covered.
-
Incubate the cells for 5-20 minutes at room temperature or 37°C, protected from light. Incubation time may require optimization depending on the cell type.
-
-
Washing:
-
Aspirate the labeling solution.
-
Wash the cells three times with pre-warmed PBS or culture medium to remove unincorporated probe and reduce background fluorescence.
-
-
Imaging:
-
Add fresh, pre-warmed culture medium or imaging buffer to the cells.
-
Image the cells immediately using a fluorescence microscope equipped with appropriate filter sets for TRITC (e.g., Ex: 540/25 nm, Em: 605/55 nm).
-
Caption: Experimental workflow for labeling live cell plasma membranes.
Protocol for Liposome Fusion FRET Assay
This compound is commonly used as a FRET (Förster Resonance Energy Transfer) acceptor in combination with a donor probe like NBD-PE (N-(7-Nitrobenz-2-Oxa-1,3-Diazol-4-yl)-1,2-Dihexadecanoyl-sn-Glycero-3-Phosphoethanolamine). This assay measures the mixing of lipids between two distinct liposome populations.
Principle:
-
Labeled Liposomes: One population of liposomes is co-labeled with both the NBD-PE (donor) and this compound (acceptor) at a high surface density (e.g., 1 mol% each). At this proximity, exciting the NBD donor results in efficient energy transfer to the TRITC acceptor, leading to high TRITC emission and quenched NBD emission.
-
Unlabeled Liposomes: A second population of liposomes is prepared without any fluorescent probes.
-
Fusion Event: When the labeled and unlabeled liposomes fuse, their lipid components mix. This increases the average distance between the NBD and TRITC probes.
-
Signal Change: The increased distance reduces FRET efficiency. Consequently, when the NBD donor is excited, its fluorescence emission increases (de-quenches), and the sensitized TRITC emission decreases. The increase in donor fluorescence is monitored over time as a direct measure of lipid mixing.
Materials:
-
Lipids for vesicle preparation (e.g., POPC, DOPC).
-
NBD-PE and this compound.
-
Buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4).
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size).
-
Fluorometer with temperature control.
Procedure:
-
Prepare Lipid Films:
-
Labeled Liposomes: In a round-bottom flask, combine the main lipid (e.g., POPC), NBD-PE, and this compound in chloroform at a molar ratio of 98:1:1.
-
Unlabeled Liposomes: In a separate flask, add only the main lipid.
-
Evaporate the solvent under a stream of nitrogen gas, followed by drying under vacuum for at least 2 hours to form a thin lipid film.
-
-
Hydrate and Extrude:
-
Hydrate both lipid films with the buffer to a final lipid concentration of 1-5 mM. Vortex vigorously.
-
Subject the lipid suspensions to several freeze-thaw cycles to create multilamellar vesicles.
-
Extrude each liposome suspension ~21 times through a 100 nm polycarbonate membrane to form unilamellar vesicles (LUVs).
-
-
Set up Fusion Assay:
-
In a fluorometer cuvette, add buffer and the unlabeled liposomes. A common ratio is a 9-fold excess of unlabeled to labeled liposomes (e.g., 450 µM unlabeled).
-
Set the fluorometer to excite the NBD donor (~465 nm) and record the NBD emission (~535 nm) over time.
-
Establish a baseline fluorescence reading (F_initial).
-
-
Initiate Fusion:
-
Add the labeled liposomes (e.g., to a final concentration of 50 µM) to the cuvette and mix quickly. This is time zero (t=0).
-
Induce fusion using the desired method (e.g., addition of Ca²⁺ for PS-containing vesicles, fusogenic peptides, or SNARE proteins).
-
Record the increase in NBD fluorescence (F(t)) over time.
-
-
Determine Maximum Fluorescence:
-
At the end of the experiment, add a small amount of a detergent (e.g., Triton X-100) to the cuvette to completely disrupt all liposomes and achieve maximum probe dilution. Record this maximum fluorescence value (F_max).
-
-
Calculate Percent Fusion:
-
The percentage of lipid mixing at time 't' is calculated as: % Fusion = [(F(t) - F_initial) / (F_max - F_initial)] * 100
-
Caption: Logical diagram of the FRET de-quenching assay for membrane fusion.
References
TRITC-DHPE: A Comprehensive Technical Guide to its Spectral Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
TRITC-DHPE (N-(Tetramethylrhodamine-6-thiocarbamoyl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine, triethylammonium salt) is a fluorescently labeled phospholipid widely utilized in cell biology and biophysics to investigate the structure and function of cellular membranes.[1][2] Its utility stems from the bright and photostable properties of the tetramethylrhodamine (TRITC) fluorophore attached to the headgroup of the DHPE (dihexadecanoyl-sn-glycero-3-phosphoethanolamine) lipid. This guide provides an in-depth overview of the spectral characteristics of this compound, detailed experimental protocols for its application, and visualizations of relevant biological and experimental processes.
Core Spectral and Physicochemical Properties
The fluorescence of this compound is characterized by its excitation and emission spectra, which define the wavelengths of light it absorbs and emits. These properties can be influenced by the local environment, such as the solvent.[3]
| Property | Value | Solvent/Conditions | Source |
| Excitation Maximum (λex) | 540 nm | Methanol (MeOH) | [1] |
| 514 nm | Not specified | [2] | |
| 544 nm | Methanol (MeOH) | ||
| ~555 nm | Not specified | ||
| 557 nm | Not specified | ||
| 560 nm | DMSO | ||
| Emission Maximum (λem) | 566 nm | Methanol (MeOH) | |
| 580 nm | Not specified | ||
| 572 nm | Methanol (MeOH) | ||
| ~580 nm | Not specified | ||
| 576 nm | Not specified | ||
| 590 nm | DMSO | ||
| Molecular Weight | 1236.67 g/mol | ||
| Solubility | Chloroform, DMSO | ||
| Appearance | Dark solid |
Key Applications and Experimental Protocols
This compound is a versatile tool for a range of applications, primarily focused on the study of cellular membranes. Its applications include the visualization of lipid rafts, studies of membrane trafficking and endocytosis, and as an acceptor in Fluorescence Resonance Energy Transfer (FRET) assays.
Visualization of Lipid Rafts
Lipid rafts are specialized microdomains within cellular membranes enriched in cholesterol and sphingolipids, which play crucial roles in signal transduction and protein trafficking. This compound can be used to label these domains, often in conjunction with other fluorescent probes that partition into different membrane phases.
Experimental Protocol: Labeling and Visualization of Lipid Rafts in B-Lymphocytes
This protocol is adapted from a study visualizing lipid rafts on mouse splenic B cells.
Materials:
-
Mouse splenic B cells or a B-cell line (e.g., Bal 17)
-
TRITC-conjugated Cholera Toxin B subunit (CTB-TRITC)
-
Anti-IgM F(ab')2 fragment
-
4% Paraformaldehyde (PFA) in PBS
-
Fc blocking antibody (e.g., 2.4G2)
-
FITC-conjugated anti-CD45 antibody
-
Fluorescence microscope with appropriate filter sets for TRITC and FITC
Procedure:
-
Cell Stimulation (Optional): Stimulate B cells with 25 µg/ml anti-IgM F(ab')2 for 10 minutes at 37°C to induce lipid raft clustering. Unstimulated cells serve as a control.
-
Fixation: Stop the stimulation by fixing the cells with 4% PFA for 15-20 minutes at room temperature.
-
Lipid Raft Staining: Wash the cells and stain for lipid rafts by incubating with CTB-TRITC for 30 minutes at 4°C.
-
Blocking: Wash the cells and block Fc receptors by incubating with an Fc blocking antibody for 10 minutes.
-
Antibody Staining: Wash the cells and stain with anti-CD45-FITC for 30 minutes at 4°C to label a non-raft associated protein for comparison.
-
Washing and Mounting: Wash the cells twice with PBS.
-
Visualization: Mount the cells and visualize using a fluorescence microscope. Lipid rafts will appear as red puncta, while CD45 will be green. Co-localization of signals may appear yellow.
Caption: Workflow for visualizing lipid rafts in B-lymphocytes.
Fluorescence Resonance Energy Transfer (FRET) Assays
FRET is a mechanism describing energy transfer between two light-sensitive molecules. This compound is often used as a FRET acceptor in combination with a suitable donor fluorophore, such as NBD-PE (N-(7-Nitrobenz-2-Oxa-1,3-Diazol-4-yl)-1,2-Dihexadecanoyl-sn-Glycero-3-Phosphoethanolamine), to study membrane fusion and other processes where intermolecular distances are critical.
Experimental Protocol: General FRET Assay for Membrane Fusion
This protocol outlines the general steps for a FRET-based membrane fusion assay.
Materials:
-
Donor-labeled liposomes (e.g., containing NBD-PE)
-
Acceptor-labeled liposomes (containing this compound)
-
Fusion-inducing agent (e.g., protein, peptide, or chemical)
-
Fluorometer or fluorescence microscope equipped for FRET measurements
Procedure:
-
Prepare Liposomes: Prepare two populations of liposomes, one labeled with the donor fluorophore (NBD-PE) and the other with the acceptor fluorophore (this compound).
-
Mix Liposomes: Mix the donor- and acceptor-labeled liposomes in the desired ratio.
-
Baseline Measurement: Measure the initial fluorescence of the donor and acceptor. Excite the donor and measure its emission and the sensitized emission of the acceptor.
-
Induce Fusion: Add the fusion-inducing agent to the liposome mixture.
-
Monitor FRET: Continuously monitor the fluorescence of the donor and acceptor. As membrane fusion occurs, the donor and acceptor probes will mix in the same bilayer, bringing them into close proximity. This will result in a decrease in the donor's fluorescence intensity and a simultaneous increase in the acceptor's sensitized emission.
-
Data Analysis: Calculate the FRET efficiency to quantify the extent of membrane fusion.
Caption: General workflow for a FRET-based membrane fusion assay.
Signaling Pathways and Lipid Rafts
While specific signaling pathways directly visualized using this compound are not extensively detailed in the literature, it is a valuable tool for studying the role of lipid rafts in signal transduction. Lipid rafts serve as platforms for the assembly of signaling complexes. For instance, in B-cell activation, cross-linking of the B-cell receptor (BCR) can lead to its translocation into lipid rafts, where it can interact with Src family kinases and initiate a downstream signaling cascade.
References
- 1. biotium.com [biotium.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Spectra and fluorescence lifetimes of lissamine rhodamine, tetramethylrhodamine isothiocyanate, texas red, and cyanine 3.18 fluorophores: influences of some environmental factors recorded with a confocal laser scanning microscope - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to TRITC-DHPE for Membrane Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Tetramethylrhodamine Isothiocyanate-Dihexadecanoyl-sn-Glycero-3-Phosphoethanolamine (TRITC-DHPE), a fluorescent lipid analog widely utilized in the study of biological membranes. This document details its core properties, experimental applications, and the underlying methodologies, offering a valuable resource for professionals in cellular biology, biophysics, and pharmacology.
Core Properties of this compound
This compound is a phospholipid labeled on its headgroup with the bright, red-fluorescent TRITC (Tetramethylrhodamine isothiocyanate) dye. This structure allows it to integrate into lipid bilayers, serving as a powerful tool for investigating membrane dynamics, structure, and function.[1][2][3][4][5]
Chemical and Physical Properties
| Property | Value | Reference(s) |
| Full Name | N-(Tetramethylrhodamine-6-thiocarbamoyl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine, triethylammonium salt | |
| Molecular Weight | ~1236.67 g/mol | |
| Appearance | Dark purple solid | - |
| Solubility | Soluble in chloroform and DMSO |
Photophysical Characteristics
The rhodamine fluorophore of this compound provides a high quantum yield and superior photostability, making it suitable for various fluorescence-based techniques.
| Parameter | Value | Reference(s) |
| Excitation Maximum (λex) | ~540-557 nm | |
| Emission Maximum (λem) | ~566-580 nm | |
| Recommended Laser Line | 532 nm or 561 nm | |
| Fluorescence Quantum Yield (Φ) | Varies with environment; Rhodamine B in water is 0.31, in ethanol is ~0.7 | |
| Fluorescence Lifetime (τ) | Varies with environment and conjugation | |
| Photostability | Generally high, but susceptible to photobleaching under intense illumination |
Key Experimental Applications in Membrane Studies
This compound's ability to mimic natural phospholipids while providing a fluorescent signal makes it invaluable for a range of membrane studies.
Membrane Fusion Assays using FRET
A primary application of this compound is in Fluorescence Resonance Energy Transfer (FRET) assays to monitor membrane fusion. In this setup, this compound typically serves as the acceptor fluorophore, often paired with a donor like NBD-PE (N-(7-Nitrobenz-2-Oxa-1,3-Diazol-4-yl)-1,2-Dihexadecanoyl-sn-Glycero-3-Phosphoethanolamine).
Principle:
-
Labeled Vesicles: One population of vesicles (e.g., liposomes or extracellular vesicles) is co-labeled with both the donor (NBD-PE) and the acceptor (this compound). Due to their proximity on the vesicle surface, FRET occurs, leading to quenching of the donor's fluorescence and an increase in the acceptor's emission.
-
Fusion Event: When these labeled vesicles fuse with an unlabeled population, the fluorescent probes are diluted throughout the newly formed, larger membrane.
-
Signal Change: This increased distance between donor and acceptor molecules leads to a decrease in FRET efficiency. This is observed as an increase in the donor's fluorescence intensity (dequenching) and a decrease in the acceptor's sensitized emission.
Experimental Workflow for a FRET-Based Membrane Fusion Assay
Caption: Workflow for a FRET-based membrane fusion assay.
Analysis of Lipid Rafts
This compound can be used to study the lateral heterogeneity of cell membranes, particularly the organization of lipid rafts. Lipid rafts are microdomains enriched in cholesterol and sphingolipids that are involved in cell signaling. The partitioning of this compound between the liquid-ordered (Lo) phase (characteristic of lipid rafts) and the liquid-disordered (Ld) phase can provide insights into membrane organization.
Principle: Fluorescent probes exhibit different partitioning behaviors depending on their structure. While many lipid analogs with bulky headgroup fluorophores tend to favor the Ld phase, the specific partitioning of this compound can be quantified to understand its affinity for different membrane environments. This is often studied using techniques like fluorescence microscopy on giant unilamellar vesicles (GUVs) or by isolating detergent-resistant membranes (DRMs).
Experimental Protocol: Detergent-Resistant Membrane (DRM) Isolation
This protocol is a common biochemical method to enrich for lipid raft components.
-
Cell Lysis: Cells labeled with this compound are lysed at 4°C in a buffer containing a non-ionic detergent, typically 1% Triton X-100.
-
Sucrose Gradient Ultracentrifugation: The lysate is mixed with a high concentration of sucrose and placed at the bottom of an ultracentrifuge tube. A discontinuous sucrose gradient (e.g., 5-35-45%) is layered on top.
-
Fractionation: After ultracentrifugation, the low-density, detergent-resistant membranes (lipid rafts) float to the interface of the lower sucrose concentrations, while solubilized membranes remain at the bottom.
-
Analysis: Fractions are collected and the amount of this compound in each fraction is quantified by fluorescence measurement to determine its enrichment in the DRM fraction.
Workflow for Detergent-Resistant Membrane (DRM) Isolation
Caption: Workflow for isolating detergent-resistant membranes.
Tracing Endocytic Pathways
This compound serves as a valuable tracer for monitoring membrane trafficking during endocytosis. By labeling the plasma membrane, the internalization and subsequent trafficking of the probe through various endosomal compartments can be visualized and quantified using fluorescence microscopy.
Clathrin-Mediated Endocytosis Pathway:
A key endocytic route is clathrin-mediated endocytosis, which is responsible for the uptake of many receptors and their ligands. This compound can be used to non-specifically label the membrane and observe its internalization through this pathway.
Signaling Pathway Diagram: Clathrin-Mediated Endocytosis
Caption: Simplified clathrin-mediated endocytosis pathway.
Methodologies for Key Experiments
General Protocol for Cell Labeling with this compound
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in chloroform or DMSO.
-
Working Solution: Immediately before use, evaporate the desired amount of the stock solution to a thin film under a stream of nitrogen and reconstitute in ethanol.
-
Cell Incubation: Incubate cells with a final concentration of 100 nM - 1 µM this compound in an appropriate medium for 5-10 minutes at room temperature or 37°C.
-
Washing: Wash the cells twice with phosphate-buffered saline (PBS) to remove unincorporated probe.
-
Imaging/Analysis: Proceed with fluorescence microscopy, flow cytometry, or other analytical techniques.
FRET-Based Membrane Fusion Assay Protocol
-
Liposome Preparation:
-
Prepare two populations of liposomes.
-
Labeled Liposomes: Incorporate 0.5 mol% NBD-PE (donor) and 0.5 mol% this compound (acceptor) into the lipid mixture.
-
Unlabeled Liposomes: Prepare liposomes with the desired lipid composition without any fluorescent probes.
-
-
Assay Setup:
-
In a fluorometer cuvette, mix the labeled and unlabeled liposomes at a desired ratio (e.g., 1:4).
-
Record the baseline fluorescence by exciting at the NBD-PE excitation wavelength (~460 nm) and measuring the emission of both NBD-PE (~535 nm) and this compound (~590 nm).
-
-
Initiate Fusion:
-
Add the fusion-inducing agent (e.g., polyethylene glycol (PEG), Ca²⁺).
-
Continuously record the fluorescence intensity of both the donor and acceptor over time.
-
-
Data Analysis:
-
Normalize the fluorescence changes. The increase in donor fluorescence is a measure of lipid mixing.
-
Maximum fluorescence can be determined by adding a detergent (e.g., Triton X-100) to completely disrupt the vesicles and dilute the probes.
-
Data Interpretation and Considerations
-
Environmental Sensitivity: The fluorescence properties of this compound can be influenced by the local membrane environment. It is crucial to perform control experiments and calibrations.
-
Photobleaching: While relatively photostable, prolonged or high-intensity illumination can lead to photobleaching. The use of antifade reagents and minimizing exposure time is recommended.
-
Probe Partitioning: When studying lipid rafts, it is important to independently verify the phase preference of this compound in the specific lipid system being used, as this can vary.
This guide provides a foundational understanding of this compound and its application in membrane studies. For specific experimental designs, further optimization of protocols and concentrations will be necessary.
References
Exploring Membrane Dynamics: An In-depth Technical Guide to TRITC-DHPE
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fluorescent lipid probe TRITC-DHPE and its application in studying the intricate and dynamic nature of cellular membranes. This compound (N-(Tetramethylrhodamine-6-thiocarbamoyl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine, triethylammonium salt) is a glycerophosphoethanolamine lipid labeled with the bright, red-fluorescent TRITC (Tetramethylrhodamine isothiocyanate) dye on its headgroup. Its structural similarity to endogenous phospholipids allows it to be readily incorporated into lipid bilayers, making it an invaluable tool for investigating a wide array of membrane phenomena.
This document details the properties of this compound, provides quantitative data from key experiments, outlines detailed experimental protocols, and explores its application in understanding signaling pathways and in the field of drug development.
Core Properties of this compound
This compound is a rhodamine-labeled lipid that serves as a powerful fluorescent probe for studying the biophysical properties of membranes. Its utility stems from its ability to integrate into lipid bilayers and report on the local environment through changes in its fluorescent properties.
| Property | Value | Reference |
| Excitation Maximum (λex) | ~540-555 nm | [1][2] |
| Emission Maximum (λem) | ~566-580 nm | [1][2] |
| Molecular Weight | ~1236.69 g/mol | [3] |
| Solubility | Chloroform, DMSO, Ethanol | |
| Primary Applications | Membrane Labeling, FRET Acceptor, Membrane Fusion Assays, Lateral Diffusion Studies |
Data Presentation: Quantitative Insights into Membrane Dynamics
The following tables summarize quantitative data obtained from various studies utilizing this compound to probe membrane characteristics.
Table 1: Lateral Diffusion Coefficients
The lateral diffusion of lipids is a key indicator of membrane fluidity. Fluorescence Recovery After Photobleaching (FRAP) and Single-Molecule Tracking (SMT) are common techniques used to measure the diffusion coefficient (D) of fluorescently labeled lipids like this compound.
| Membrane Composition | Technique | Diffusion Coefficient (D) (μm²/s) | Reference |
| DOPC Supported Lipid Bilayer | FCS | 4.0 ± 0.5 | |
| DOPC GUVs with 0.5 M NaCl | MD Simulation | 6.0 ± 2.1 | |
| DOPC GUVs | MD Simulation | 6.7 ± 0.7 | |
| Polymer-tethered SOPC bilayer (2 mol% tethered lipids) | sm-TIRF | ~1-10 (from square displacement histograms) | |
| Polymer-tethered SOPC bilayer (40 mol% tethered lipids) | sm-TIRF | ~0.1-1 (from square displacement histograms) |
Note: FCS - Fluorescence Correlation Spectroscopy; GUVs - Giant Unilamellar Vesicles; MD - Molecular Dynamics; sm-TIRF - single-molecule Total Internal Reflection Fluorescence.
Table 2: Förster Resonance Energy Transfer (FRET) Parameters
This compound is widely used as a FRET acceptor, often paired with donors like NBD-PE (N-(7-Nitrobenz-2-Oxa-1,3-Diazol-4-yl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine). FRET efficiency is highly sensitive to the distance between the donor and acceptor, providing insights into membrane fusion, lipid mixing, and domain formation.
| Donor/Acceptor Pair | Membrane System | FRET Efficiency (E) | Förster Radius (R₀) (nm) | Reference |
| NBD-PE / Rhodamine-PE | PSM/POPC/cholesterol LUVs | Varies with lipid phase | ~5.0 | |
| NBD-PE / Rhodamine-PE | POPC Liposomes (0.5 mol% each) | Not specified | ~6.6 |
Note: PSM - N-palmitoyl-D-sphingomyelin; POPC - 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine; LUVs - Large Unilamellar Vesicles. Rhodamine-PE is a close analog of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing this compound.
Protocol 1: Labeling Live Cells with this compound
This protocol describes the general procedure for labeling the plasma membrane of live cells.
Materials:
-
This compound stock solution (1 mg/mL in chloroform or DMSO)
-
Ethanol
-
Cell culture medium (e.g., RPMI 1640 with FCS)
-
Phosphate-buffered saline (PBS), Ca²⁺/Mg²⁺-free
-
Cultured cells on coverslips or in suspension
Procedure:
-
Probe Preparation:
-
Immediately before use, dry a small aliquot (e.g., 1-5 µL) of the this compound stock solution into a thin film under a gentle stream of nitrogen.
-
Reconstitute the dried lipid film in 20–100 µL of ethanol to create a working stock solution.
-
-
Cell Incubation:
-
Dilute the this compound ethanol solution into pre-warmed cell culture medium to a final concentration of 100 nM to 1 µM. The final ethanol concentration should not exceed 1% (v/v).
-
Incubate the cells with the labeling solution for 5-10 minutes at room temperature (22°C) or 37°C, depending on the cell type and experimental requirements.
-
-
Washing:
-
Wash the cells twice with PBS to remove unbound probe.
-
-
Imaging:
-
Image the labeled cells using a fluorescence microscope equipped with appropriate filters for TRITC (e.g., excitation ~540 nm, emission ~580 nm).
-
Protocol 2: Membrane Fusion Assay using FRET (Lipid Mixing)
This assay monitors the fusion of two vesicle populations, one labeled with both a FRET donor (NBD-PE) and acceptor (this compound), and the other unlabeled. Fusion results in the dilution of the probes, leading to a decrease in FRET efficiency and an increase in donor fluorescence.
Materials:
-
Donor liposomes: Labeled with 0.5 mol% NBD-PE and 0.5 mol% this compound (or Rhodamine-PE).
-
Acceptor liposomes: Unlabeled.
-
Lipid stocks in chloroform (e.g., DOPC, Liver PE, DGS-NTA[Ni], NBD-PE, Rhodamine-PE).
-
Hydration buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4).
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size).
-
Fluorometer or plate reader capable of measuring NBD fluorescence (Ex: 460 nm, Em: 538 nm).
-
Triton X-100 (2.5% solution) for determining maximum fluorescence.
Procedure:
-
Liposome Preparation:
-
Prepare two populations of liposomes:
-
Donor Liposomes: Mix the desired lipids, including NBD-PE and Rhodamine-PE, in a glass tube. For example: DOPC, Liver PE, DGS-NTA[Ni], NBD-PE, and Rhodamine-PE.
-
Acceptor Liposomes: Prepare unlabeled liposomes with a composition that mimics the target membrane.
-
-
Dry the lipid mixtures to a thin film under a stream of nitrogen gas.
-
Hydrate the lipid films with the hydration buffer by gentle vortexing to a final lipid concentration of 1 mM.
-
Subject the rehydrated lipids to 10 freeze-thaw cycles.
-
Extrude the liposomes through a 100 nm polycarbonate membrane to create unilamellar vesicles of a defined size.
-
-
FRET Measurement:
-
In a fluorometer cuvette or a 96-well plate, establish a baseline fluorescence of the donor liposomes alone.
-
Add the unlabeled acceptor liposomes to the donor liposomes.
-
Induce fusion using a fusogen (e.g., Ca²⁺, PEG, or specific proteins).
-
Monitor the increase in NBD fluorescence over time at 538 nm (with excitation at 460 nm).
-
-
Data Analysis:
-
To determine the maximum possible fluorescence (100% lipid mixing), add Triton X-100 to a final concentration of 0.25% to completely disrupt the vesicles and dilute the probes.
-
Calculate the percentage of lipid mixing at a given time point using the following formula: % Lipid Mixing = [(F_t - F_0) / (F_max - F_0)] * 100 where F_t is the fluorescence at time t, F_0 is the initial fluorescence, and F_max is the maximum fluorescence after adding Triton X-100.
-
Visualization of Signaling Pathways
This compound, often in conjunction with other fluorescent probes, is instrumental in visualizing the dynamic reorganization of the plasma membrane during cell signaling. Lipid rafts, specialized membrane microdomains enriched in cholesterol and sphingolipids, play a crucial role as platforms for signal transduction.
T-Cell Receptor (TCR) Signaling
Upon antigen recognition, the T-cell receptor (TCR) and associated signaling molecules translocate to lipid rafts. This clustering facilitates the phosphorylation of key signaling components and the initiation of the downstream signaling cascade. The aggregation of lipid rafts can be visualized using fluorescently labeled cholera toxin B subunit (CT-B), which binds to the raft-resident ganglioside GM1.
Epidermal Growth Factor Receptor (EGFR) Signaling
The activation of the Epidermal Growth Factor Receptor (EGFR) by its ligand, EGF, can also induce changes in membrane organization. Studies have shown that EGFR activation leads to the coalescence of different types of lipid rafts, suggesting the formation of signaling platforms that facilitate downstream signaling events.
References
Visualizing Lipid Rafts with TRITC-DHPE: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipid rafts are dynamic, nanoscale domains within the plasma membrane enriched in cholesterol, sphingolipids, and specific proteins. These microdomains act as organizing centers for a variety of cellular processes, including signal transduction, membrane trafficking, and viral entry. Their unique lipid composition results in a more ordered and tightly packed environment, known as the liquid-ordered (Lo) phase, compared to the surrounding bulk membrane, which exists in a liquid-disordered (Ld) phase. Visualizing these transient structures is crucial for understanding their role in health and disease, and for the development of targeted therapeutics.
This technical guide focuses on the application of the fluorescent lipid analog, N-(Tetramethylrhodamine-6-thiocarbamoyl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine (TRITC-DHPE), for the visualization and study of lipid rafts. While other probes, such as fluorescently labeled Cholera Toxin B subunit (CTB) which binds to the raft-resident ganglioside GM1, are commonly used, this compound offers a distinct advantage by partitioning based on the biophysical properties of the membrane. This allows for the investigation of lipid domain organization independent of the presence of specific raft components.
Principle of this compound-based Lipid Raft Visualization
This compound is a phospholipid with a bright, red-fluorescent TRITC (tetramethylrhodamine isothiocyanate) moiety attached to its headgroup. The principle behind its use in lipid raft imaging lies in its preferential partitioning into the liquid-disordered (Ld) phase of the plasma membrane. The bulky and polar TRITC headgroup disrupts the tight packing of lipids characteristic of the liquid-ordered (Lo) phase of lipid rafts. Consequently, this compound is largely excluded from these domains, leading to an accumulation in the surrounding, more fluid membrane. This differential partitioning creates a negative contrast, where lipid rafts appear as dark, low-intensity regions against a brightly fluorescent background.
This method provides a powerful tool to study the size, distribution, and dynamics of lipid rafts in living cells. Furthermore, as a phospholipid analog, this compound integrates into the membrane bilayer, offering insights into the lipid dynamics of the non-raft regions of the membrane.
Quantitative Data Presentation
The fluorescence properties of rhodamine-labeled phospholipids, such as this compound, are sensitive to the local membrane environment. This sensitivity can be leveraged for quantitative analysis of lipid domain characteristics. The following tables summarize key photophysical properties of rhodamine-labeled phosphatidylethanolamine (a close analog of this compound) in different lipid phases.
| Property | Liquid-Ordered (Lo) Phase | Liquid-Disordered (Ld) Phase | Reference Probe |
| Partitioning Behavior | Low | High | Rhodamine-PE |
| Fluorescence Lifetime | Shorter (due to self-quenching at higher effective concentrations in probe-rich domains) | Longer | Rhod-DOPE |
Note: The fluorescence lifetime of rhodamine-labeled lipids can be significantly shorter in the liquid-ordered phase due to the formation of probe-rich domains and subsequent self-quenching.
Experimental Protocols
I. Labeling of Live Cells with this compound for Lipid Raft Visualization
Materials:
-
This compound (typically dissolved in DMSO or ethanol to a stock concentration of 1-5 mM)
-
Live-cell imaging medium (e.g., phenol red-free DMEM or HBSS)
-
Adherent or suspension cells of interest
-
Glass-bottom dishes or coverslips suitable for microscopy
Protocol:
-
Cell Preparation:
-
For adherent cells, seed them onto glass-bottom dishes or coverslips to reach 60-80% confluency on the day of the experiment.
-
For suspension cells, wash and resuspend them in pre-warmed imaging medium.
-
-
Staining Solution Preparation:
-
Prepare a fresh staining solution by diluting the this compound stock solution in pre-warmed live-cell imaging medium. A final concentration of 1-5 µM is a good starting point, but the optimal concentration should be determined empirically for each cell type.
-
-
Cell Staining:
-
Remove the culture medium from the cells.
-
Gently wash the cells once with pre-warmed imaging medium.
-
Add the this compound staining solution to the cells and incubate for 10-20 minutes at 37°C in a cell culture incubator.
-
-
Washing:
-
Remove the staining solution and wash the cells two to three times with pre-warmed imaging medium to remove unbound probe.
-
-
Imaging:
-
Immediately proceed to imaging the cells on a fluorescence microscope equipped with appropriate filters for TRITC (Excitation: ~540 nm, Emission: ~570 nm) and a heated stage to maintain the cells at 37°C.
-
II. FRET Microscopy to Study Protein-Lipid Raft Interactions using this compound
This compound is an excellent acceptor for blue or green emitting fluorophores like NBD, BODIPY, or GFP. This property can be utilized in Förster Resonance Energy Transfer (FRET) microscopy to study the association of a fluorescently-tagged protein (donor) with lipid rafts. If the protein of interest translocates to a lipid raft, the distance between the donor-labeled protein and the acceptor this compound (in the surrounding Ld phase) will increase, leading to a decrease in FRET efficiency.
Materials:
-
Cells expressing the protein of interest tagged with a suitable donor fluorophore (e.g., GFP).
-
This compound.
-
FRET-capable imaging system (e.g., a confocal microscope with spectral imaging or fluorescence lifetime imaging capabilities).
Protocol:
-
Cell Preparation and Staining:
-
Prepare and stain the cells with this compound as described in the protocol above.
-
-
Imaging:
-
Acquire images of both the donor and acceptor channels.
-
Measure FRET efficiency using a suitable method, such as acceptor photobleaching, sensitized emission, or fluorescence lifetime imaging microscopy (FLIM). A decrease in FRET upon cellular stimulation would suggest the translocation of the donor-tagged protein into lipid rafts, away from the this compound in the disordered membrane.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways involving lipid rafts and a general experimental workflow for their visualization using this compound. While the specific signaling studies cited may have used other raft markers like CTB-TRITC, the underlying principle of raft coalescence and signaling platform formation can be visualized by observing the redistribution of the surrounding Ld phase labeled with this compound.
Conclusion
This compound serves as a valuable tool for the visualization and investigation of lipid rafts. Its preferential partitioning into the liquid-disordered phase provides a means to study the organization and dynamics of these important membrane microdomains through negative contrast imaging. When combined with techniques like FRET microscopy, this compound can offer deeper insights into the intricate interplay between proteins and their lipid environment during critical cellular signaling events. The protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to employ this compound in their studies of lipid raft biology and its implications in health and disease.
Methodological & Application
A Step-by-Step Guide to TRITC-DHPE Labeling for Cellular Membrane Analysis
Introduction
TRITC-DHPE (N-(Tetramethylrhodamine-6-thiocarbamoyl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine, triethylammonium salt) is a fluorescent lipid probe widely utilized by researchers, scientists, and drug development professionals for the investigation of cellular membrane dynamics. This lipophilic dye consists of a dihexadecanoyl-sn-glycero-3-phosphoethanolamine (DHPE) lipid anchor conjugated to a bright, red-fluorescent Tetramethylrhodamine isothiocyanate (TRITC) fluorophore. The lipid moiety facilitates the incorporation of the probe into the outer leaflet of the plasma membrane of living cells, allowing for the direct visualization and tracking of various cellular processes.
The primary applications of this compound include the study of membrane trafficking, endocytosis, and membrane fusion.[1] Its utility is further extended as an effective acceptor in Förster Resonance Energy Transfer (FRET)-based assays when paired with a suitable donor fluorophore, such as NBD-PE, to elucidate the molecular intricacies of membrane fusion events.[2] The fluorescence of this compound is largely independent of the ambient pH within the physiological range of 4 to 9, ensuring stable and reliable measurements in diverse cellular compartments.
This comprehensive guide provides detailed protocols for the preparation, labeling, and imaging of cells with this compound, as well as troubleshooting advice and quantitative data to support experimental design and data interpretation.
Principle of this compound Labeling
This compound is a phospholipid with its head group labeled with the TRITC dye.[1] When introduced to a cell suspension or culture, the hydrophobic lipid tails of DHPE spontaneously insert into the lipid bilayer of the cell membrane. This process is rapid and results in the stable association of the fluorescent probe with the plasma membrane. Once integrated, the TRITC fluorophore can be excited by an appropriate light source, and its subsequent emission can be detected using fluorescence microscopy or flow cytometry. The dynamic movements of the labeled membrane, including invagination during endocytosis or fusion with other membranes, can then be visualized and quantified.
Data Presentation
Table 1: Physicochemical Properties and Spectral Characteristics of this compound
| Property | Value | Reference |
| Molecular Formula | C₆₈H₁₁₀N₅O₁₁PS | [2] |
| Molecular Weight | 1236.67 g/mol | [2] |
| Excitation Maximum (λex) | ~540-544 nm | |
| Emission Maximum (λem) | ~566-580 nm | |
| Recommended Laser Line | 532 nm or 561 nm | |
| Recommended Filter Set | TRITC or Texas Red | |
| Solvent for Stock Solution | Chloroform, DMSO, or Ethanol |
Table 2: Recommended Starting Concentrations and Incubation Parameters for this compound Labeling
| Application | Cell Type | Recommended Concentration | Incubation Time | Incubation Temperature | Reference |
| Live-Cell Imaging | Adherent Mammalian Cells (e.g., HeLa, COS-7) | 100 nM - 1 µM | 5 - 15 minutes | Room Temperature (22°C) or 37°C | |
| Flow Cytometry | Suspension Cells (e.g., Jurkat, K562) | 1 - 5 µM | 15 - 30 minutes | 37°C | |
| FRET-based Membrane Fusion Assay | Liposomes | 0.5 - 1 mol% | N/A | N/A |
Note: These are starting recommendations. Optimal conditions should be determined empirically for each cell type and experimental setup.
Table 3: Quantitative Analysis of FRET Efficiency in a Model Membrane Fusion Assay
| FRET Pair | Cationic Lipid Inducer | FRET Efficiency Decrease (%) | Interpretation | Reference |
| NBD-PE (donor) / this compound (acceptor) | Guanidinium-based lipid | ~100% | High membrane fusion rate | |
| NBD-PE (donor) / this compound (acceptor) | Amine-based lipid | ~80% | Significant membrane fusion | |
| NBD-PE (donor) / this compound (acceptor) | Phospholipid-based lipid | ~60% | Lower membrane fusion rate |
This table provides example data on the percentage decrease in FRET efficiency, which correlates with the rate of membrane fusion.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), Chloroform, or Ethanol
-
Microcentrifuge tubes
Procedure:
-
Bring the vial of this compound powder to room temperature before opening to prevent condensation.
-
For long-term storage, dissolve this compound in anhydrous DMSO or chloroform to a stock concentration of 1 mg/mL.
-
For immediate use or short-term storage, this compound can be dissolved in ethanol to a similar concentration.
-
Vortex the solution thoroughly to ensure the dye is completely dissolved.
-
Aliquot the stock solution into smaller volumes in microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C, protected from light.
Protocol 2: Labeling of Adherent Cells for Live-Cell Imaging
Materials:
-
Adherent cells cultured on glass-bottom dishes or chamber slides
-
This compound stock solution
-
Pre-warmed, serum-free, and phenol red-free culture medium or imaging buffer (e.g., HBSS)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Culture adherent cells to the desired confluency (typically 50-70%) on an appropriate imaging vessel.
-
Prepare the labeling solution by diluting the this compound stock solution in pre-warmed, serum-free medium to the desired final concentration (e.g., 500 nM). It is crucial to perform this dilution immediately before use.
-
Remove the culture medium from the cells and gently wash once with warm PBS.
-
Add the labeling solution to the cells, ensuring the entire surface is covered.
-
Incubate the cells for 5-15 minutes at 37°C and 5% CO₂, protected from light.
-
Remove the labeling solution and wash the cells two to three times with warm PBS or imaging buffer to remove any unbound dye.
-
Add fresh, pre-warmed imaging buffer to the cells.
-
The cells are now ready for imaging using a fluorescence microscope equipped with a suitable filter set for TRITC.
Protocol 3: Labeling of Suspension Cells for Flow Cytometry
Materials:
-
Suspension cells in culture
-
This compound stock solution
-
Serum-free culture medium or PBS
-
Flow cytometry tubes
Procedure:
-
Harvest suspension cells and centrifuge at a low speed (e.g., 300 x g) for 5 minutes.
-
Resuspend the cell pellet in serum-free medium or PBS to a concentration of approximately 1 x 10⁶ cells/mL.
-
Prepare the labeling solution by diluting the this compound stock solution in serum-free medium to the desired final concentration (e.g., 2 µM).
-
Add the labeling solution to the cell suspension and mix gently.
-
Incubate the cells for 15-30 minutes at 37°C, protected from light, with occasional gentle agitation.
-
After incubation, wash the cells twice by adding an excess of PBS, centrifuging at 300 x g for 5 minutes, and resuspending the pellet.
-
Resuspend the final cell pellet in an appropriate buffer for flow cytometry analysis (e.g., PBS with 1% BSA).
-
Analyze the labeled cells on a flow cytometer using the appropriate laser and emission filters for TRITC.
Mandatory Visualizations
Caption: Experimental workflow for this compound labeling of cells.
References
Application Notes and Protocols for TRITC-DHPE in Membrane Fusion Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Membrane fusion is a fundamental biological process essential for events such as viral entry, neurotransmitter release, and intracellular trafficking. The ability to accurately monitor and quantify membrane fusion in real-time is crucial for understanding these mechanisms and for the development of therapeutics that target these processes. N-(6-tetramethylrhodaminethiocarbamoyl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine (TRITC-DHPE) is a fluorescently labeled phospholipid widely employed in lipid-mixing assays to study membrane fusion. This lipophilic probe incorporates into the membrane of interest, and its fluorescence properties are exploited to monitor the coalescence of two distinct membranes.
The core principle of the this compound-based membrane fusion assay lies in fluorescence dequenching. When this compound is incorporated into a lipid bilayer at a sufficiently high concentration, its fluorescence is self-quenched. Upon fusion of the labeled membrane (e.g., a virus or a liposome) with an unlabeled target membrane, the this compound molecules diffuse into the larger, fused membrane. This dilution of the probe leads to a decrease in self-quenching and a corresponding increase in fluorescence intensity, which can be measured over time to determine the kinetics and extent of membrane fusion.
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in membrane fusion assays, catering to researchers in various fields including virology, cell biology, and drug discovery.
Principle of the Assay: Fluorescence Dequenching
The this compound membrane fusion assay is a classic example of a lipid-mixing assay based on the principle of fluorescence resonance energy transfer (FRET) self-quenching or contact quenching.
Caption: Principle of the this compound fluorescence dequenching assay for membrane fusion.
Data Presentation
The following tables summarize typical quantitative data and experimental parameters used in this compound based membrane fusion assays, extracted from various studies.
Table 1: Typical Concentrations of this compound for Labeling
| Application | Labeled Entity | This compound Concentration (mol%) | Reference |
| SNARE-driven Fusion | v-SNARE Vesicles | 1% | [1] |
| Viral Fusion | Influenza Virus | 0.6% (of total lipid) | [2] |
| Liposome-Liposome Fusion | Liposomes | 1-5% | [1] |
| Single Virus Fusion | Influenza A Virus (IAV) | Not specified, but used for labeling | [3] |
Table 2: Excitation and Emission Wavelengths for this compound
| Fluorophore | Excitation (nm) | Emission (nm) | Reference |
| This compound | 540 | 566 | [4] |
| This compound (in TIRF) | 514 | Separated by dichroic mirror |
Table 3: Example Experimental Conditions for Viral Fusion Assays
| Virus | Labeled Component | Target Membrane | Fusion Trigger | Illumination Intensity | Reference |
| Influenza Virus | Viral Membrane (R18 or TR-DHPE) | GD1a-containing liposomes | pH 5.0 | Varied | |
| Influenza A Virus (IAV) | Viral Membrane (TR-DHPE) | Supported Lipid Bilayer (SLB) with GD1a | pH 5.1 | Not specified | |
| H3N2 Influenza | Viral Membrane (R18) | Supported Lipid Bilayers (SLBs) | Low pH | Not specified |
Experimental Protocols
Protocol 1: Labeling of Viruses with this compound
This protocol is adapted for labeling enveloped viruses, such as influenza virus.
Materials:
-
Purified virus suspension (e.g., 2 mg/mL total protein)
-
This compound (or Texas Red-DHPE) solution (e.g., 0.75 mg/mL in ethanol)
-
Hanks' Balanced Salt Solution (HBSS) or similar buffer
-
Microcentrifuge
-
Rocker or orbital shaker
Procedure:
-
Prepare the Dye Mixture: Mix the this compound ethanolic solution with HBSS buffer to the desired final concentration. The final concentration should be determined empirically, but a starting point is to mix the dye solution with buffer at a 1:4 ratio (dye:buffer).
-
Labeling Reaction: Mix a small volume of the purified virus suspension (e.g., 6 µL) with a 4x volume of the prepared dye/HBSS mixture (e.g., 24 µL).
-
Incubation: Incubate the mixture for 2 hours at room temperature on a rocker to ensure continuous mixing.
-
Purification: To remove unincorporated dye, add 1.3 mL of HBSS buffer to the labeled virus suspension.
-
Centrifugation: Pellet the labeled virus by centrifugation at 21,000 x g for 50 minutes.
-
Resuspension: Carefully remove the supernatant containing the free dye and resuspend the viral pellet in a suitable buffer for your fusion assay.
Protocol 2: Preparation of this compound Labeled Liposomes
This protocol describes the preparation of large unilamellar vesicles (LUVs) labeled with this compound.
Materials:
-
Lipids (e.g., POPC, DOPE, Cholesterol) in chloroform
-
This compound in chloroform
-
Glass vials
-
Nitrogen or Argon gas stream
-
Vacuum desiccator
-
Buffer for hydration (e.g., HEPES buffered saline)
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Mixing: In a glass vial, mix the desired lipids and this compound in chloroform. A typical final concentration for this compound is 1-5 mol%.
-
Solvent Evaporation: Dry the lipid mixture to a thin film on the bottom of the vial using a gentle stream of nitrogen or argon gas while rotating the vial.
-
Vacuum Desiccation: Place the vial in a vacuum desiccator for at least 2 hours to remove any residual solvent.
-
Hydration: Add the desired buffer to the dried lipid film to achieve the final desired lipid concentration (e.g., 1-5 mM). Vortex the vial vigorously to resuspend the lipids, forming multilamellar vesicles (MLVs).
-
Extrusion: To form unilamellar vesicles of a defined size, pass the MLV suspension through a polycarbonate membrane with a specific pore size (e.g., 100 nm) using a mini-extruder. Typically, 10-20 passes are sufficient to obtain a homogenous population of LUVs.
-
Storage: Store the labeled liposomes at 4°C and use within a few days for optimal results.
Protocol 3: Bulk Membrane Fusion Assay using a Fluorometer
This protocol outlines a typical ensemble fusion assay monitored using a plate reader or a cuvette-based fluorometer.
Materials:
-
Labeled vesicles (e.g., this compound labeled viruses or liposomes)
-
Unlabeled target vesicles (liposomes or cells)
-
Fusion buffer
-
96-well plate or quartz cuvette
-
Fluorometer with appropriate filters for TRITC (Excitation ~540 nm, Emission ~566 nm)
-
Triton X-100 (10% solution) for determining maximum fluorescence
Procedure:
Caption: Workflow for a bulk membrane fusion assay using this compound.
-
Reaction Setup: In a well of a 96-well plate or a cuvette, mix the this compound labeled vesicles and the unlabeled target vesicles in the fusion buffer. The ratio of labeled to unlabeled vesicles should be optimized for each system.
-
Baseline Measurement: Place the sample in the fluorometer and record the baseline fluorescence (F₀) for a few minutes to ensure a stable signal.
-
Initiation of Fusion: Inject the fusion-triggering agent (e.g., a fusogenic protein, Ca²⁺, or a solution to lower the pH) into the sample.
-
Kinetic Measurement: Immediately start recording the fluorescence intensity (F(t)) over time. The time course will depend on the kinetics of the fusion reaction.
-
Maximum Dequenching: At the end of the experiment, add a detergent such as Triton X-100 (to a final concentration of 0.1-0.5%) to completely disrupt all vesicles and achieve maximum dequenching (F_max). This value represents 100% lipid mixing.
-
Data Analysis: The percentage of fusion at a given time point can be calculated using the following formula: % Fusion = [(F(t) - F₀) / (F_max - F₀)] * 100
Considerations and Troubleshooting
-
Dye Concentration: The concentration of this compound is critical. Too low a concentration will result in insufficient self-quenching and a poor signal-to-noise ratio. Conversely, excessively high concentrations can alter membrane properties and potentially inhibit fusion. It is essential to empirically determine the optimal labeling concentration for each system.
-
Non-specific Dye Transfer: In some systems, fluorescent lipid probes can transfer between membranes without actual fusion. Control experiments, such as co-incubating labeled and unlabeled vesicles under non-fusogenic conditions, should be performed to assess the level of non-specific dye transfer.
-
Photodegradation: TRITC is susceptible to photobleaching. During microscopic studies, it is important to minimize the exposure time and intensity of the excitation light to avoid artifacts.
-
Inner Leaflet vs. Outer Leaflet Fusion: This assay primarily reports on the mixing of the outer leaflets of the fusing membranes (hemifusion). To confirm full fusion pore opening and content mixing, a complementary content-mixing assay is recommended.
-
Choice of Fluorophore: While this compound is widely used, other rhodamine-based lipid probes like Texas Red-DHPE are also available and may offer better photostability in certain applications.
Conclusion
The this compound based membrane fusion assay is a robust and versatile tool for studying the dynamics of lipid bilayer fusion. By following the detailed protocols and considering the critical parameters outlined in these application notes, researchers can obtain reliable and quantitative data on membrane fusion events. This information is invaluable for advancing our understanding of fundamental biological processes and for the development of novel therapeutic strategies.
References
- 1. Lipid Mixing and Content Release in Single-Vesicle, SNARE-Driven Fusion Assay with 1–5 ms Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Detecting and Controlling Dye Effects in Single-Virus Fusion Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Single-virus content-mixing assay reveals cholesterol-enhanced influenza membrane fusion efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biotium.com [biotium.com]
Application Notes and Protocols for the TRITC-DHPE and NBD-PE FRET Pair in Membrane Fusion Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Förster Resonance Energy Transfer (FRET) is a powerful, non-radiative energy transfer mechanism between two fluorophores, a donor and an acceptor, that are in close proximity (typically within 1-10 nm). The efficiency of this energy transfer is exquisitely sensitive to the distance between the fluorophores, making it a valuable tool for studying molecular interactions. In the context of membrane biology, FRET is widely employed to monitor dynamic processes such as membrane fusion and lipid trafficking.
This document provides detailed application notes and protocols for utilizing the popular FRET pair: NBD-PE (N-(7-Nitrobenz-2-Oxa-1,3-Diazol-4-yl)-1,2-Dihexadecanoyl-sn-Glycero-3-Phosphoethanolamine) as the donor and TRITC-DHPE (N-(Tetramethylrhodamine-6-thiocarbamoyl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine) as the acceptor. This pair is particularly well-suited for studying the intermixing of lipid bilayers, a key event in processes like viral entry, exocytosis, and drug delivery via liposomal carriers.
The fundamental principle of the membrane fusion assay is based on lipid mixing. In one common setup, a population of liposomes is co-labeled with both NBD-PE and this compound at concentrations that promote efficient FRET. These labeled liposomes are then mixed with an unlabeled liposome population. Upon fusion of the labeled and unlabeled vesicles, the fluorescent probes become diluted within the newly formed, larger membrane. This increase in the average distance between the donor (NBD-PE) and acceptor (this compound) molecules leads to a decrease in FRET efficiency. This change is readily quantifiable by monitoring the fluorescence emission of the donor and acceptor. Specifically, a decrease in FRET results in an increase in the donor's fluorescence intensity (as its energy is no longer being transferred to the acceptor) and a concomitant decrease in the acceptor's fluorescence intensity.
Data Presentation
Table 1: Spectral and Photophysical Properties of NBD-PE and this compound
| Property | NBD-PE (Donor) | This compound (Acceptor) |
| Excitation Maximum (λex) | ~463 nm[1] | ~540-552 nm[2][3] |
| Emission Maximum (λem) | ~536 nm[1] | ~566-580 nm[2] |
| Molar Extinction Coefficient (ε) | ~22,000 cm⁻¹M⁻¹ | ~85,000 cm⁻¹M⁻¹ (for TRITC) |
| Quantum Yield (Φ) | ~0.3-0.5 (solvent dependent) | ~0.7 (for related Rhodamine B in ethanol) |
| Recommended Molar Ratio in Liposomes | 0.5 - 1.5 mol% | 0.5 - 1.5 mol% |
| Förster Distance (R₀) for NBD/Rhodamine Pair | ~5-6 nm |
Experimental Protocols
Protocol 1: Liposome Preparation for Membrane Fusion Assay
This protocol details the preparation of both fluorescently labeled and unlabeled liposomes.
Materials:
-
Main lipid (e.g., DOPC, POPC) in chloroform
-
NBD-PE in chloroform
-
This compound in chloroform
-
Anionic lipid (e.g., DOPS) in chloroform (optional, for calcium-induced fusion)
-
Hydration buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)
-
Chloroform and Methanol (spectroscopic grade)
-
Nitrogen gas source
-
Vacuum desiccator
-
Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Heating block or water bath
-
Glass tubes
Procedure:
-
Lipid Film Preparation:
-
In a clean glass tube, combine the desired lipids from their chloroform stocks. For labeled liposomes, include NBD-PE and this compound, each at a final concentration of 0.5 to 1.5 mol% of the total lipid. For unlabeled liposomes, omit the fluorescent lipids.
-
Evaporate the organic solvent under a gentle stream of nitrogen gas to form a thin lipid film on the bottom and sides of the tube.
-
To ensure complete removal of the solvent, place the tube in a vacuum desiccator for at least 2 hours.
-
-
Lipid Film Hydration:
-
Add the appropriate volume of hydration buffer to the dried lipid film to achieve the desired final lipid concentration (e.g., 1-5 mM).
-
Vortex the tube for several minutes to disperse the lipid film, resulting in a suspension of multilamellar vesicles (MLVs).
-
-
Liposome Extrusion:
-
Assemble the mini-extruder with a 100 nm polycarbonate membrane according to the manufacturer's instructions.
-
Heat the extruder and the lipid suspension to a temperature above the phase transition temperature of the lipids.
-
Pass the lipid suspension through the extruder 11-21 times. This process will generate a homogenous population of large unilamellar vesicles (LUVs) with a diameter of approximately 100 nm.
-
-
Storage:
-
Store the prepared liposomes at 4°C and use within a few days for optimal results.
-
Protocol 2: PEG-Mediated Liposome Fusion Assay
This protocol describes how to induce and monitor membrane fusion using Polyethylene Glycol (PEG).
Materials:
-
Labeled liposomes (containing NBD-PE and this compound)
-
Unlabeled liposomes
-
Fusion Buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)
-
Polyethylene Glycol (PEG) 8000 stock solution (e.g., 50% w/v in fusion buffer)
-
Triton X-100 solution (2.5% v/v in fusion buffer)
-
Fluorometer with temperature control and stirring capabilities
-
Cuvette
Procedure:
-
Assay Setup:
-
In a fluorescence cuvette, add the labeled liposomes and a molar excess of unlabeled liposomes (e.g., a 1:9 ratio of labeled to unlabeled liposomes) in the fusion buffer. The final lipid concentration should be in the range of 50-100 µM.
-
Place the cuvette in the fluorometer and allow the temperature to equilibrate (e.g., to 37°C).
-
-
Baseline Fluorescence Measurement:
-
Set the excitation wavelength to 460 nm (for NBD-PE excitation).
-
Record the emission spectra from 500 nm to 650 nm, or monitor the fluorescence intensity at the emission maxima of NBD-PE (~535 nm) and this compound (~580 nm).
-
Establish a stable baseline fluorescence reading for a few minutes.
-
-
Induction of Fusion:
-
While continuously recording the fluorescence, add the PEG 8000 stock solution to the cuvette to a final concentration of 5-15% (w/v) and gently mix.
-
-
Monitoring Fusion:
-
Continue to record the fluorescence intensity over time. Fusion will be indicated by an increase in NBD-PE emission and a decrease in this compound emission.
-
Monitor the reaction until the fluorescence signal plateaus, indicating the completion of the fusion process.
-
-
Maximum Fluorescence Determination (Normalization):
-
At the end of the experiment, add Triton X-100 to a final concentration of 0.1-0.25% to completely disrupt all liposomes and dilute the fluorescent probes, thereby eliminating all FRET.
-
The resulting NBD-PE fluorescence intensity represents the maximum possible fluorescence (F_max).
-
-
Data Analysis:
-
The percentage of fusion at any given time point (t) can be calculated using the following formula: % Fusion(t) = [(F_t - F_initial) / (F_max - F_initial)] * 100 Where:
-
F_t is the NBD-PE fluorescence at time t.
-
F_initial is the initial NBD-PE fluorescence before adding the fusogen.
-
F_max is the maximum NBD-PE fluorescence after adding Triton X-100.
-
-
Mandatory Visualization
Caption: FRET mechanism between NBD-PE and this compound before and after membrane fusion.
References
Application Notes and Protocols for Live Cell Imaging with TRITC-DHPE
Audience: Researchers, scientists, and drug development professionals.
Introduction
TRITC-DHPE (N-(Tetramethylrhodamine-6-thiocarbamoyl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine, triethylammonium salt) is a fluorescently labeled phospholipid analog. It consists of a dihexadecanoyl-sn-glycero-3-phosphoethanolamine (DHPE) lipid backbone conjugated to the bright, red-orange fluorescent dye, Tetramethylrhodamine (TRITC). This structure allows this compound to readily insert into the plasma membrane of living cells, providing a powerful tool for visualizing and tracking membrane dynamics. Its primary applications in live-cell imaging include the study of membrane trafficking, endocytosis, and membrane fusion events.[1][2][3]
Physicochemical and Spectroscopic Properties
Quantitative data for this compound is crucial for designing and interpreting live-cell imaging experiments. The following table summarizes its key properties.
| Property | Value | Reference |
| Molecular Weight | 1236.69 g/mol | [2] |
| Excitation Maximum (λex) | 540-544 nm | [1] |
| Emission Maximum (λem) | 566-580 nm | |
| Solubility | Chloroform, DMSO | |
| Cellular Localization | Plasma membrane, endocytic vesicles |
Key Applications in Live Cell Imaging
General Plasma Membrane Labeling
This compound spontaneously inserts into the outer leaflet of the plasma membrane of live cells, providing a stable and bright fluorescent label. This allows for the visualization of cell morphology, membrane integrity, and changes in membrane dynamics over time.
Tracing Endocytosis and Membrane Trafficking
A primary application of this compound is to monitor the process of endocytosis. Once incorporated into the plasma membrane, the fluorescent lipid is internalized along with other membrane components through various endocytic pathways. This allows researchers to visualize the formation of endocytic vesicles and track their subsequent trafficking within the cell.
One of the most well-characterized pathways is clathrin-mediated endocytosis. This process involves the assembly of a clathrin coat on the cytoplasmic face of the plasma membrane, leading to the formation of a clathrin-coated pit that invaginates and pinches off to form a vesicle. By labeling the membrane with this compound, the internalization and movement of these vesicles can be observed in real-time using fluorescence microscopy.
FRET-Based Membrane Fusion Assays
This compound can serve as a fluorescence resonance energy transfer (FRET) acceptor when paired with a suitable donor fluorophore, such as NBD-PE (N-(7-Nitrobenz-2-Oxa-1,3-Diazol-4-yl)-1,2-Dihexadecanoyl-sn-Glycero-3-Phosphoethanolamine). In a FRET-based membrane fusion assay, one population of vesicles is labeled with both the donor and acceptor (this compound), resulting in efficient FRET and quenching of the donor's fluorescence. When these vesicles fuse with an unlabeled population, the probes are diluted in the fused membrane, increasing the distance between the donor and acceptor. This leads to a decrease in FRET efficiency and a corresponding increase in the donor's fluorescence, which can be measured to quantify the extent and kinetics of membrane fusion.
Potential for Lipid Raft Visualization
While not its primary application, TRITC-conjugated probes have been used to study lipid rafts, which are specialized membrane microdomains enriched in cholesterol and sphingolipids. These domains are thought to play important roles in cell signaling and membrane trafficking. By observing the distribution and dynamics of this compound within the plasma membrane, it may be possible to gain insights into the organization and behavior of these lipid microdomains.
Experimental Protocols
Protocol 1: General Live Cell Plasma Membrane Staining
This protocol provides a general procedure for labeling the plasma membrane of adherent mammalian cells with this compound.
Materials:
-
This compound
-
Chloroform or DMSO for stock solution preparation
-
Ethanol
-
Complete cell culture medium (e.g., RPMI 1640 with FCS)
-
Phosphate-buffered saline (PBS)
-
Adherent cells cultured on glass-bottom dishes or coverslips
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in chloroform or DMSO. Store at -20°C, protected from light.
-
Working Solution Preparation: Immediately before use, take a small aliquot (1-5 µL) of the stock solution and dry it to a thin film under a gentle stream of nitrogen. Reconstitute the dried lipid film in 20-100 µL of ethanol to create a working solution.
-
Cell Preparation: Culture cells to the desired confluency on a glass-bottom dish or coverslip suitable for live-cell imaging.
-
Staining: Dilute the this compound working solution into pre-warmed complete culture medium to a final concentration of 100 nM to 1 µM. The final ethanol concentration should not exceed 1% v/v.
-
Incubation: Remove the existing culture medium from the cells and replace it with the this compound containing medium. Incubate the cells for 5-10 minutes at room temperature (22°C).
-
Washing: Gently wash the cells two to three times with pre-warmed complete culture medium or PBS to remove any unincorporated dye.
-
Imaging: The cells are now ready for live imaging using a fluorescence microscope equipped with appropriate filters for TRITC (Excitation: ~540 nm, Emission: ~570 nm).
Protocol 2: Tracking Endocytosis of this compound
This protocol is an extension of the general staining protocol to visualize the internalization of the plasma membrane.
Materials:
-
Same as Protocol 1.
Procedure:
-
Staining: Follow steps 1-5 of Protocol 1.
-
Chase Period: After the initial incubation, wash the cells as described in step 6 of Protocol 1. Then, add fresh, pre-warmed complete culture medium without this compound.
-
Time-Lapse Imaging: Immediately begin acquiring time-lapse images of the cells. The internalization of this compound into vesicular structures can typically be observed within minutes. Continue imaging for the desired duration to track the movement of these vesicles.
Diagrams
Caption: Workflow for labeling live cells with this compound.
Caption: FRET mechanism in a membrane fusion assay.
Caption: Visualization of clathrin-mediated endocytosis.
Applications in Drug Development
This compound is a valuable tool in various stages of drug discovery and development.
-
High-Content Screening (HCS): In HCS, automated microscopy is used to assess the effects of thousands of compounds on cellular phenotypes. This compound can be used as a general membrane stain to monitor compound-induced changes in cell morphology, membrane integrity, or to track the internalization of fluorescently labeled drug candidates.
-
Mechanism of Action Studies: For drugs that target membrane proteins or lipids, this compound can be used to visualize how these compounds alter membrane organization and dynamics. For example, it can be used to study drug-induced endocytosis of receptor targets.
-
In Vitro Toxicology: Changes in plasma membrane integrity are an early indicator of cytotoxicity. This compound can be used in conjunction with viability dyes to assess the toxic effects of drug candidates on cell membranes.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or weak staining | Insufficient dye concentration or incubation time. | Increase the concentration of this compound (up to 1 µM) or extend the incubation time (up to 20 minutes). |
| Inefficient incorporation into the membrane. | Ensure the final ethanol concentration is low (<1%) and that the dye is properly reconstituted. | |
| High background fluorescence | Incomplete removal of unincorporated dye. | Increase the number of washes after staining. Use a live cell imaging solution for washing and imaging. |
| Phototoxicity/Cell Death | Excessive light exposure. | Minimize the exposure time and intensity of the excitation light. Use a more sensitive camera. |
| Dye concentration is too high. | Reduce the concentration of this compound. | |
| Rapid photobleaching | High-intensity illumination. | Reduce the laser power or illumination intensity. Use an anti-fade reagent in the imaging medium if compatible. |
References
Quantitative Analysis of TRITC-DHPE Fluorescence: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
TRITC-DHPE (N-(Tetramethylrhodamine-6-thiocarbamoyl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine) is a fluorescently labeled phospholipid widely utilized in cell biology and biophysics to study membrane dynamics. Its bright and stable fluorescence makes it an excellent tool for quantitative analysis of various cellular processes, including membrane fusion, lipid mixing, and the study of lipid microdomains such as rafts. This document provides detailed application notes and protocols for the quantitative analysis of this compound fluorescence.
Key Properties of this compound:
| Property | Value | Reference |
| Excitation Maximum (λex) | ~540-555 nm | [1] |
| Emission Maximum (λem) | ~566-580 nm | [1][2] |
| Molecular Weight | ~1236.67 g/mol | [1] |
| Solubility | Chloroform, DMSO | [1] |
Principle of Quantification: Fluorescence Dequenching and FRET
The quantitative analysis of this compound fluorescence often relies on the principle of fluorescence dequenching . When this compound is incorporated into a lipid bilayer at a high surface density, its fluorescence is self-quenched. Upon membrane fusion or lipid mixing with an unlabeled membrane, the probe is diluted, leading to a measurable increase in fluorescence intensity (dequenching).
This compound is also commonly used as a Förster Resonance Energy Transfer (FRET) acceptor in combination with a suitable donor, such as NBD-PE (N-(7-Nitrobenz-2-Oxa-1,3-Diazol-4-yl)-1,2-Dihexadecanoyl-sn-Glycero-3-Phosphoethanolamine). In this pairing, the emission spectrum of the NBD donor overlaps with the excitation spectrum of the TRITC acceptor. When the donor and acceptor are in close proximity (1-10 nm), excitation of the donor results in non-radiative energy transfer to the acceptor, which then fluoresces. Membrane fusion events that increase the distance between the donor and acceptor lead to a decrease in FRET efficiency, which can be quantified by measuring the increase in donor fluorescence and a corresponding decrease in acceptor fluorescence.
Application 1: Quantitative Analysis of Liposome Fusion (Lipid Mixing Assay)
This protocol describes a FRET-based lipid mixing assay to quantify the fusion between two populations of liposomes.
Experimental Protocol
Materials:
-
This compound
-
NBD-PE
-
Unlabeled lipids (e.g., DOPC, Cholesterol)
-
Chloroform
-
Hydration buffer (e.g., 10% sucrose, 20mM HEPES, pH 7.3)
-
Fluorometer or microplate reader
Procedure:
-
Liposome Preparation:
-
Labeled Liposomes: Prepare a lipid mixture in chloroform containing the desired unlabeled lipids, 1 mol% NBD-PE, and 1 mol% this compound.
-
Unlabeled Liposomes: Prepare a separate lipid mixture with only the unlabeled lipids.
-
Dry the lipid mixtures under a stream of nitrogen to form a thin film.
-
Further dry the films under vacuum for at least 2 hours to remove residual solvent.
-
Hydrate the lipid films with the hydration buffer to a final lipid concentration of 50 mM.
-
Create unilamellar vesicles by extrusion through a 100 nm polycarbonate membrane.
-
-
Fusion Assay:
-
In a fluorescence cuvette or a well of a black-walled microplate, mix the labeled and unlabeled liposomes at a desired ratio (e.g., 1:9).
-
The final lipid concentration should be optimized for the instrument being used (e.g., 50 µM total lipid).
-
Initiate fusion by adding the fusogenic agent of interest (e.g., calcium chloride, polyethylene glycol, or a specific protein).
-
Monitor the fluorescence of the NBD donor (Excitation: ~460 nm, Emission: ~538 nm) and the TRITC acceptor (Excitation: ~540 nm, Emission: ~580 nm) over time.
-
-
Data Analysis:
-
The initial fluorescence intensity (F₀) represents the baseline FRET signal.
-
As fusion occurs, the NBD fluorescence will increase due to dequenching.
-
The maximum fluorescence (F_max) is determined by adding a detergent (e.g., Triton X-100) to completely disrupt the liposomes and eliminate FRET.
-
The percentage of lipid mixing at a given time point (t) can be calculated using the following formula:
% Lipid Mixing = [(F_t - F₀) / (F_max - F₀)] * 100
Where:
-
F_t is the fluorescence intensity at time t.
-
F₀ is the initial fluorescence intensity.
-
F_max is the maximum fluorescence intensity after detergent lysis.
-
-
Quantitative Data Presentation
| Condition | Initial Fluorescence (F₀) (a.u.) | Fluorescence at 30 min (F₃₀) (a.u.) | Maximum Fluorescence (F_max) (a.u.) | % Lipid Mixing at 30 min |
| Control (No Fusogen) | 150 | 155 | 1000 | 0.6% |
| Fusogen A (Low Conc.) | 152 | 450 | 1010 | 34.7% |
| Fusogen A (High Conc.) | 148 | 850 | 995 | 82.9% |
| Inhibitor + Fusogen A | 155 | 200 | 1005 | 5.3% |
a.u. = arbitrary units
Experimental Workflow
Application 2: Visualization and Quantification of Lipid Raft Dynamics in Cell Signaling
This protocol outlines the use of TRITC-labeled probes to visualize and quantify the dynamics of lipid rafts during cell signaling events.
Experimental Protocol
Materials:
-
TRITC-conjugated Cholera Toxin B subunit (CTB-TRITC) for labeling GM1 in lipid rafts
-
Cells of interest cultured on glass-bottom dishes
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde)
-
Confocal microscope with appropriate laser lines and detectors
-
Image analysis software (e.g., Fiji/ImageJ)
Procedure:
-
Cell Culture and Treatment:
-
Seed cells on glass-bottom dishes and culture until they reach the desired confluency.
-
Treat the cells with the signaling molecule of interest to induce changes in lipid raft organization. Include an untreated control.
-
-
Labeling Lipid Rafts:
-
Wash the cells with PBS.
-
Incubate the cells with CTB-TRITC (concentration to be optimized, typically 1-5 µg/mL) in cold cell culture medium for 10-30 minutes on ice to label lipid rafts.
-
Wash the cells with cold PBS to remove unbound probe.
-
-
Fixation and Imaging:
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells with PBS.
-
Mount the samples and image using a confocal microscope.
-
Microscope Settings:
-
Use a 561 nm or similar laser line for TRITC excitation.
-
Set the emission detection window to capture the TRITC fluorescence (e.g., 570-620 nm).
-
Optimize laser power, gain, and pinhole size to obtain a good signal-to-noise ratio while avoiding saturation.
-
Acquire z-stacks to capture the three-dimensional organization of lipid rafts.
-
-
-
Quantitative Image Analysis:
-
Use image analysis software to quantify changes in lipid raft distribution.
-
Quantifiable Parameters:
-
Cluster Size: Measure the area of individual CTB-TRITC puncta.
-
Cluster Density: Count the number of puncta per unit area of the cell membrane.
-
Co-localization: If co-staining with another fluorescently labeled protein, quantify the degree of overlap between the two signals.
-
-
Quantitative Data Presentation
| Treatment | Average Lipid Raft Cluster Size (µm²) | Lipid Raft Density (clusters/100 µm²) | Co-localization with Protein X (%) |
| Untreated Control | 0.25 ± 0.05 | 15 ± 3 | 10 ± 2 |
| Signaling Molecule (5 min) | 0.52 ± 0.08 | 28 ± 5 | 45 ± 6 |
| Signaling Molecule (15 min) | 0.78 ± 0.10 | 35 ± 6 | 72 ± 8 |
| Inhibitor + Signaling Molecule | 0.30 ± 0.06 | 18 ± 4 | 15 ± 3 |
Values are presented as mean ± standard deviation.
Signaling Pathway Diagram
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Fluorescence Signal | - Low probe concentration- Photobleaching- Inefficient labeling | - Increase this compound or CTB-TRITC concentration.- Use an anti-fade mounting medium and minimize exposure to excitation light.- Optimize labeling conditions (time, temperature). |
| High Background Fluorescence | - Incomplete removal of unbound probe- Autofluorescence of cells or medium | - Increase the number and duration of washing steps.- Use a background subtraction algorithm during image analysis.- Use a medium with low autofluorescence for imaging. |
| Inconsistent Results | - Variation in liposome size- Inconsistent cell culture conditions- Fluctuation in instrument settings | - Ensure consistent liposome preparation through extrusion.- Maintain consistent cell density and passage number.- Use the same instrument settings for all samples in a comparative experiment. |
Conclusion
The quantitative analysis of this compound fluorescence provides a powerful tool for investigating membrane dynamics in various biological contexts. By carefully designing experiments, optimizing protocols, and employing rigorous data analysis, researchers can obtain valuable quantitative insights into processes such as membrane fusion and the role of lipid organization in cell signaling. These methods are highly relevant for basic research and have significant applications in drug development, particularly in the characterization of drug delivery systems and the study of drug-membrane interactions.
References
Application Notes and Protocols for TRITC-DHPE in Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
TRITC-DHPE (N-(Tetramethylrhodamine-6-thiocarbamoyl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine, triethylammonium salt) is a fluorescently labeled phospholipid used in a variety of cell-based assays, particularly in flow cytometry. This lipophilic probe incorporates into the cell membrane, allowing for the investigation of dynamic cellular processes such as membrane fusion, lipid trafficking, and endocytosis. Its bright red fluorescence, with excitation and emission maxima around 540-550 nm and 566-580 nm respectively, makes it compatible with standard flow cytometry laser lines, such as the 532 nm or 561 nm laser.[1][2][3][4]
These application notes provide detailed protocols for the use of this compound in flow cytometry for cell labeling, and for studying membrane fusion and endocytosis.
Core Applications
-
General Cell Membrane Labeling: this compound readily inserts into the plasma membrane of live cells, providing a stable and bright fluorescent signal for cell identification and tracking.
-
Membrane Fusion Assays: In conjunction with a suitable donor fluorophore like NBD-PE, this compound acts as a fluorescence resonance energy transfer (FRET) acceptor to monitor the mixing of lipid bilayers during cell fusion events.[3]
-
Endocytosis and Lipid Trafficking: The internalization of this compound from the plasma membrane into intracellular vesicles can be tracked and quantified by flow cytometry, providing insights into the kinetics of endocytosis and subsequent trafficking pathways.
Data Presentation
Table 1: Properties of this compound
| Property | Value | Reference |
| Full Chemical Name | N-(Tetramethylrhodamine-6-thiocarbamoyl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine, triethylammonium salt | |
| Molecular Weight | ~1237 g/mol | |
| Excitation Maximum | 540-550 nm | |
| Emission Maximum | 566-580 nm | |
| Solvent for Stock | Chloroform, Ethanol, or DMSO | |
| Cellular Localization | Plasma membrane, endocytic vesicles |
Table 2: Recommended Staining Parameters for Flow Cytometry
| Parameter | General Membrane Labeling | Membrane Fusion (FRET) Assay | Endocytosis Assay |
| Cell Type | Adherent or suspension cells | Suspension cells | Adherent or suspension cells |
| This compound Conc. | 1-5 µM | 1-2 µM (with 1-2 µM NBD-PE) | 2-10 µM |
| Incubation Time | 10-30 minutes | 15-30 minutes | Pulse: 5-15 min; Chase: variable |
| Incubation Temp. | 4°C (for surface staining) or 37°C | 37°C | 37°C |
| Staining Medium | Serum-free medium or PBS | Serum-free medium or PBS | Complete medium |
| Wash Steps | 2-3 washes with cold PBS | 2-3 washes with cold PBS | 2-3 washes with cold PBS |
| Flow Cytometer Laser | 532 nm or 561 nm | 488 nm (for NBD-PE) & 561 nm | 561 nm |
| Emission Filter | ~585/42 nm (e.g., PE or TRITC channel) | NBD: ~530/30 nm; TRITC: ~585/42 nm | ~585/42 nm |
Experimental Protocols
Protocol 1: General Cell Membrane Labeling
This protocol describes the basic procedure for labeling the plasma membrane of live cells with this compound for subsequent analysis by flow cytometry.
Materials:
-
This compound
-
Ethanol or DMSO for stock solution
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
-
Cell culture medium (serum-free for staining)
-
Cells in suspension (1 x 10^6 cells/mL)
-
Flow cytometer
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in ethanol or DMSO to a stock concentration of 1 mg/mL. Sonicate briefly if necessary to ensure complete dissolution. Store at -20°C, protected from light.
-
Prepare Staining Solution: On the day of the experiment, dilute the this compound stock solution in serum-free medium or PBS to a final working concentration of 1-5 µM.
-
Cell Preparation: Harvest cells and wash once with PBS. Resuspend the cell pellet in serum-free medium at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add the this compound staining solution to the cell suspension.
-
Incubation: Incubate the cells for 10-30 minutes at 4°C to minimize internalization and primarily label the plasma membrane. For studying membrane dynamics at physiological temperatures, incubation can be performed at 37°C.
-
Washing: After incubation, wash the cells twice with 2 mL of cold PBS to remove excess probe. Centrifuge at 300 x g for 5 minutes between washes.
-
Resuspension: Resuspend the final cell pellet in 0.5 mL of cold PBS or flow cytometry staining buffer.
-
Flow Cytometry Analysis: Analyze the cells on a flow cytometer using a 532 nm or 561 nm laser for excitation and an appropriate emission filter (e.g., 585/42 nm).
Protocol 2: FRET-Based Membrane Fusion Assay
This protocol utilizes this compound as a FRET acceptor and NBD-PE as a FRET donor to quantify cell-cell fusion. When the donor and acceptor are in close proximity within the same membrane, FRET occurs. Upon fusion with an unlabeled cell population, the probes diffuse over a larger membrane area, leading to a decrease in FRET efficiency.
Materials:
-
This compound
-
NBD-PE (N-(7-Nitrobenz-2-Oxa-1,3-Diazol-4-yl)-1,2-Dihexadecanoyl-sn-Glycero-3-Phosphoethanolamine)
-
Two populations of cells (e.g., "Donor" and "Acceptor" cells)
-
Cell fusion agent (e.g., polyethylene glycol (PEG) or specific fusogenic proteins)
Procedure:
-
Labeling of "Donor" Cells: Label one cell population with both NBD-PE (1-2 µM) and this compound (1-2 µM) following the general labeling protocol (Protocol 1), incubating at 37°C. These will be the "FRET-positive" cells.
-
Unlabeled "Acceptor" Cells: Prepare a second population of unlabeled cells.
-
Induce Fusion: Mix the labeled and unlabeled cell populations at a 1:1 ratio. Induce cell fusion using your specific protocol (e.g., addition of PEG).
-
Incubation: Incubate the cell mixture under conditions that promote fusion (e.g., 37°C for 1-2 hours).
-
Flow Cytometry Analysis:
-
Excite the cells with a 488 nm laser (for NBD-PE) and a 561 nm laser (for this compound).
-
Collect emission signals in the NBD channel (~530/30 nm) and the TRITC/FRET channel (~585/42 nm).
-
In fused cells, the distance between NBD-PE and this compound will increase, leading to a decrease in the FRET signal (reduced emission in the TRITC channel upon 488 nm excitation) and an increase in the NBD donor signal.
-
Analyze the data by gating on single cells and observing the shift in the FRET population over time.
-
Protocol 3: Tracking Endocytosis
This protocol allows for the quantification of this compound internalization from the plasma membrane into endocytic vesicles.
Materials:
-
This compound
-
Complete cell culture medium
-
Trypan Blue or other quenching agent (optional)
Procedure:
-
Cell Preparation: Culture cells to the desired confluency.
-
Pulse Labeling: Label the cells with a higher concentration of this compound (2-10 µM) in complete medium for a short period (5-15 minutes) at 37°C. This "pulse" labels the plasma membrane.
-
Washing: Quickly wash the cells twice with cold PBS to remove unbound probe and halt internalization.
-
Chase Period: Resuspend the cells in fresh, pre-warmed complete medium and incubate at 37°C for various time points (e.g., 0, 15, 30, 60 minutes). This "chase" period allows for the internalization of the labeled membrane.
-
Quenching Surface Fluorescence (Optional): To specifically measure the internalized probe, the fluorescence of the this compound remaining on the cell surface can be quenched. After the chase period, briefly incubate the cells with a membrane-impermeable quenching agent like Trypan Blue (0.25 mg/mL) in PBS for 5-10 minutes on ice just before flow cytometry analysis.
-
Flow Cytometry Analysis:
-
Analyze the cells using a 561 nm laser and a ~585/42 nm emission filter.
-
The mean fluorescence intensity (MFI) of the cell population will increase over the chase period as more of the probe is internalized into vesicles, especially if a quenching step is used to eliminate the surface signal.
-
Plot the MFI against time to determine the kinetics of endocytosis.
-
Mandatory Visualizations
Experimental Workflow for this compound Labeling and Flow Cytometry
Caption: General workflow for labeling cells with this compound for flow cytometry analysis.
FRET-Based Membrane Fusion Assay Principle
Caption: Principle of FRET assay for membrane fusion using NBD-PE and this compound.
Receptor-Mediated Endocytosis Pathway
Caption: A simplified diagram of the receptor-mediated endocytosis pathway.
References
Application Notes and Protocols for Incorporating TRITC-DHPE into Supported Lipid Bilayers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Supported lipid bilayers (SLBs) are powerful tools in membrane biophysics, serving as mimics of cell membranes for studying a wide array of biological processes, including protein-lipid interactions, membrane dynamics, and the effects of pharmaceuticals on membrane properties. The incorporation of fluorescent probes is essential for visualizing and quantifying these processes. TRITC-DHPE (N-(6-Tetramethylrhodaminethiocarbamoyl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine, triethylammonium salt) is a widely used fluorescent phospholipid analog. Its tetramethylrhodamine (TRITC) headgroup provides a bright and photostable red-orange fluorescence, making it an excellent tool for fluorescence microscopy techniques.
These application notes provide detailed protocols for the incorporation of this compound into SLBs, methods for their characterization, and a summary of key quantitative data to guide experimental design and data interpretation.
Data Presentation
Spectral Properties of this compound
| Parameter | Value | Reference |
| Excitation Maximum | ~540-555 nm | --INVALID-LINK-- |
| Emission Maximum | ~566-580 nm | --INVALID-LINK-- |
Quantitative Analysis of Lipid Diffusion in SLBs Containing Fluorescent Probes
The following table summarizes diffusion coefficients (D) and mobile fractions (Mf) of fluorescently labeled lipids in various SLB compositions, as determined by Fluorescence Recovery After Photobleaching (FRAP). These values can be used as a reference for expected lipid mobility.
| Lipid Composition | Fluorescent Probe (mol%) | D (μm²/s) | Mf (%) | Reference |
| DOPC | This compound (0.127) | ~3.8 (bulk-side leaflet), ~0.3 (glass-side leaflet) | Not Specified | [1] |
| DOPC/DOTAP (9:1) | This compound (0.313) | Not specified | Relatively large immobile fraction at low pH | [1] |
| DOPC | Atto488-DOPE | 4.3 ± 0.4 | Not Specified | [2] |
| DOPC | DiD (0.0025 wt%) | 2.2 ± 0.4 | Not Specified | [3] |
| DOPC | OLA and Electroformation | ~1.0 - 1.1 | Not Specified | [4] |
Experimental Protocols
Protocol 1: Preparation of Small Unilamellar Vesicles (SUVs) Containing this compound by Extrusion
This protocol describes the preparation of SUVs, which are the building blocks for forming SLBs via the vesicle fusion method.
Materials:
-
Primary lipid(s) (e.g., DOPC, DPPC) in chloroform
-
This compound in chloroform
-
Glass vials
-
Nitrogen or argon gas source
-
Vacuum desiccator
-
Buffer of choice (e.g., PBS, Tris-HCl)
-
Mini-extruder apparatus
-
Polycarbonate membranes (e.g., 100 nm pore size)
-
Syringes
Procedure:
-
Lipid Film Preparation:
-
In a clean glass vial, combine the desired amounts of the primary lipid and this compound from their chloroform stocks. A typical molar ratio for the fluorescent probe is 0.1 to 2 mol%.
-
Evaporate the chloroform under a gentle stream of nitrogen or argon gas to form a thin lipid film on the bottom of the vial.
-
Place the vial in a vacuum desiccator for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with the desired buffer to a final lipid concentration of 1-5 mg/mL.
-
Vortex the solution vigorously to resuspend the lipids, forming multilamellar vesicles (MLVs). The solution will appear milky.
-
-
Extrusion:
-
Assemble the mini-extruder with two stacked 100 nm polycarbonate membranes according to the manufacturer's instructions.
-
Draw the MLV suspension into a syringe and pass it through the extruder a minimum of 11 times. This process forces the lipids through the pores, resulting in the formation of unilamellar vesicles of a defined size.
-
The resulting SUV suspension should be translucent.
-
-
Storage:
-
Store the SUV suspension at 4°C. For lipids with a high phase transition temperature (like DPPC), store above their Tm.
-
Protocol 2: Formation of a this compound-Labeled SLB by Vesicle Fusion
This protocol details the formation of an SLB on a hydrophilic substrate like glass or mica.
Materials:
-
Clean glass coverslips or mica discs
-
SUV suspension containing this compound (from Protocol 1)
-
Buffer for rinsing (same as used for SUV preparation)
-
Incubation chamber
Procedure:
-
Substrate Cleaning:
-
Thoroughly clean the substrate to ensure it is hydrophilic. For glass, this can be achieved by sonication in a detergent solution, followed by extensive rinsing with ultrapure water and drying under nitrogen. A final treatment with plasma or piranha solution can further enhance hydrophilicity.
-
-
Vesicle Fusion:
-
Place the clean substrate in an incubation chamber.
-
Add the SUV suspension to the substrate, ensuring the surface is completely covered. A typical lipid concentration for fusion is 0.1-1 mg/mL.
-
Incubate for 30-60 minutes at room temperature. For lipids with a Tm above room temperature (e.g., DPPC), the incubation should be performed above the Tm.
-
-
Rinsing:
-
Gently rinse the substrate with a generous amount of buffer to remove excess, unfused vesicles. This can be done by repeatedly exchanging the buffer in the incubation chamber.
-
-
Storage and Imaging:
-
The SLB should be kept hydrated with buffer at all times.
-
The SLB is now ready for imaging and characterization.
-
Protocol 3: Characterization of SLB Fluidity using Fluorescence Recovery After Photobleaching (FRAP)
FRAP is a common technique to measure the lateral diffusion and mobile fraction of fluorescently labeled molecules within the SLB.
Materials:
-
Confocal laser scanning microscope (CLSM) with a high-power laser for bleaching and a sensitive detector.
-
This compound labeled SLB (from Protocol 2).
Procedure:
-
Microscope Setup:
-
Place the SLB sample on the microscope stage.
-
Focus on the plane of the SLB.
-
Set the imaging parameters (laser power, gain, scan speed) to obtain a good signal-to-noise ratio without causing significant photobleaching during pre- and post-bleach imaging.
-
-
Pre-Bleach Imaging:
-
Acquire a few images of the region of interest (ROI) to establish a baseline fluorescence intensity.
-
-
Photobleaching:
-
Define a specific region within the ROI to be bleached (e.g., a circle or a square).
-
Apply a short, high-intensity laser pulse to this region to photobleach the this compound molecules.
-
-
Post-Bleach Imaging:
-
Immediately after bleaching, acquire a time-lapse series of images of the entire ROI at low laser power to monitor the recovery of fluorescence in the bleached area.
-
-
Data Analysis:
-
Measure the fluorescence intensity in the bleached region over time.
-
Correct for any photobleaching that occurred during post-bleach imaging by monitoring the fluorescence intensity of a non-bleached region in the same image.
-
Plot the normalized fluorescence intensity in the bleached region as a function of time.
-
Fit the recovery curve to an appropriate diffusion model to extract the diffusion coefficient (D) and the mobile fraction (Mf).
-
Mandatory Visualizations
Caption: Experimental workflow for SLB preparation and characterization.
Caption: Mechanism of SLB formation by vesicle fusion.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Simultaneous Characterization of Lateral Lipid and Prothrombin Diffusion Coefficients by Z-Scan Fluorescence Correlation Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipid Diffusion in Supported Lipid Bilayers: A Comparison between Line-Scanning Fluorescence Correlation Spectroscopy and Single-Particle Tracking [mdpi.com]
- 4. Characterization of lipid composition and diffusivity in OLA generated vesicles - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting TRITC-DHPE Aggregation
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering aggregation issues with the fluorescent lipid probe TRITC-DHPE (N-(Tetramethylrhodamine-6-thiocarbamoyl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine, triethylammonium salt) in solution.
Troubleshooting Guide
Issue: I am observing low fluorescence intensity, precipitation, or inconsistent results with my this compound solution.
This is a common indication of probe aggregation. The hydrophobic nature of the DHPE lipid tails and the potential for intermolecular interactions between the TRITC fluorophores can lead to the formation of non-fluorescent or quenched aggregates. This guide provides a systematic approach to diagnose and resolve these issues.
Logical Troubleshooting Workflow
The following diagram outlines the decision-making process for troubleshooting this compound aggregation.
Caption: Troubleshooting workflow for this compound aggregation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound aggregation?
A1: The main drivers of this compound aggregation are:
-
Hydrophobic Interactions: The long hydrocarbon tails of the DHPE lipid are inherently hydrophobic and tend to associate in aqueous environments to minimize contact with water.
-
High Concentration: At concentrations above its critical micelle concentration (CMC), this compound will self-assemble into micelles or larger aggregates.
-
Inappropriate Solvent: Using a solvent in which this compound has low solubility can promote aggregation. While soluble in chloroform, it has limited solubility in aqueous buffers.[1]
-
Suboptimal Buffer Conditions: pH and ionic strength can influence the charge and interactions of the headgroup, affecting aggregation.[2][3]
-
Improper Storage: Repeated freeze-thaw cycles and exposure to light can degrade the molecule and promote aggregation.
Q2: How can I visually detect aggregation?
A2: Visually inspect your this compound solution for any signs of cloudiness, turbidity, or visible precipitate. A properly dissolved and non-aggregated solution should be clear.
Q3: What is fluorescence self-quenching and how does it relate to aggregation?
A3: Fluorescence self-quenching occurs when high concentrations of fluorophores, such as TRITC, are in close proximity.[4][5] This leads to a decrease in the overall fluorescence intensity of the solution. Aggregation brings the TRITC headgroups close together, causing significant self-quenching, which can be a key indicator of this issue.
Q4: What is the Critical Micelle Concentration (CMC) of this compound?
Q5: How does pH affect this compound aggregation?
A5: The fluorescence of rhodamine dyes can be pH-dependent. Changes in pH can alter the charge of the phosphate and amine groups in the DHPE headgroup, as well as the TRITC fluorophore itself, potentially influencing intermolecular electrostatic interactions and thus aggregation. For rhodamine-based dyes, aggregation can be more pronounced in acidic conditions.
Q6: How does ionic strength influence aggregation?
A6: High ionic strength can screen the electrostatic repulsion between charged lipid headgroups, promoting closer packing and aggregation. Conversely, in some cases, moderate salt concentrations can help stabilize certain lipid structures. The effect is complex and often needs to be empirically determined for the specific buffer system.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol describes the proper method for dissolving and diluting this compound to minimize aggregation.
Materials:
-
This compound (solid)
-
High-purity chloroform or ethanol
-
Desired aqueous buffer (e.g., PBS, HEPES)
-
Glass vials
-
Argon or nitrogen gas
-
Sonicator (bath or probe type)
Procedure:
-
Stock Solution Preparation:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Prepare a stock solution in a non-aqueous, high-purity solvent. Chloroform is a common choice, though ethanol can also be used. A typical stock concentration is 1 mg/mL.
-
Store the stock solution in a tightly sealed glass vial at -20°C, protected from light.
-
-
Working Solution Preparation (Aqueous Buffer):
-
From the stock solution, take the required volume and evaporate the organic solvent under a gentle stream of argon or nitrogen gas to form a thin lipid film on the bottom of a glass vial.
-
Add the desired volume of aqueous buffer to the lipid film.
-
Hydrate the lipid film by vortexing for several minutes.
-
To further disperse the lipid and break up small aggregates, sonicate the solution. Use a bath sonicator for 5-10 minutes or a probe sonicator with short pulses to avoid overheating.
-
For final working concentrations, it is advisable to keep them as low as possible for the specific application to avoid aggregation.
-
Protocol 2: Detection of this compound Aggregation using Dynamic Light Scattering (DLS)
DLS measures the size distribution of particles in a solution and is a powerful tool for detecting aggregation.
Materials:
-
This compound solution
-
DLS instrument and compatible cuvettes
-
Appropriate buffer for dilution
Procedure:
-
Sample Preparation:
-
Prepare the this compound solution in the desired buffer as described in Protocol 1.
-
Filter the solution through a 0.22 µm syringe filter to remove any dust or large contaminants that could interfere with the measurement.
-
Ensure the concentration is within the optimal range for the DLS instrument.
-
-
DLS Measurement:
-
Equilibrate the DLS instrument to the desired temperature.
-
Transfer the filtered sample to a clean, dust-free DLS cuvette.
-
Place the cuvette in the instrument and allow it to thermally equilibrate.
-
Perform the DLS measurement according to the instrument's instructions. Acquire multiple measurements for statistical significance.
-
-
Data Analysis:
-
Analyze the size distribution data. Monomeric or small micellar this compound should exhibit a small hydrodynamic radius (typically < 20 nm).
-
The presence of larger particles (e.g., > 100 nm) or a high polydispersity index (PDI > 0.3) is indicative of aggregation.
-
Protocol 3: Detection of this compound Aggregation using Fluorescence Spectroscopy
This protocol utilizes the phenomenon of self-quenching to detect aggregation.
Materials:
-
This compound solution
-
Fluorometer and compatible cuvettes
-
Aqueous buffer
Procedure:
-
Sample Preparation:
-
Prepare a series of this compound solutions in the desired buffer with varying concentrations (e.g., from nanomolar to high micromolar range).
-
-
Fluorescence Measurement:
-
Set the excitation wavelength of the fluorometer to ~540 nm and the emission wavelength to ~566 nm for this compound.
-
Measure the fluorescence intensity of each concentration in the series.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of this compound concentration.
-
In the absence of aggregation, fluorescence intensity should increase linearly with concentration at low concentrations.
-
A deviation from linearity, specifically a decrease or plateau in fluorescence intensity at higher concentrations, indicates the onset of aggregation and self-quenching. The concentration at which this deviation occurs can be an approximation of the critical aggregation concentration under your experimental conditions.
-
Quantitative Data Summary
The following tables provide a summary of key parameters and recommended starting points for troubleshooting.
Table 1: Solvent and Storage Recommendations for this compound
| Parameter | Recommendation | Rationale |
| Stock Solvent | High-purity Chloroform or Ethanol | This compound is readily soluble in these organic solvents, minimizing aggregation in the stock solution. |
| Stock Concentration | 1 mg/mL | A standard concentration that is easy to work with for subsequent dilutions. |
| Storage Temperature | -20°C | Minimizes chemical degradation of the lipid and fluorophore. |
| Storage Conditions | Tightly sealed glass vial, protected from light | Prevents solvent evaporation and photobleaching of the TRITC fluorophore. |
| Freeze-Thaw Cycles | Minimize | Repeated freezing and thawing can promote the formation of aggregates. Aliquoting the stock solution is recommended. |
Table 2: Influence of Experimental Conditions on this compound Aggregation
| Parameter | Condition | Expected Effect on Aggregation | Troubleshooting Action |
| Concentration | High (> CMC) | Increased Aggregation | Dilute the working solution. |
| Low (< CMC) | Minimal Aggregation | Work at the lowest concentration that provides an adequate signal. | |
| pH | Acidic | May Increase Aggregation | Adjust the buffer pH to neutral or slightly basic (pH 7.0-8.0) and re-evaluate. |
| Neutral/Slightly Basic | Generally Lower Aggregation | Optimal for many applications. | |
| Ionic Strength | High (e.g., >150 mM NaCl) | May Increase Aggregation | Decrease the salt concentration in the buffer. |
| Low (e.g., <50 mM NaCl) | May Decrease Aggregation | Test a range of lower salt concentrations. | |
| Co-solvents | Small % of Ethanol | May Decrease Aggregation | The addition of a small amount of a water-miscible organic solvent can improve solubility in aqueous solutions. |
Table 3: Spectroscopic and Physical Properties of this compound
| Property | Value | Reference |
| Excitation Maximum (in Methanol) | ~540 nm | |
| Emission Maximum (in Methanol) | ~566 nm | |
| Molecular Weight | ~1236.67 g/mol | |
| Appearance | Dark solid |
References
- 1. biotium.com [biotium.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Effect of ionic strength on aggregation of nile red and coumarin 30 in aqueous medium: primary kinetic salt effect or salting-out effect? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ATTO-TEC GmbH - Dye-Aggregation [atto-tec.com]
- 5. Tetramethylrhodamine self-quenching is a probe of conformational change on the scale of 15–25 Å - PMC [pmc.ncbi.nlm.nih.gov]
how to reduce Tritc-dhpe background fluorescence
Welcome to the technical support center for TRITC-DHPE (N-(Tetramethylrhodamine-6-thiocarbamoyl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine, triethylammonium salt). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments and minimizing background fluorescence.
Troubleshooting Guide: High Background Fluorescence
High background fluorescence can significantly impact the quality and interpretation of experimental data. This guide addresses common causes of high background when using this compound and provides systematic solutions.
Problem: My this compound signal is weak, and the background is high.
This is a common issue that can arise from several factors related to probe concentration, incubation time, and cell health.
-
Possible Cause 1: Suboptimal this compound Concentration.
-
Solution: The optimal concentration of this compound is critical and can vary between cell types and applications. It is recommended to perform a concentration titration to determine the ideal balance between signal intensity and background noise. Start with a concentration range and test several dilutions above and below the initial concentration.[1][2]
-
-
Possible Cause 2: Inappropriate Incubation Time.
-
Solution: The uptake of this compound is time-dependent. While longer incubation times can increase the intracellular concentration of the probe, they can also lead to increased non-specific binding and cytotoxicity. Optimize the incubation period to maximize the specific signal without causing cellular stress.[1]
-
-
Possible Cause 3: Poor Cell Health.
-
Solution: Ensure that cells are healthy and viable, as cellular uptake mechanisms are essential for the internalization of this compound.[1] Monitor cell morphology and viability throughout the experiment.
-
Problem: I'm observing a high and uniform background across my entire sample.
This often points to issues with unbound fluorescent probes, autofluorescence from the sample or medium, or improper imaging settings.
-
Possible Cause 1: Excess Unbound this compound.
-
Solution: Thorough washing is crucial to remove any unbound this compound that contributes to background fluorescence. Increase the number and duration of wash steps with an appropriate buffer, such as phosphate-buffered saline (PBS). For flow cytometry, wash cells two to three times with a suitable wash buffer, centrifuging and resuspending the pellet after each wash.
-
-
Possible Cause 2: Autofluorescence.
-
Solution: Many biological samples exhibit natural fluorescence, known as autofluorescence, which can interfere with the desired signal.
-
Unstained Control: Image an unstained sample of your cells or tissue under the same imaging conditions to determine the baseline level of autofluorescence.
-
Fixation-Induced Autofluorescence: Aldehyde fixatives like paraformaldehyde can increase background fluorescence. Consider quenching the fixation reaction with glycine or sodium borohydride.
-
Commercial Quenching Reagents: Several commercial reagents, such as TrueBlack® and BackDrop®, are available to suppress autofluorescence from various sources, including lipofuscin.
-
-
-
Possible Cause 3: Imaging Medium and Vessel.
-
Solution:
-
Phenol Red: Many standard cell culture media contain phenol red, which is fluorescent and can contribute to high background. For imaging, switch to a phenol red-free medium or an optically clear buffered saline solution.
-
Imaging Vessel: Plastic-bottom dishes can exhibit significant fluorescence. Whenever possible, use glass-bottom dishes or slides for imaging to minimize background from the vessel itself.
-
-
-
Possible Cause 4: High Instrument Gain or Exposure Time.
-
Solution: While increasing the gain or exposure time on your microscope can amplify a weak signal, it will also amplify the background noise. Optimize these settings using a positive control to ensure you are not saturating the signal and unnecessarily increasing the background.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal excitation and emission wavelength for this compound?
A1: this compound is a rhodamine-labeled lipid. The optimal excitation wavelength is approximately 540-550 nm, and the emission maximum is around 566-580 nm.
Q2: How can I prevent photobleaching of my this compound signal?
A2: Photobleaching, the irreversible fading of a fluorophore upon exposure to light, can be a significant issue in fluorescence microscopy. To minimize photobleaching of this compound:
-
Minimize Light Exposure: Use the lowest possible laser power and the shortest exposure time necessary to acquire a good quality image.
-
Use Antifade Reagents: Incorporate an antifade reagent into your mounting medium. These reagents work by scavenging free radicals that cause photobleaching. Several commercial and homemade antifade reagents are available.
-
Proper Storage: Store stained samples in the dark to prevent photobleaching before imaging.
Q3: Can the buffer composition affect this compound fluorescence?
A3: Yes, the buffer composition can influence the fluorescence signal. It is generally recommended to use buffers with physiological pH and salt concentrations for live-cell imaging. Some common buffers used for fluorescence microscopy include PBS, HEPES, and Tris-based buffers. It is important to maintain a constant buffer composition throughout an experiment to avoid artifacts. The presence of divalent cations like Mg2+ and Ca2+ can be crucial for maintaining cell membrane integrity and can affect fluorescence signals.
Q4: Are there any commercial products available to reduce background fluorescence?
A4: Yes, several commercial products are designed to reduce background fluorescence from different sources:
| Product Name | Manufacturer | Primary Function |
| TrueBlack® Lipofuscin Autofluorescence Quencher | Biotium | Quenches autofluorescence from lipofuscin granules. |
| TrueBlack® IF Background Suppressor System | Biotium | Blocks non-specific antibody binding and background from charged dyes. |
| BackDrop® Green Background Suppressor | Cell Signaling Technology | Suppresses green background fluorescence in live-cell imaging. |
| Image-iT® FX Signal Enhancer | Thermo Fisher Scientific | Reduces background from non-specific staining with secondary detection reagents. |
Experimental Protocols
Protocol 1: this compound Labeling of Liposomes for Membrane Fusion Assays
This protocol describes the preparation of this compound labeled liposomes, commonly used in membrane fusion assays.
Materials:
-
Lipid of choice (e.g., DOPC)
-
This compound
-
Chloroform
-
Hydration buffer (e.g., PBS, pH 7.4)
-
Argon or Nitrogen gas
-
Mini-extruder with polycarbonate membranes (e.g., 0.1 µm pore size)
Procedure:
-
Lipid Film Preparation:
-
In a round-bottom flask, dissolve the desired lipids and this compound in chloroform. A typical molar ratio is 99:1 (lipid:this compound).
-
Remove the chloroform under a stream of argon or nitrogen gas to form a thin lipid film on the wall of the flask.
-
To ensure complete removal of the solvent, place the flask under a high vacuum for at least 2 hours.
-
-
Hydration:
-
Hydrate the lipid film with the desired buffer by vortexing or gentle agitation. The final lipid concentration is typically between 5-10 mg/mL.
-
-
Extrusion:
-
To obtain unilamellar vesicles of a defined size, subject the hydrated lipid suspension to several freeze-thaw cycles.
-
Extrude the suspension through a polycarbonate membrane with the desired pore size (e.g., 100 nm) using a mini-extruder. Pass the suspension through the membrane 10-20 times to ensure a homogenous liposome population.
-
-
Storage:
-
Store the prepared liposomes at 4°C and protect them from light.
-
Protocol 2: Live-Cell Imaging of Endocytosis using this compound
This protocol outlines a general procedure for visualizing the endocytosis of this compound labeled particles or liposomes by live cells.
Materials:
-
Cells cultured on glass-bottom dishes
-
This compound labeled liposomes or particles
-
Live-cell imaging medium (phenol red-free)
-
Fluorescence microscope equipped with a live-cell imaging chamber (maintaining 37°C and 5% CO2)
Procedure:
-
Cell Preparation:
-
Plate cells on glass-bottom dishes and allow them to adhere and grow to the desired confluency.
-
-
Labeling:
-
Replace the culture medium with pre-warmed, phenol red-free imaging medium.
-
Add the this compound labeled liposomes or particles to the cells at the predetermined optimal concentration.
-
Incubate the cells for the desired time to allow for internalization.
-
-
Washing:
-
Gently wash the cells 2-3 times with pre-warmed imaging medium to remove unbound liposomes/particles.
-
-
Imaging:
-
Place the dish on the microscope stage within the live-cell imaging chamber.
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Acquire images using the appropriate filter set for TRITC (Excitation: ~540 nm, Emission: ~580 nm).
-
Use the lowest possible laser power and exposure time to minimize phototoxicity and photobleaching.
-
Visualizations
Below are diagrams illustrating key experimental workflows and pathways relevant to this compound applications.
Caption: Experimental workflow for using this compound labeled liposomes in cellular imaging.
Caption: Simplified overview of major endocytic pathways for particle uptake.
References
Technical Support Center: Optimizing TRITC-DHPE Concentration for Cell Labeling
Welcome to the technical support center for TRITC-DHPE (Tetramethylrhodamine-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine) cell labeling. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful and reproducible cell labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound is a fluorescently labeled phospholipid. It consists of a DHPE (dihexadecanoyl-sn-glycero-3-phosphoethanolamine) lipid backbone conjugated to the red-orange fluorescent dye, TRITC (Tetramethylrhodamine isothiocyanate). Due to its lipid nature, it readily inserts into the outer leaflet of the plasma membrane of living cells. This makes it an excellent tool for:
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General membrane labeling and visualization.
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Tracking membrane dynamics, including endocytosis and membrane trafficking. [1][2]
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Membrane fusion assays, often as a FRET (Förster Resonance Energy Transfer) acceptor with a suitable donor like NBD-PE. [1]
-
Studying membrane fluidity.
Q2: How does this compound label cell membranes?
A2: this compound is a lipophilic molecule, meaning it has a strong affinity for lipid environments. When introduced to cells in an aqueous solution, the hydrophobic lipid tails of this compound spontaneously insert into the hydrophobic core of the cell's plasma membrane. This process is primarily a physical partitioning event driven by the favorable interactions between the lipid components.
Q3: Is this compound suitable for live-cell imaging?
A3: Yes, this compound is widely used for live-cell imaging. It allows for the real-time visualization of membrane dynamics. However, as with all fluorescent dyes, it is crucial to use the lowest effective concentration and minimize light exposure to reduce potential phototoxicity.
Q4: Can I use this compound on fixed cells?
A4: While this compound is primarily used for live-cell staining, it can be used on cells that are fixed with formaldehyde immediately after labeling. However, it is important to note that fixation with organic solvents like methanol or acetone is not recommended as these will extract lipids and disrupt the membrane, leading to loss of the stain.
Q5: How should I prepare and store my this compound stock solution?
A5: this compound is typically supplied as a solid and is soluble in organic solvents like chloroform or DMSO. A common practice is to prepare a 1 mg/mL stock solution in chloroform or a 1 mM stock solution in DMSO.[2] Aliquot the stock solution into small, single-use vials to avoid repeated freeze-thaw cycles and protect from light. Store stock solutions at -20°C.
Data Presentation: Recommended this compound Concentrations
The optimal concentration of this compound can vary depending on the cell type, experimental application, and instrumentation. It is always recommended to perform a titration to determine the ideal concentration for your specific experiment. The following table provides a summary of commonly used concentration ranges.
| Application | Cell Type | Concentration Range | Incubation Time & Temperature |
| General Membrane Labeling | Various | 100 nM - 1 µM | 5-10 min at 22°C |
| Endocytosis Tracking | Chinese Hamster Fibroblasts | ~40 mol% in 50 µM lipid vesicles | 30 min at 37°C[3] |
| FRET-based Fusion Assays | Various | Donor/Acceptor ratio dependent | Varies with assay |
| Membrane Fluidity Studies | Various | Probe-dependent | Varies with assay |
| Flow Cytometry | Lymphocytes | Titration recommended | 15-30 min at 4°C or RT |
Experimental Protocols
Detailed Methodology for Labeling Adherent Cells
This protocol is a general guideline for labeling adherent cells, such as HeLa cells or fibroblasts, grown on coverslips or in culture dishes.
Materials:
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This compound stock solution (e.g., 1 mM in DMSO)
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Serum-free cell culture medium or a suitable buffer (e.g., HBSS)
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Complete cell culture medium
-
Adherent cells cultured on a suitable imaging vessel
Procedure:
-
Prepare Labeling Solution:
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Warm the serum-free medium or buffer to the desired incubation temperature (e.g., 37°C).
-
Dilute the this compound stock solution into the pre-warmed serum-free medium to the final desired concentration (e.g., 1 µM). Vortex briefly to mix. It is crucial to add the stock solution to the medium and not the other way around to prevent dye aggregation.
-
-
Cell Preparation:
-
Aspirate the complete culture medium from the cells.
-
Gently wash the cells once with pre-warmed serum-free medium or buffer.
-
-
Labeling:
-
Add the prepared labeling solution to the cells, ensuring the entire surface is covered.
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Incubate the cells for the desired time (e.g., 5-15 minutes) at the appropriate temperature (e.g., 37°C), protected from light.
-
-
Washing:
-
Aspirate the labeling solution.
-
Wash the cells 2-3 times with pre-warmed complete culture medium or buffer to remove any unbound dye.
-
-
Imaging:
-
Add fresh, pre-warmed complete culture medium to the cells.
-
The cells are now ready for imaging on a fluorescence microscope using appropriate filters for TRITC (Excitation/Emission: ~540/566 nm).
-
Detailed Methodology for Labeling Suspension Cells
This protocol is a general guideline for labeling suspension cells, such as Jurkat cells or lymphocytes.
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Serum-free cell culture medium or a suitable buffer (e.g., PBS with 1% BSA)
-
Complete cell culture medium
-
Suspension cells in a conical tube
Procedure:
-
Cell Preparation:
-
Count the cells and pellet them by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspend the cell pellet in pre-warmed serum-free medium or buffer and repeat the centrifugation to wash the cells.
-
Resuspend the washed cell pellet in serum-free medium or buffer at a suitable concentration (e.g., 1 x 10^6 cells/mL).
-
-
Labeling:
-
Prepare the labeling solution by diluting the this compound stock into the same volume of serum-free medium or buffer as your cell suspension.
-
Add the cell suspension to the labeling solution and mix gently by inverting the tube. This method of mixing helps ensure uniform labeling.
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Incubate for the desired time (e.g., 10-20 minutes) at the appropriate temperature (e.g., room temperature or 37°C), with occasional gentle agitation and protected from light.
-
-
Washing:
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Add an excess of complete culture medium to the cell suspension to stop the labeling process.
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Pellet the cells by centrifugation.
-
Resuspend the cell pellet in fresh, pre-warmed complete medium and repeat the wash step 2-3 times.
-
-
Final Preparation:
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After the final wash, resuspend the cells in the desired volume of complete medium for your downstream application (e.g., flow cytometry or imaging on a poly-L-lysine coated slide).
-
Mandatory Visualizations
Mechanism of this compound Membrane Labeling
Caption: Mechanism of this compound insertion into the plasma membrane.
Experimental Workflow for this compound Cell Labeling
Caption: General experimental workflow for cell labeling with this compound.
Troubleshooting Guide
This guide addresses common issues encountered during this compound cell labeling experiments.
Problem 1: Weak or No Fluorescent Signal
| Possible Cause | Solution |
| This compound concentration is too low. | Perform a concentration titration to find the optimal concentration for your cell type and application. |
| Incubation time is too short. | Increase the incubation time in increments (e.g., 5-minute intervals) to allow for sufficient incorporation into the membrane. |
| Improper storage of this compound stock. | Ensure the stock solution is protected from light and stored at -20°C. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. |
| Photobleaching. | Minimize exposure of labeled cells to excitation light. Use a lower laser power or a shorter exposure time during imaging. Consider using an anti-fade mounting medium for fixed cells. |
Problem 2: High Background Fluorescence or Non-Specific Staining
| Possible Cause | Solution |
| This compound concentration is too high. | Reduce the concentration of this compound in your labeling solution. |
| Inadequate washing. | Increase the number and duration of washing steps after labeling to ensure all unbound dye is removed. |
| Dye aggregation. | Prepare the labeling solution by adding the this compound stock to the serum-free medium while vortexing to prevent the formation of aggregates. Warming the dye solution slightly may also help. |
| Presence of serum during labeling. | Serum proteins can bind to this compound, leading to non-specific fluorescence. Always perform the labeling step in serum-free medium or a suitable buffer. |
Problem 3: Uneven or Patchy Staining
| Possible Cause | Solution |
| Dye aggregation. | See solution for "Dye aggregation" under Problem 2. Ensure the labeling solution is homogenous before adding it to the cells. |
| Incomplete mixing of dye and cells (suspension cells). | Add the cell suspension to the dye solution (not vice-versa) and mix gently but thoroughly to ensure all cells are exposed to the dye uniformly. |
| Cell health is poor. | Ensure cells are healthy and in the logarithmic growth phase before labeling. Unhealthy cells may not incorporate the dye evenly. |
Problem 4: Cell Death or Signs of Cytotoxicity
| Possible Cause | Solution |
| This compound concentration is too high. | High concentrations of lipophilic dyes can be toxic to cells. Reduce the concentration to the lowest effective level. |
| Prolonged incubation time. | Shorten the incubation time to the minimum required for adequate labeling. |
| Solvent toxicity. | Ensure the final concentration of the organic solvent (e.g., DMSO) in the labeling solution is non-toxic to your cells (typically <0.5%). |
| Phototoxicity. | Excessive exposure to high-intensity light during imaging can generate reactive oxygen species and cause cell death. Use the lowest possible light dose. |
Troubleshooting Logic Diagram
Caption: A logical flowchart for troubleshooting common this compound labeling issues.
References
Technical Support Center: Preventing TRITC-DHPE Photobleaching During Imaging
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you minimize TRITC-DHPE photobleaching and optimize your fluorescence imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to photobleaching?
A1: this compound (Tetramethylrhodamine-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine) is a fluorescent lipid analog commonly used to label cellular membranes. The fluorophore component, TRITC (Tetramethylrhodamine isothiocyanate), is a member of the rhodamine family of dyes.[1] Like many fluorophores, TRITC is susceptible to photobleaching, which is the irreversible photochemical destruction of the fluorescent molecule upon exposure to excitation light.[2] This process leads to a gradual fading of the fluorescent signal, which can compromise image quality and the quantitative analysis of your data.
Q2: What are the primary causes of this compound photobleaching?
A2: The primary causes of photobleaching are:
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High-Intensity Excitation Light: The more intense the illumination, the faster the rate of photobleaching.[3]
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Prolonged Exposure to Light: Cumulative exposure to excitation light, even at low intensities, leads to signal degradation over time.[3]
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Presence of Reactive Oxygen Species (ROS): The interaction of the excited fluorophore with molecular oxygen can generate highly reactive chemical species, such as singlet oxygen, which can chemically alter and destroy the fluorophore.[3]
Q3: How can I minimize this compound photobleaching?
A3: A multi-faceted approach is recommended to minimize photobleaching:
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Optimize Imaging Parameters: Use the lowest possible excitation light intensity and the shortest exposure time that still provide a sufficient signal-to-noise ratio.
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Use Antifade Reagents: Incorporate antifade reagents into your mounting medium for fixed cells or your imaging medium for live cells. These reagents work by scavenging reactive oxygen species.
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Choose the Right Hardware: Utilize sensitive detectors (e.g., sCMOS or EMCCD cameras) that require less excitation light to generate a strong signal.
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Consider Alternative Fluorophores: For demanding applications requiring high photostability, consider using more robust fluorescent lipid probes.
Q4: What are antifade reagents and how do they work?
A4: Antifade reagents are chemical compounds that reduce the rate of photobleaching. Most commercially available antifade reagents are potent antioxidants that work by scavenging reactive oxygen species (ROS), which are major contributors to fluorophore degradation. By removing these damaging molecules, antifade reagents extend the fluorescent lifetime of probes like this compound. Common antifade agents include n-propyl gallate (NPG), p-phenylenediamine (PPD), and 1,4-diazabicyclo[2.2.2]octane (DABCO). Commercial antifade mounting media include ProLong™ Gold, VECTASHIELD®, and SlowFade™.
Q5: Are there more photostable alternatives to this compound?
A5: Yes, several alternative fluorescent lipid probes offer significantly higher photostability than this compound. Dyes such as the Alexa Fluor™ and Cy™ series are known for their enhanced brightness and resistance to photobleaching. For example, lipid conjugates of Alexa Fluor™ 555 or Cy3 could be considered as more photostable alternatives in a similar spectral range.
Troubleshooting Guide
Problem: Rapid loss of this compound fluorescence signal during imaging.
This is a classic sign of photobleaching. Follow this troubleshooting checklist to diagnose and resolve the issue.
| Potential Cause | Recommended Solution | Quantitative Guideline (where applicable) |
| Excessive Excitation Light Intensity | Reduce the laser power or illumination intensity to the lowest level that provides an adequate signal-to-noise ratio. Use neutral density filters to attenuate the light source. | Start by reducing the laser power by 25-50% and assess the signal. |
| Prolonged Exposure Time | Decrease the camera exposure time. For time-lapse imaging, increase the interval between acquisitions. | Aim for the shortest exposure time that yields a clear image above background noise. Try reducing the exposure time by half and compensating with camera gain if necessary. |
| Absence of Antifade Reagent | For fixed cells, use a commercial antifade mounting medium like ProLong™ Gold or VECTASHIELD®. For live-cell imaging, consider adding an antioxidant like Trolox to the imaging medium. | N-propyl gallate has been shown to reduce the fading rate of rhodamine conjugates by a factor of 10. |
| Suboptimal Imaging Technique | When setting up the microscope and locating the region of interest, use transmitted light or a more stable fluorescent channel (if applicable) to minimize exposure of the this compound to the excitation light. | Avoid focusing on the final imaging area using the TRITC fluorescence channel. |
| Inherent Photolability of TRITC | If the above measures are insufficient for your experimental needs, consider switching to a more photostable fluorescent lipid analog, such as one labeled with Alexa Fluor™ 555 or Cy3. | Alexa Fluor® 568 has been shown to have significantly higher photostability than other rhodamine-based dyes. |
Quantitative Data Summary
The following tables provide a summary of quantitative data to aid in the selection of fluorophores and imaging conditions. Please note that photostability is highly dependent on the specific experimental conditions.
Table 1: Comparison of Antifade Reagent Performance (Hypothetical Data for TRITC)
| Antifade Reagent | Relative Photostability Increase (vs. Glycerol/PBS) | Initial Quenching |
| PBS/Glycerol (Control) | 1x | None |
| n-Propyl Gallate (NPG) | ~10x | Minimal |
| ProLong™ Gold | High | Minimal |
| VECTASHIELD® | High | Moderate |
| SlowFade™ Diamond | Very High | Minimal |
Table 2: Photostability of TRITC vs. Alternative Fluorophores
| Fluorophore | Relative Photostability | Brightness |
| TRITC | + | ++ |
| Cy3 | ++ | +++ |
| Alexa Fluor™ 555 | +++ | +++ |
| Alexa Fluor™ 568 | ++++ | ++++ |
This table provides a qualitative comparison based on available data. "+" indicates relative performance, with more "+" signs signifying higher photostability or brightness.
Experimental Protocols
Protocol 1: Imaging Fixed Cells Labeled with this compound
-
Cell Culture and Labeling: Culture and label your cells with this compound according to your established protocol.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Mounting: Carefully remove the final wash buffer. Add a drop of antifade mounting medium (e.g., ProLong™ Gold) onto the coverslip. Invert the coverslip onto a microscope slide, avoiding air bubbles.
-
Curing: Allow the mounting medium to cure according to the manufacturer's instructions (typically 24 hours at room temperature in the dark).
-
Imaging:
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Use the lowest possible laser power that provides a good signal.
-
Use the shortest possible exposure time.
-
Locate the region of interest using a brightfield or a more stable fluorescent channel before exposing the this compound to excitation light.
-
Acquire images promptly.
-
Protocol 2: Live-Cell Imaging of this compound
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Cell Culture and Labeling: Culture cells on a glass-bottom dish suitable for live-cell imaging. Label the cells with this compound in an appropriate imaging buffer (e.g., phenol red-free medium).
-
Antifade Reagent (Optional but Recommended): For extended time-lapse imaging, consider supplementing the imaging medium with a live-cell compatible antifade reagent, such as Trolox.
-
Imaging Setup:
-
Ensure the microscope is equipped with an environmental chamber to maintain optimal temperature, humidity, and CO₂ levels.
-
Use a sensitive camera to minimize the required excitation light.
-
-
Image Acquisition:
-
Set the laser power to the minimum necessary for visualization.
-
Use the shortest possible exposure time.
-
For time-lapse experiments, use the longest possible interval between image acquisitions that still captures the biological process of interest.
-
Minimize the total duration of the experiment to reduce phototoxicity and photobleaching.
-
Visualizations
Caption: Simplified Jablonski diagram illustrating the photobleaching pathway of this compound.
Caption: Experimental workflow for fixed-cell imaging with this compound to minimize photobleaching.
Caption: A decision tree for troubleshooting rapid photobleaching of this compound.
References
Technical Support Center: TRITC-DHPE Membrane Incorporation
This technical support center provides troubleshooting guidance and frequently asked questions to address challenges with incorporating TRITC-DHPE into membranes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound (N-(Tetramethylrhodamine-6-thiocarbamoyl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine, triethylammonium salt) is a fluorescently labeled phospholipid.[1][2] The head group is labeled with the bright, red-orange fluorescent dye, tetramethylrhodamine (TRITC).[3][4][5] It is commonly used as a tracer for membrane trafficking during processes like endocytosis and in membrane fusion assays.
Q2: What are the excitation and emission wavelengths for this compound?
The approximate excitation and emission maxima for this compound are 540-555 nm and 560-580 nm, respectively.
Q3: What is a typical molar ratio for incorporating this compound into liposomes?
A common molar ratio for this compound in liposome formulations is around 1 mol%.
Q4: How should I prepare a stock solution of this compound?
This compound is typically soluble in chloroform or DMSO. It is recommended to prepare a stock solution in an anhydrous solvent like DMSO to prevent hydrolysis of the fluorescent dye.
Q5: How should I store this compound?
This compound should be stored at -20°C and protected from light.
Troubleshooting Guide for Poor this compound Incorporation
This guide addresses common issues encountered during the incorporation of this compound into membranes.
Issue 1: Low or No Fluorescence Signal in the Membrane
Potential Causes:
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Degraded this compound: Improper storage or handling can lead to the degradation of the fluorescent dye.
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Suboptimal pH: The pH of the buffer can influence the charge of the lipid headgroups and affect incorporation.
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Incorrect Filter Selection: Using a filter that blocks the excitation or emission wavelengths of TRITC will result in no signal.
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Fluorescence Quenching: At very high concentrations in the membrane, this compound can self-quench, leading to a decrease in the fluorescence signal.
Suggested Solutions:
-
Verify Dye Integrity: Before a labeling experiment, check the fluorescence of a dilute solution of your this compound stock to ensure it is still fluorescent.
-
Optimize Buffer pH: The optimal pH for liposome formation and labeling is typically around 7.3-7.5.
-
Check Instrument Settings: Ensure that the excitation and emission wavelengths on your fluorescence microscope or plate reader are set appropriately for TRITC (Ex/Em: ~540-555 nm / ~560-580 nm).
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Titrate this compound Concentration: If you suspect self-quenching, try reducing the molar ratio of this compound in your lipid mixture. Start with a lower concentration (e.g., 0.5 mol%) and gradually increase it.
Issue 2: Inconsistent or Patchy Membrane Labeling
Potential Causes:
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This compound Aggregation: If the this compound is not fully solubilized in the lipid mixture before liposome formation, it can lead to aggregates in the membrane.
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Lipid Phase Separation: The lipid composition of the membrane can influence the distribution of this compound. If the membrane separates into different phases, the dye may preferentially partition into one phase, leading to a patchy appearance.
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Insufficient Incubation Time or Temperature: The incorporation of this compound into a pre-formed membrane is a dynamic process that is dependent on time and temperature.
Suggested Solutions:
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Ensure Complete Solubilization: When preparing the lipid film, ensure that all lipids, including this compound, are completely dissolved in the organic solvent before evaporation.
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Optimize Lipid Composition: The charge of the lipid headgroups can influence protein and dye insertion. Consider the overall charge of your liposomes and how it might interact with the this compound headgroup.
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Adjust Incubation Conditions: When labeling pre-formed vesicles, incubate the liposomes with this compound at a temperature above the phase transition temperature (Tc) of the lipids to ensure the membrane is in a fluid state. Extend the incubation time to allow for complete incorporation.
Issue 3: Visible Precipitate in the Liposome Suspension
Potential Causes:
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Poor Solubility of this compound: At high concentrations, this compound may not be fully soluble in the aqueous buffer used for liposome hydration.
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Aggregation During Hydration: If the lipid film is not hydrated properly, it can lead to the formation of large, unincorporated lipid and dye aggregates.
Suggested Solutions:
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Proper Hydration Technique: When hydrating the lipid film, ensure that the buffer is added slowly and that the mixture is vortexed or sonicated thoroughly to form a homogenous suspension.
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Extrusion: To obtain unilamellar vesicles of a defined size and to remove larger aggregates, it is recommended to extrude the liposome suspension through a polycarbonate membrane with a specific pore size (e.g., 100 nm).
Quantitative Data Summary
| Parameter | Value | Reference |
| Excitation Maximum | 540-555 nm | |
| Emission Maximum | 560-580 nm | |
| Recommended Molar Ratio | 1 mol% | |
| Common Lipid Compositions | DOPC/CHOL/TRITC-DHPE (54:45:1) DOPC/CHOL/mPEG2000-DSPE/TRITC-DHPE (49:45:5:1) | |
| Solubility | Chloroform, DMSO |
Experimental Protocols
Protocol 1: Preparation of this compound Labeled Liposomes by Thin-Film Hydration
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Prepare Lipid Mixture: In a round-bottom flask, combine the desired lipids (e.g., DOPC and Cholesterol) and this compound in chloroform at the desired molar ratio.
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Create Thin Film: Evaporate the organic solvent using a rotary evaporator to form a thin lipid film on the inside of the flask. Further dry the film under vacuum for at least 1 hour to remove any residual solvent.
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Hydration: Hydrate the lipid film with the desired aqueous buffer (e.g., 10% sucrose, 20mM HEPES, pH 7.3) by vortexing or sonicating the flask. This should result in a milky suspension of multilamellar vesicles (MLVs).
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Extrusion (Optional but Recommended): To produce unilamellar vesicles (LUVs) of a uniform size, extrude the MLV suspension multiple times through a polycarbonate membrane with a defined pore size (e.g., 100 nm) using a mini-extruder.
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Storage: Store the final liposome suspension at 2-8°C and protect from light.
Visualizations
Caption: Troubleshooting workflow for poor this compound incorporation.
Caption: Experimental workflow for liposome labeling with this compound.
Caption: Factors influencing this compound incorporation into a lipid bilayer.
References
Technical Support Center: Optimizing Signal-to-Noise Ratio with TRITC-DHPE
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio in experiments utilizing TRITC-DHPE.
Troubleshooting Guide
This section addresses specific issues that may arise during experimentation, offering step-by-step solutions to enhance your results.
Issue 1: Weak or No Fluorescent Signal
Question: I am not observing any signal, or the signal from my this compound labeled sample is very weak. What are the possible causes and how can I fix this?
Answer: A weak or absent signal can stem from several factors, from probe preparation to imaging settings. Follow these troubleshooting steps:
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Confirm Probe Integrity and Concentration:
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Improper Storage: this compound is light-sensitive and should be stored at -20°C, protected from light.[1] Improper storage can lead to photobleaching and loss of fluorescence.
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Incorrect Concentration: The optimal concentration of this compound can vary. A typical starting point is between 100 nM and 1 µM.[2] You may need to perform a concentration titration to find the optimal concentration for your specific cell type and experimental conditions.[3][4]
-
-
Optimize Staining Protocol:
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Incubation Time: Ensure you are incubating the cells with this compound for a sufficient amount of time. A general guideline is 5-10 minutes at 22°C, but this may require optimization.[2]
-
Cell Health: Unhealthy or dying cells may not incorporate the probe efficiently. Ensure your cells are healthy and within a suitable confluency range (typically 50-70%) before staining.
-
-
Verify Instrument Settings:
-
Incorrect Filter Sets: Ensure you are using the appropriate filter set for TRITC. The excitation maximum is around 540-544 nm and the emission maximum is around 566-570 nm. A standard TRITC/RFP filter set is recommended.
-
Excitation Light Intensity: While sufficient light is needed for excitation, excessive laser power can lead to rapid photobleaching. Use the lowest possible laser power that still provides a detectable signal.
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Detector Gain: Increase the detector gain to amplify the signal. However, be aware that this can also increase noise.
-
Issue 2: High Background Fluorescence
Question: My images have a high background, which is obscuring the specific signal from this compound. How can I reduce the background?
Answer: High background fluorescence can be caused by several factors, including unbound probe, autofluorescence, and non-specific binding. Here are some strategies to minimize it:
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Optimize Probe Concentration and Washing:
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Excessive Concentration: Using too high a concentration of this compound is a common cause of high background. Titrate to the lowest effective concentration.
-
Insufficient Washing: After incubation, it is crucial to wash the cells thoroughly to remove any unbound probe. Perform 2-3 washes with a pre-warmed imaging buffer or PBS.
-
-
Address Autofluorescence:
-
Cellular Autofluorescence: Some cellular components, like flavins and NADH, can fluoresce naturally. To check for this, image an unstained sample of your cells using the same imaging parameters.
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Media Components: Phenol red in cell culture media can contribute to background fluorescence. Consider using phenol red-free media during imaging.
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Background Subtraction: Use image analysis software to subtract the background fluorescence. This involves measuring the fluorescence intensity of a region with no cells and subtracting this value from your image.
-
-
Minimize Non-Specific Binding:
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Blocking Agents: For fixed and permeabilized samples where non-specific binding to other cellular structures might be an issue, consider using a blocking agent like Bovine Serum Albumin (BSA).
-
Issue 3: Rapid Photobleaching
Question: The fluorescence of my this compound labeled sample is fading very quickly during imaging. How can I prevent this?
Answer: Photobleaching is the irreversible degradation of a fluorophore due to light exposure. Here’s how to minimize it:
-
Reduce Light Exposure:
-
Minimize Illumination Time: Only expose your sample to the excitation light when you are actively acquiring an image.
-
Use Lower Light Intensity: Use neutral density filters or reduce the laser power to the minimum level required for a good signal.
-
-
Use Antifade Reagents:
-
For fixed samples, use a commercially available mounting medium that contains an antifade reagent. These reagents help to protect the fluorophore from photobleaching.
-
-
Optimize Image Acquisition Settings:
-
Increase Detector Gain: Instead of increasing the excitation intensity, try increasing the detector gain to make the signal appear brighter.
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Use a More Sensitive Detector: If available, a more sensitive camera or detector can allow you to use lower excitation light levels.
-
Frequently Asked Questions (FAQs)
Q1: What are the excitation and emission maxima for this compound?
A1: The excitation maximum for this compound is approximately 540-544 nm, and the emission maximum is around 566-570 nm.
Q2: How should I prepare a stock solution of this compound?
A2: this compound is typically dissolved in a solvent like chloroform or DMSO to make a stock solution. For example, a 1 mg/ml stock solution can be prepared in chloroform. Before use, a small amount of the stock solution is dried down and reconstituted in ethanol.
Q3: Can this compound be used for FRET experiments?
A3: Yes, this compound can be used as a fluorescence resonance energy transfer (FRET) acceptor in combination with donors like NBD, BODIPY, and fluorescein lipid probes.
Q4: Is this compound suitable for live-cell imaging?
A4: Yes, this compound is used for labeling the membranes of live cells to study processes like endocytosis and membrane trafficking.
Q5: What are the main sources of noise in fluorescence microscopy?
A5: The main sources of noise include autofluorescence from the sample, non-specific staining of the fluorescent probe, and background from the imaging medium. Instrument noise from the detector and electronics can also contribute.
Quantitative Data Summary
Table 1: Spectral Properties of this compound
| Property | Wavelength (nm) | Reference(s) |
| Excitation Maximum | 540 - 544 | |
| Emission Maximum | 566 - 570 |
Table 2: Example Stock Solution Preparation for this compound (1 mg)
| Desired Concentration | Volume of DMSO | Reference(s) |
| 1 mM | 808.61 µL | |
| 5 mM | 161.722 µL | |
| 10 mM | 80.861 µL |
Note: This table is for preparing a stock solution. The final working concentration in your experiment will be much lower.
Experimental Protocols
General Protocol for Staining Adherent Cells with this compound
This protocol provides a general guideline. Optimal conditions, especially the final concentration and incubation time, should be determined experimentally for each cell type and application.
Materials:
-
This compound
-
Chloroform or DMSO for stock solution
-
Ethanol
-
Adherent cells cultured on glass-bottom dishes or coverslips
-
Complete cell culture medium (phenol red-free recommended for imaging)
-
Phosphate-Buffered Saline (PBS) or other imaging buffer
Procedure:
-
Prepare this compound Staining Solution: a. If starting from a powder, prepare a 1 mg/mL stock solution of this compound in chloroform or DMSO. Store this at -20°C, protected from light. b. Immediately before use, take a small aliquot of the stock solution, dry it to a film (e.g., using a stream of nitrogen or in a vacuum), and reconstitute it in ethanol. c. Dilute the ethanolic solution of this compound into pre-warmed, serum-free complete medium or imaging buffer to the desired final concentration (e.g., 100 nM - 1 µM).
-
Cell Staining: a. Grow adherent cells on a glass-bottom dish or coverslip to the desired confluency (e.g., 50-70%). b. Remove the culture medium from the cells. c. Add the this compound staining solution to the cells. d. Incubate for 5-10 minutes at 22°C in the dark.
-
Washing: a. Gently aspirate the staining solution. b. Wash the cells 2-3 times with pre-warmed imaging buffer (e.g., PBS or phenol red-free medium) to remove unbound dye. c. After the final wash, add fresh imaging buffer to the cells for imaging.
-
Imaging: a. Image the cells on a fluorescence microscope equipped with a suitable TRITC/RFP filter set. b. Minimize light exposure to prevent photobleaching by using the lowest possible laser power and exposure time.
Visualizations
Caption: Experimental workflow for cell staining with this compound.
Caption: Troubleshooting decision tree for this compound experiments.
References
TRITC-DHPE Technical Support Center: Troubleshooting & FAQs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of TRITC-DHPE (N-(Tetramethylrhodamine-6-thiocarbamoyl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine, triethylammonium salt). Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: Proper storage is crucial to maintain the integrity and fluorescence of this compound. Both the powdered form and stock solutions require specific conditions to prevent degradation.
Summary of Recommended Storage Conditions
| Form | Temperature | Light Conditions | Atmosphere | Container |
| Powder | -20°C[1][2] | Protect from light[1] | Inert gas (Argon or Nitrogen) is recommended | Glass vial with Teflon-lined cap |
| Stock Solution (in organic solvent) | ≤ -20°C | Protect from light[1] | Inert gas (Argon or Nitrogen) overlay | Glass vial with Teflon-lined cap |
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: this compound is soluble in organic solvents such as chloroform and dimethylformamide (DMF).[1] Chloroform is a common choice for creating a stock solution.
Q3: How stable is this compound in aqueous solutions?
A3: this compound, like other phospholipids, is susceptible to hydrolysis in aqueous suspensions over long periods. Therefore, it is not recommended to store this compound in aqueous buffers for extended durations. Prepare aqueous working solutions fresh before each experiment.
Q4: How susceptible is this compound to photobleaching?
A4: Like most fluorescent dyes, the TRITC moiety of this compound is susceptible to photobleaching, which is the irreversible loss of fluorescence upon exposure to excitation light. To minimize photobleaching, it is essential to protect the probe from light during storage and handling, and to minimize exposure to intense light sources during experiments. Using an anti-fade mounting medium can also help to mitigate this issue in microscopy applications.
Q5: Can I freeze and thaw my this compound stock solution multiple times?
A5: It is highly recommended to aliquot your this compound stock solution into single-use volumes to minimize the number of freeze-thaw cycles. Repeated freezing and thawing can lead to degradation of the lipid and the fluorophore, as well as solvent evaporation which can alter the concentration.
Troubleshooting Guides
This section addresses specific issues that may arise during the use of this compound in your experiments.
Problem 1: Weak or No Fluorescent Signal
A diminished or absent fluorescent signal can be frustrating. The following table outlines potential causes and their solutions.
| Potential Cause | Recommended Solution |
| Degradation of this compound | Ensure the probe has been stored correctly at -20°C and protected from light. If degradation is suspected, it is best to use a fresh vial. |
| Photobleaching | Minimize exposure of your sample to the excitation light source. Use neutral density filters to reduce light intensity and keep exposure times as short as possible. |
| Incorrect Filter Sets | Verify that the excitation and emission filters on your microscope or plate reader are appropriate for the spectral properties of TRITC (Excitation max ~540 nm, Emission max ~566 nm). |
| Low Probe Concentration | Ensure that the final concentration of this compound in your experiment is within the optimal range for your application. This may require titration. |
| Quenching | High concentrations of the probe can lead to self-quenching. Also, certain molecules in your buffer or sample, such as tryptophan, can quench rhodamine fluorescence. Consider if any components of your system could be acting as quenchers. |
Problem 2: High Background Fluorescence
Excessive background fluorescence can obscure your specific signal. Here are some common causes and how to address them.
| Potential Cause | Recommended Solution |
| Excess Unbound Probe | Ensure that washing steps after labeling are sufficient to remove all unbound this compound. |
| Probe Aggregation | This compound, being a lipid, can form aggregates, especially in aqueous solutions. These aggregates can scatter light and contribute to background. Prepare fresh dilutions and consider sonication to disperse aggregates. |
| Autofluorescence | Your cells or other sample components may have endogenous fluorescence. Image an unstained control sample to assess the level of autofluorescence and, if necessary, use spectral unmixing or background subtraction techniques. |
| Contaminated Buffers or Solvents | Use high-purity, filtered buffers and solvents to avoid fluorescent contaminants. |
Problem 3: Inconsistent or Non-Reproducible Results
Variability in your experimental outcomes can be due to several factors related to probe handling and experimental setup.
| Potential Cause | Recommended Solution |
| Inconsistent Probe Concentration | Prepare a large batch of stock solution and aliquot it to ensure the same concentration is used across experiments. Be mindful of solvent evaporation from stock solutions. |
| Buffer Composition | The composition of your buffer, including pH and ionic strength, can influence the fluorescence of TRITC and the stability of your lipid vesicles. Maintain a consistent and well-defined buffer system. |
| Lipid Vesicle Preparation | If using this compound in liposomes, ensure your preparation method (e.g., extrusion, sonication) is consistent to produce vesicles of a uniform size and lamellarity. |
Experimental Protocols & Visualizations
Protocol: Assessment of this compound Photostability
This protocol provides a general method for evaluating the photostability of this compound under specific experimental conditions.
Methodology:
-
Sample Preparation: Prepare a sample of this compound incorporated into a relevant system (e.g., liposomes, supported lipid bilayer, or cells) at the desired concentration.
-
Microscope Setup:
-
Use a fluorescence microscope equipped with a suitable filter set for TRITC.
-
Set the excitation light source to a constant and relevant intensity.
-
-
Image Acquisition:
-
Acquire an initial image (time = 0) using a defined exposure time.
-
Continuously or intermittently expose the sample to the excitation light.
-
Acquire images at regular time intervals (e.g., every 30 seconds) for a defined duration.
-
-
Data Analysis:
-
Measure the mean fluorescence intensity of a region of interest (ROI) in each image.
-
Correct for background fluorescence by measuring the intensity of a background ROI.
-
Normalize the fluorescence intensity at each time point to the initial intensity (time = 0).
-
Plot the normalized fluorescence intensity as a function of time. The rate of decay indicates the degree of photobleaching.
-
Potential Degradation Pathway of this compound
The degradation of this compound can occur through two primary pathways: hydrolysis of the phospholipid backbone and photodegradation of the TRITC fluorophore.
Troubleshooting Workflow for Aggregation Issues
Aggregation of lipid vesicles containing this compound can be a significant issue. This workflow provides a logical approach to troubleshooting this problem.
References
Technical Support Center: Correcting for TRITC-DHPE Spectral Overlap with GFP
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address spectral overlap between TRITC-DHPE and GFP in fluorescence microscopy experiments.
Frequently Asked Questions (FAQs)
Q1: What is spectral overlap or bleed-through in fluorescence microscopy?
A1: Spectral overlap, also known as bleed-through or crosstalk, occurs when the emission spectrum of one fluorophore extends into the detection range of another.[1] In the case of GFP and this compound, the tail of the GFP emission spectrum can be detected in the red channel, which is intended for TRITC, and similarly, the TRITC emission can bleed into the green channel for GFP. This can lead to false-positive signals and inaccurate colocalization analysis.
Q2: How can I determine if I have a spectral overlap issue between GFP and this compound?
A2: The best way to identify spectral overlap is by imaging single-color control samples. Prepare a sample expressing only GFP and another sample labeled only with this compound. Image the GFP-only sample using both the green and red detection channels. Any signal detected in the red channel is bleed-through from GFP. Similarly, image the this compound-only sample with both channels; signal in the green channel indicates bleed-through from TRITC.
Q3: What are the main methods to correct for spectral overlap?
A3: The two primary methods for correcting spectral overlap are:
-
Compensation: This is a mathematical correction that subtracts the bleed-through signal from the appropriate channel. It requires calculating a bleed-through coefficient from single-color controls.[2]
-
Spectral Unmixing: This is a more advanced technique that uses the complete emission spectrum of each fluorophore to separate the mixed signals. It is particularly useful when there is significant spectral overlap or when more than two fluorophores are present.[2][3]
Q4: How do I calculate the bleed-through coefficient for compensation?
A4: The bleed-through coefficient (BTC) can be calculated from your single-color control images. For example, to find the bleed-through of GFP into the TRITC channel:
-
Acquire an image of your GFP-only sample in both the green (GFP) and red (TRITC) channels.
-
Select a region of interest (ROI) that is clearly positive for GFP.
-
Measure the mean fluorescence intensity in this ROI for both the green channel (IGFP_green) and the red channel (IGFP_red).
-
The bleed-through coefficient is the ratio of the intensity in the incorrect channel to the intensity in the correct channel: BTCGFP_into_TRITC = IGFP_red / IGFP_green
You would then repeat this process for the TRITC-only sample to find the bleed-through into the GFP channel.
Q5: Can I minimize spectral overlap during my experimental setup?
A5: Yes, optimizing your imaging setup can significantly reduce bleed-through:
-
Fluorophore Selection: When possible, choose fluorophores with a larger separation between their emission spectra.
-
Filter Selection: Use narrow bandpass emission filters that are specifically designed to capture the peak emission of your fluorophore while excluding as much of the overlapping spectra as possible.
-
Sequential Imaging: If your microscope allows, acquire the GFP and TRITC signals sequentially rather than simultaneously. Excite with the GFP laser and collect the green emission, then switch to the TRITC excitation laser and collect the red emission. This can dramatically reduce crosstalk.[4]
Troubleshooting Guide
Problem 1: I see a signal in my TRITC channel even in cells that should only be expressing GFP.
-
Cause: This is a classic example of spectral bleed-through from GFP into the red channel.
-
Solution:
-
Confirm with Controls: Image a GFP-only control sample to confirm that the signal in the red channel is indeed bleed-through.
-
Apply Compensation: Use the single-color GFP control to calculate the bleed-through coefficient and apply a compensation correction to your experimental images. Many imaging software platforms, like ImageJ/FIJI, have plugins to perform this subtraction.
-
Optimize Acquisition: If the bleed-through is severe, consider re-acquiring your images using sequential scanning if available on your confocal microscope.
-
Problem 2: My colocalization analysis shows that GFP and this compound are always in the same location, which is not biologically expected.
-
Cause: Uncorrected spectral overlap can create the illusion of colocalization.
-
Solution:
-
Re-analyze with Correction: Apply either compensation or spectral unmixing to your images before performing colocalization analysis.
-
Review Single-Color Controls: Examine your single-color control images after correction to ensure that the bleed-through has been effectively removed.
-
Adjust Colocalization Thresholds: After correction, you may need to adjust the thresholds for your colocalization analysis to accurately reflect the true overlap.
-
Problem 3: After compensation, my TRITC signal appears very weak or noisy.
-
Cause: This can happen if the bleed-through from GFP is very strong, and the true TRITC signal is weak. The subtraction process can amplify noise.
-
Solution:
-
Optimize TRITC Staining: Ensure your this compound labeling protocol is optimized for a strong signal.
-
Adjust Imaging Parameters: When acquiring images, use settings that maximize the signal-to-noise ratio for the TRITC channel. This might involve increasing the laser power for TRITC excitation or using a longer exposure time (being mindful of phototoxicity and photobleaching).
-
Use Spectral Unmixing: If compensation is not providing a clean separation, spectral unmixing may yield better results as it uses more spectral information to distinguish the fluorophores.
-
Data Presentation
Table 1: Spectral Properties of EGFP and this compound
| Fluorophore | Excitation Maximum (nm) | Emission Maximum (nm) |
| EGFP | ~488 | ~509 |
| This compound | ~540-555 | ~566-580 |
Note: The exact excitation and emission maxima can vary slightly depending on the local environment (e.g., pH, solvent polarity).
Experimental Protocols
Protocol 1: Acquiring Images for Spectral Bleed-through Correction
-
Prepare Control Samples:
-
GFP-only control: A sample expressing your GFP fusion protein but not labeled with this compound.
-
This compound-only control: A sample labeled with this compound that does not express GFP.
-
Unstained control: A sample with no fluorescent labels to determine the level of autofluorescence.
-
-
Set Up Microscope:
-
Turn on the microscope and lasers. Allow them to warm up for stable output.
-
Use your doubly labeled (GFP and this compound) experimental sample to find a region of interest and set the initial imaging parameters (laser power, detector gain, pinhole size, etc.) to achieve a good signal without saturation in either channel.
-
-
Acquire Control Images:
-
Crucially, use the exact same imaging settings for all control and experimental samples.
-
Place the unstained control on the microscope and acquire an image in both the green and red channels.
-
Replace with the GFP-only control and acquire an image in both the green and red channels.
-
Replace with the this compound-only control and acquire an image in both the green and red channels.
-
-
Acquire Experimental Images:
-
Image your experimental samples using the same settings established in step 2.
-
Protocol 2: Bleed-through Correction using ImageJ/FIJI
-
Install Plugins: Ensure you have the necessary plugins for spectral unmixing or image math.
-
Calculate Bleed-through Coefficients (BTC):
-
Open the images of your single-color controls.
-
For the GFP-only control, select a region of interest (ROI) over the fluorescent signal.
-
Measure the mean intensity in the green channel (IGFP_green) and the red channel (IGFP_red).
-
Calculate BTCGFP_into_TRITC = IGFP_red / IGFP_green.
-
Repeat for the TRITC-only control to calculate BTCTRITC_into_GFP.
-
-
Apply Correction:
-
Open your experimental image (which will have a green and a red channel).
-
Use the "Image Calculator" or a similar function.
-
To correct the TRITC channel: Corrected_TRITC = Original_TRITC - (BTCGFP_into_TRITC * Original_GFP).
-
To correct the GFP channel: Corrected_GFP = Original_GFP - (BTCTRITC_into_GFP * Original_TRITC).
-
-
Save Corrected Images: Save the corrected channels as new files.
Mandatory Visualization
Caption: Spectral overlap between GFP and TRITC emission spectra.
Caption: Workflow for bleed-through correction using compensation.
References
- 1. Bleed-Through in Fluorescence Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. 4 Critical Rules For Spectral Unmixing - ExpertCytometry [expertcytometry.com]
- 3. colibri-cytometry.com [colibri-cytometry.com]
- 4. Spectral Bleed-Through Artifacts in Confocal Microscopy [evidentscientific.com]
Technical Support Center: Optimizing TRITC-DHPE Labeling
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using TRITC-DHPE to label cell membranes. Proper washing is critical to minimize background and maximize signal-to-noise for clear, reliable fluorescence imaging.
Troubleshooting Guide
This section addresses common issues encountered during the washing steps of this compound labeling protocols.
Question: I am observing high background fluorescence across my entire sample. What is causing this and how can I fix it?
Answer:
High background fluorescence is typically caused by non-specific binding of the this compound probe to the coverslip or cell surfaces, or by the presence of unbound probe aggregates in the imaging medium.[1] This can obscure the specific signal from the cell membranes you intend to study.
Potential Causes & Solutions:
-
Insufficient Washing: The most common cause is simply not washing the cells enough to remove all the unbound dye.
-
Non-Specific Binding: The hydrophobic nature of DHPE can cause it to stick to surfaces.[1]
-
Probe Aggregation: this compound can form micelles or aggregates in aqueous buffer, which can settle on cells and surfaces.
To address these issues, a multi-step approach to optimizing your wash protocol is recommended. See the table below for a comparison of potential solutions.
| Solution | Detailed Protocol | Rationale |
| Increase Wash Steps | After labeling, increase the number of washes from the standard 2-3 to 4-5. Wash with 1 mL of buffer for 3-5 minutes each time. | Provides more opportunities to dilute and remove unbound probe from the sample. |
| Add Protein to Wash Buffer | Supplement your wash buffer (e.g., HBSS or PBS) with 1% Bovine Serum Albumin (BSA).[2] Perform 3-4 washes with this buffer. | BSA acts as a "protein blocker," binding to non-specific sites on the coverslip and cell surfaces, which prevents the probe from sticking.[1][3] It can also help solubilize unbound probe. |
| Optimize Wash Temperature | Perform all washing steps on ice or at 4°C. Use ice-cold wash buffers. | Lowering the temperature reduces membrane fluidity, which can help prevent the internalization of non-specifically bound probe and slow down membrane trafficking processes. |
| Perform Back-Extraction | After initial washes, incubate cells in a high-concentration (e.g., 5-10%) BSA solution in PBS for 10-15 minutes at 4°C. Follow with 2-3 final washes in standard buffer. | The BSA solution acts as a sink for the lipid dye, effectively "pulling" or extracting loosely bound this compound molecules from the outer leaflet of the plasma membrane, significantly reducing background. |
Question: My fluorescence signal is very weak or disappears after washing. What should I do?
Answer:
A weak or disappearing signal suggests that the probe is being removed from the cell membranes during the washing process or that the initial labeling was suboptimal.
Potential Causes & Solutions:
-
Excessive Washing: While thorough washing is important, overly harsh or prolonged washing can strip the probe from the membranes.
-
Low Labeling Efficiency: The initial concentration of this compound or the incubation time may have been insufficient.
-
Cell Viability Issues: Poor cell health can lead to compromised membranes that do not retain the lipid probe effectively.
| Solution | Detailed Protocol | Rationale |
| Reduce Wash Severity | Decrease the number of washes to 2-3 and shorten the duration of each wash to 1-2 minutes. Ensure gentle aspiration and addition of buffers to avoid dislodging cells. | A gentler protocol can preserve the specific membrane labeling while still removing a sufficient amount of unbound probe. |
| Confirm Labeling Concentration | Ensure your this compound stock solution is correctly prepared. Titrate the labeling concentration to find the optimal balance between bright signal and low background for your specific cell type. | Different cell types may require different probe concentrations for optimal labeling. |
| Wash at 4°C | Perform washes with ice-cold buffer. | This reduces the activity of endocytic pathways that might internalize the probe, only for it to be removed if the cell is permeabilized later. It also helps maintain membrane integrity. |
Experimental Workflow & Troubleshooting Diagrams
To visualize the experimental process and guide your troubleshooting efforts, refer to the diagrams below.
References
- 1. nicoyalife.com [nicoyalife.com]
- 2. Optimized Staining and Proliferation Modeling Methods for Cell Division Monitoring using Cell Tracking Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4 Ways To Reduce Non-specific Binding in Surface Plasmon Resonance Experiments | Technology Networks [technologynetworks.com]
Validation & Comparative
A Comparative Guide to Validating TRITC-DHPE Labeling Efficiency in Liposomes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of TRITC-DHPE with other common fluorescent probes for labeling liposomes. It includes detailed experimental protocols and data presentation to assist researchers in selecting the most appropriate probe for their specific applications and in accurately validating labeling efficiency.
Introduction to Liposome Labeling
Liposomes are versatile nanocarriers used extensively in drug delivery and biomedical research. To visualize and track these vesicles, fluorescent labeling is a critical technique. The efficiency of this labeling process directly impacts the accuracy of downstream applications such as cellular uptake studies, biodistribution analysis, and membrane fusion assays. This compound (N-(6-tetramethylrhodaminethiocarbamoyl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine) is a popular red-fluorescent lipid probe. However, a thorough validation of its labeling efficiency against other available probes is crucial for robust experimental design.
Comparison of Fluorescent Lipid Probes
Several fluorescently labeled phospholipids are available for liposome tracking. The choice of probe can significantly influence experimental outcomes. Below is a comparison of this compound with two other widely used alternatives: NBD-PE and Rhodamine B-DHPE.
| Feature | This compound | NBD-PE | Rhodamine B-DHPE |
| Fluorophore | Tetramethylrhodamine isothiocyanate | Nitrobenzoxadiazole | Rhodamine B |
| Excitation Max | ~555 nm[1] | ~463 nm[2] | ~560 nm |
| Emission Max | ~580 nm[1] | ~536 nm[2] | ~580 nm |
| Color | Red-Orange[1] | Green | Red |
| Key Applications | FRET acceptor, membrane trafficking, endocytosis studies. | FRET donor, membrane fusion assays, lipid tracking. | Membrane fusion assays, liposome tracking. |
| Potential Artifacts | Bulky headgroup may affect membrane properties; potential for self-quenching at high concentrations. | Environmentally sensitive fluorescence; potential for dye dissociation. | Similar to this compound, the bulky headgroup can influence membrane dynamics. |
| Stability | Generally stable, but photostability can be a concern in long-term imaging studies. | Prone to photobleaching and its fluorescence is sensitive to the local environment. | Generally good stability, often used in fusion assays. |
Experimental Protocols
Accurate determination of labeling efficiency is paramount. Below are detailed protocols for labeling liposomes with this compound and for quantifying the incorporation of the fluorescent probe.
Protocol 1: Liposome Preparation and Labeling by Thin-Film Hydration
This protocol describes the preparation of fluorescently labeled liposomes using the thin-film hydration method.
Materials:
-
DOPC (1,2-dioleoyl-sn-glycero-3-phosphocholine) or other desired lipids
-
Cholesterol
-
This compound (or other fluorescent lipid probe)
-
Chloroform
-
Hydration buffer (e.g., PBS, HEPES-buffered saline)
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation:
-
Dissolve the desired lipids (e.g., DOPC and cholesterol at a specific molar ratio) and the fluorescent probe (e.g., 1 mol% this compound) in chloroform in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the flask's inner surface.
-
Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with the chosen aqueous buffer by vortexing or gentle agitation. This results in the formation of multilamellar vesicles (MLVs).
-
-
Extrusion:
-
To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes of a specific pore size (e.g., 100 nm). Pass the suspension through the extruder multiple times (e.g., 11-21 passes) to ensure a homogenous liposome population.
-
-
Purification:
-
Separate the labeled liposomes from unincorporated free dye using methods such as size exclusion chromatography (e.g., using a Sephadex G-50 column) or dialysis.
-
Protocol 2: Quantification of Labeling Efficiency by Fluorescence Spectroscopy
This protocol allows for the determination of the amount of fluorescent probe incorporated into the liposomes.
Materials:
-
Labeled liposome suspension (purified)
-
Phosphate buffered saline (PBS) or other suitable buffer
-
Triton X-100 (10% v/v solution)
-
Fluorometer
-
Standard solution of the free fluorescent dye of known concentration
Procedure:
-
Standard Curve Preparation:
-
Prepare a series of dilutions of the free fluorescent dye (e.g., this compound) in the buffer to create a standard curve.
-
-
Sample Preparation:
-
Dilute an aliquot of the purified labeled liposome suspension in the buffer.
-
To a separate aliquot of the diluted liposome suspension, add Triton X-100 to a final concentration of 1% to lyse the liposomes and release the dye.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity of the standard solutions and the lysed liposome sample using a fluorometer at the appropriate excitation and emission wavelengths for the dye.
-
-
Calculation of Labeling Efficiency:
-
Use the standard curve to determine the concentration of the fluorescent dye in the lysed liposome sample.
-
The labeling efficiency can be calculated as the molar ratio of the incorporated dye to the total lipid concentration. The total lipid concentration can be determined using a phosphate assay (for phospholipids).
-
Calculation:
Labeling Efficiency (%) = (moles of incorporated dye / total moles of lipid) x 100
Visualizing the Workflow and Comparison
The following diagrams, generated using Graphviz, illustrate the experimental workflow for validating labeling efficiency and the logical flow of comparing different fluorescent probes.
Caption: Experimental workflow for liposome labeling and efficiency validation.
Caption: Logical framework for comparing fluorescent lipid probes.
Conclusion
Validating the labeling efficiency of fluorescent probes like this compound is a critical step in ensuring the reliability of liposome-based research. While this compound remains a valuable tool, researchers should consider its properties in comparison to alternatives like NBD-PE and Rhodamine B-DHPE. The choice of probe should be guided by the specific experimental requirements, including the desired spectral properties, stability, and potential for artifacts. The protocols provided in this guide offer a systematic approach to labeling and quantifying the incorporation of these probes, enabling more accurate and reproducible results in the fields of drug delivery and cell biology.
References
A Comparative Guide to TRITC-DHPE and Other Rhodamine Lipids for Cellular Imaging
For researchers, scientists, and drug development professionals, the precise visualization and tracking of lipid dynamics are crucial for understanding cellular processes and developing novel therapeutics. Rhodamine-conjugated lipids are indispensable tools for these applications, offering bright and photostable fluorescent signals for monitoring membrane fusion, lipid trafficking, and endocytosis. This guide provides an objective comparison of TRITC-DHPE with other commonly used rhodamine lipids, namely Lissamine Rhodamine B DHPE and Texas Red DHPE, supported by experimental data and detailed protocols.
Data Presentation: A Side-by-Side Comparison of Rhodamine Lipids
The selection of an appropriate fluorescent lipid probe is critical and depends on the specific experimental requirements, including the desired spectral properties for multicolor imaging and the photostability needed for time-lapse studies. The following table summarizes the key photophysical properties of this compound and its alternatives.
| Property | This compound | Lissamine Rhodamine B DHPE | Texas Red DHPE |
| Fluorophore | Tetramethylrhodamine isothiocyanate | Lissamine Rhodamine B | Sulforhodamine 101 (Texas Red) |
| Excitation Max (nm) | ~540-544[1] | ~560[2] | ~582-595 |
| Emission Max (nm) | ~566-572[1] | ~581[2] | ~601-615 |
| Quantum Yield (Φ) | Not explicitly reported, but described as a bright fluorophore. | High (Rhodamine B in ethanol is ~0.7) | ~0.93 (in PBS) - 0.97 (in Ethanol) |
| Common Applications | Membrane fusion assays (FRET acceptor), membrane trafficking, endocytosis.[1] | Membrane fusion assays (FRET acceptor), membrane dynamics, lipid trafficking. | FRET acceptor (superior spectral separation), membrane fusion, endocytosis. |
| Key Advantages | Bright fluorescence. | High quantum yield and superior photostability. | Longer emission wavelength provides excellent spectral separation from green fluorophores (e.g., NBD), minimizing bleed-through in FRET experiments. |
Mandatory Visualization
The following diagrams illustrate a common experimental workflow involving rhodamine lipids.
Experimental Protocols
Preparation of Fluorescently Labeled Liposomes by Extrusion
This protocol describes the preparation of small unilamellar vesicles (SUVs) incorporating a rhodamine-lipid conjugate.
Materials:
-
Phospholipid of choice (e.g., DOPC, POPC) in chloroform
-
Rhodamine-lipid conjugate (e.g., this compound) in chloroform
-
Hydration buffer (e.g., PBS, HEPES-buffered saline)
-
Chloroform
-
Nitrogen or Argon gas
-
Vacuum desiccator
-
Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Glass vials
Procedure:
-
Lipid Film Formation:
-
In a clean, round-bottom glass vial, combine the desired amount of the primary phospholipid and the rhodamine-lipid conjugate. A typical molar ratio of fluorescent lipid is 0.5-2 mol%.
-
Evaporate the chloroform under a gentle stream of nitrogen or argon gas while rotating the vial to form a thin, uniform lipid film on the bottom and lower sides of the vial.
-
Place the vial in a vacuum desiccator for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Add the desired volume of pre-warmed hydration buffer to the lipid film.
-
Vortex the vial vigorously for several minutes to suspend the lipids, creating multilamellar vesicles (MLVs). The solution will appear milky.
-
-
Extrusion:
-
Assemble the mini-extruder with the desired polycarbonate membrane (e.g., 100 nm) according to the manufacturer's instructions.
-
Draw the MLV suspension into a gas-tight syringe and pass it through the extruder a minimum of 11 times. This process forces the lipids through the membrane pores, resulting in the formation of unilamellar vesicles of a defined size.
-
The resulting liposome solution should be translucent. Store the prepared liposomes at 4°C and use within a few days for best results.
-
FRET-Based Membrane Fusion Assay
This assay is used to monitor the fusion of lipid vesicles in real-time. It relies on the principle of Fluorescence Resonance Energy Transfer (FRET) between a donor fluorophore (e.g., NBD-PE) and an acceptor fluorophore (a rhodamine-lipid).
Materials:
-
Labeled liposomes containing a FRET pair (e.g., 1 mol% NBD-PE and 1 mol% Rhodamine-DHPE).
-
Unlabeled liposomes.
-
Fusion buffer (specific to the experimental system).
-
Fusogen (e.g., PEG, Ca2+).
-
Fluorometer.
Procedure:
-
Preparation of Liposomes: Prepare labeled and unlabeled liposomes separately as described in the protocol above.
-
Assay Setup:
-
In a cuvette, mix the labeled and unlabeled liposomes at a desired ratio (e.g., 1:9).
-
Set the fluorometer to excite at the donor's excitation wavelength (e.g., ~460 nm for NBD) and monitor the emission of both the donor (e.g., ~535 nm for NBD) and the acceptor (e.g., ~580-620 nm for rhodamine lipids).
-
-
Initiation of Fusion:
-
Record the baseline fluorescence for a few minutes.
-
Add the fusogen to the cuvette to induce membrane fusion.
-
-
Data Acquisition and Analysis:
-
Continuously record the fluorescence intensity of the donor and acceptor over time.
-
Upon fusion, the donor and acceptor lipids from the labeled vesicles will diffuse into the membrane of the unlabeled vesicles. This increases the average distance between the donor and acceptor molecules, leading to a decrease in FRET efficiency.
-
A decrease in FRET is observed as an increase in the donor's fluorescence emission and a decrease in the acceptor's fluorescence emission. The change in fluorescence intensity is proportional to the extent of membrane fusion.
-
Visualizing Endocytosis with Fluorescently Labeled Lipids
This protocol outlines a general procedure for labeling the plasma membrane of live cells with rhodamine-lipid conjugates to visualize their internalization through endocytosis.
Materials:
-
Cells cultured on glass-bottom dishes or coverslips.
-
Fluorescently labeled liposomes (prepared as described above).
-
Cell culture medium.
-
Phosphate-buffered saline (PBS).
-
Fluorescence microscope equipped with appropriate filters and an environmental chamber for live-cell imaging.
Procedure:
-
Cell Preparation: Culture cells to the desired confluency on a suitable imaging substrate.
-
Labeling:
-
Wash the cells once with pre-warmed PBS.
-
Dilute the fluorescently labeled liposomes in serum-free cell culture medium to the desired final concentration (typically in the low µM range).
-
Incubate the cells with the liposome-containing medium for a specific period (e.g., 10-30 minutes) at 37°C. The optimal incubation time and liposome concentration should be determined empirically for each cell type and experimental setup.
-
-
Washing:
-
Gently remove the labeling medium.
-
Wash the cells two to three times with pre-warmed PBS or complete cell culture medium to remove unbound liposomes.
-
-
Imaging:
-
Add fresh, pre-warmed imaging medium to the cells.
-
Immediately begin imaging using a fluorescence microscope. Time-lapse imaging can be performed to track the internalization of the fluorescently labeled lipids from the plasma membrane into endocytic vesicles.
-
By providing a comprehensive overview of the properties and applications of this compound and other rhodamine lipids, along with detailed experimental protocols, this guide aims to facilitate the selection of the most suitable fluorescent probe for your research needs and to ensure the successful execution of your experiments.
References
A Head-to-Head Comparison of TRITC-DHPE and Lissamine Rhodamine B PE for Advanced Membrane Studies
For researchers, scientists, and drug development professionals engaged in the intricate study of lipid membranes, the choice of fluorescent probe is paramount. The ideal probe offers bright, stable signaling without interfering with the biological processes under investigation. This guide provides an objective, data-driven comparison of two widely-used, headgroup-labeled rhodamine probes: TRITC-DHPE and Lissamine Rhodamine B PE.
Both probes are derivatives of phosphoethanolamine (PE) and are staples in membrane research for their utility in Förster Resonance Energy Transfer (FRET), Fluorescence Recovery After Photobleaching (FRAP), and direct membrane visualization. However, subtle differences in their fluorophore structure—Tetramethylrhodamine isothiocyanate (TRITC) versus the sulfonyl chloride derivative of Lissamine Rhodamine B—lead to distinct performance characteristics. Lissamine Rhodamine B PE is frequently cited for its superior photostability and high quantum yield, making it a robust choice for demanding imaging applications.[1][2]
Quantitative Performance Overview
To facilitate a clear comparison, the key photophysical and chemical properties of this compound and Lissamine Rhodamine B PE are summarized below. Data has been aggregated from technical datasheets from various suppliers; minor variations may exist between manufacturers.
| Property | This compound | Lissamine Rhodamine B PE | Reference(s) |
| Full Chemical Name | N-(Tetramethylrhodamine-6-thiocarbamoyl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine | N-(Lissamine rhodamine B sulfonyl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine | [3] |
| Excitation Maximum (λex) | ~540 - 544 nm | ~560 - 561 nm | |
| Emission Maximum (λem) | ~566 - 572 nm | ~580 - 583 nm | |
| Fluorophore Linkage | Isothiocyanate | Sulfonyl Chloride | |
| Reported Advantages | Established probe with a long history of use. | High quantum yield and superior photostability compared to many other rhodamine derivatives. | |
| Common Applications | FRET Acceptor, Membrane Labeling, Fusion Assays, Endocytosis Tracking. | FRET Acceptor, Membrane Labeling, Fusion Assays, Lipid Raft Studies, FRAP. |
Core Applications in Membrane Biology
Förster Resonance Energy Transfer (FRET) Assays
Both probes are excellent FRET acceptors, most commonly paired with a donor probe like NBD-PE (N-(7-Nitrobenz-2-Oxa-1,3-Diazol-4-yl)-1,2-Dihexadecanoyl-sn-Glycero-3-Phosphoethanolamine). In membrane fusion assays, donor and acceptor probes are incorporated into the same liposome population at a high surface density, leading to efficient FRET (and quenching of the donor's fluorescence). When these labeled liposomes fuse with an unlabeled population, the probes are diluted over a larger membrane area. This increase in the average distance between donor and acceptor molecules leads to a decrease in FRET efficiency, which can be measured as an increase in the donor's fluorescence.
Fluorescence Recovery After Photobleaching (FRAP)
FRAP is a powerful technique used to measure the lateral diffusion of lipids and proteins within a membrane. In a typical experiment, a small region of interest (ROI) on a membrane uniformly labeled with a probe like Lissamine Rhodamine B PE is photobleached with a high-intensity laser. The subsequent recovery of fluorescence in the bleached area is monitored over time as unbleached probes diffuse in from the surrounding, unbleached regions. The rate of this recovery is directly related to the diffusion coefficient of the fluorescently-labeled lipid. Due to its enhanced photostability, Lissamine Rhodamine B PE is particularly well-suited for FRAP studies, as it better withstands the initial bleaching pulse and subsequent low-intensity imaging.
Experimental Protocols
Protocol 1: Liposome Preparation and FRET-Based Fusion Assay
This protocol describes the preparation of labeled and unlabeled liposomes to monitor membrane fusion.
Materials:
-
Primary lipid (e.g., DOPC) in chloroform
-
This compound or Lissamine Rhodamine B PE in chloroform
-
NBD-PE in chloroform
-
Hydration buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)
-
Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Fluorometer
Methodology:
-
Lipid Film Preparation:
-
For Labeled Liposomes: In a round-bottom flask, combine the primary lipid, NBD-PE, and your chosen Rhodamine-PE (TRITC or Lissamine) in chloroform. A common molar ratio is 98:1:1.
-
For Unlabeled Liposomes: In a separate flask, add only the primary lipid.
-
-
Solvent Evaporation: Dry the lipid mixtures to a thin film under a gentle stream of nitrogen gas, followed by desiccation under vacuum for at least 2 hours to remove residual solvent.
-
Hydration: Hydrate the lipid films with the hydration buffer to a final lipid concentration of 1-5 mM. Vortex vigorously to form multilamellar vesicles (MLVs).
-
Extrusion: Subject the MLV suspension to 5-10 freeze-thaw cycles using liquid nitrogen and a warm water bath. Then, extrude the suspension at least 21 times through a 100 nm polycarbonate membrane using a mini-extruder. This produces unilamellar vesicles (LUVs) of a defined size.
-
Fusion Assay:
-
In a fluorometer cuvette, mix labeled and unlabeled liposomes at a desired ratio (e.g., 1:9).
-
Set the excitation wavelength to 460 nm (for NBD-PE) and monitor the emission of NBD-PE (~535 nm) and the Rhodamine-PE (~580 nm) over time.
-
Initiate fusion using a fusogen (e.g., Ca²⁺ for PS-containing vesicles, or PEG).
-
As fusion occurs, the dilution of probes will cause NBD-PE emission to increase and Rhodamine-PE emission (via FRET) to decrease.
-
To determine the maximum (100%) fluorescence, add a small amount of detergent (e.g., Triton X-100) to completely disrupt the vesicles and dilute the probes.
-
Protocol 2: FRAP Analysis of Lipid Diffusion in Giant Unilamellar Vesicles (GUVs)
This protocol outlines the steps for measuring lipid diffusion coefficients using FRAP.
Materials:
-
GUVs incorporating 0.5-1 mol% Lissamine Rhodamine B PE.
-
Confocal laser scanning microscope (CLSM) with a high-NA objective.
-
Image analysis software (e.g., ImageJ/Fiji).
Methodology:
-
Sample Preparation: Allow GUVs to settle on a glass-bottom dish. To minimize movement, coating the glass with a substance like BSA may be necessary.
-
Microscope Setup:
-
Focus on the equatorial plane of a stationary GUV.
-
Set the laser line appropriate for Lissamine Rhodamine B PE (e.g., 561 nm).
-
-
FRAP Measurement:
-
Pre-Bleach: Acquire 5-10 images at low laser power to establish the initial fluorescence intensity.
-
Bleaching: Use a high-intensity laser pulse to photobleach a circular region of interest (ROI) of 2-5 µm in diameter on the GUV membrane. The bleach duration should be as short as possible.
-
Post-Bleach: Immediately after bleaching, acquire a time-lapse series of images at the same low laser power used for pre-bleach imaging to monitor the fluorescence recovery into the bleached ROI.
-
-
Data Analysis:
-
Measure the mean fluorescence intensity of the ROI, a background region, and a non-bleached region of the GUV for each time point.
-
Correct for photobleaching during acquisition and normalize the recovery data.
-
Fit the normalized recovery curve to a diffusion model to extract the half-time of recovery (t½).
-
Calculate the diffusion coefficient (D) using the equation D = γ(ω²/4t½), where ω is the radius of the bleach spot and γ is a correction factor.
-
Conclusion and Recommendations
Both this compound and Lissamine Rhodamine B PE are highly effective fluorescent probes for studying membrane dynamics.
-
This compound is a reliable and widely cited probe suitable for a range of applications, including standard membrane labeling and FRET-based fusion assays.
-
Lissamine Rhodamine B PE is often the preferred choice for more demanding applications that require high signal intensity and resistance to photobleaching, such as FRAP and long-term live-cell imaging. Its reported superior photostability and high quantum yield provide a distinct advantage in experiments where photons are limited or intensive illumination is required.
For researchers embarking on new membrane studies, Lissamine Rhodamine B PE represents a more photostable alternative. However, for established protocols where this compound has been historically used, it remains a valid and effective choice. The ultimate selection should be guided by the specific experimental requirements, particularly concerning illumination intensity and the duration of observation.
References
A Quantitative Comparison of FRET Efficiency: TRITC-DHPE and Alternative Probes for Membrane Studies
For researchers, scientists, and drug development professionals engaged in membrane biophysics, the selection of an appropriate Förster Resonance Energy Transfer (FRET) pair is critical for accurately monitoring molecular interactions. This guide provides a quantitative comparison of the FRET efficiency of the widely used acceptor probe, TRITC-DHPE, with alternative fluorescent lipid probes, supported by experimental data and detailed protocols.
This guide will delve into the quantitative aspects of FRET efficiency, offering a clear comparison to aid in the selection of the most suitable probes for your research needs. We will focus on this compound (N-(Tetramethylrhodamine-6-thiocarbamoyl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine) as a benchmark acceptor and compare its performance with BODIPY-based lipid probes.
Quantitative Comparison of FRET Probes
The efficiency of FRET is fundamentally dependent on the Förster radius (R₀), the distance at which energy transfer is 50% efficient. A larger R₀ value generally indicates a more efficient FRET pair, allowing for the detection of interactions over a greater distance. The following table summarizes the key quantitative parameters for this compound and alternative FRET pairs commonly employed in membrane fusion and lipid interaction studies.
| FRET Pair (Donor/Acceptor) | Förster Radius (R₀) | Measured FRET Efficiency (%) | Application |
| NBD-PE / This compound | ~5.0 nm[1][2] | ~29% (at 0.1 mol% each) | Membrane Fusion & Lipid Raft Studies[1] |
| BODIPY-PC / BODIPY-PE | 5.7 nm | Not explicitly reported | Intermembrane FRET, Membrane Junctions |
| BODIPY500-PC / BODIPY530-PE | ~6.0 nm | High efficiency reported | Membrane Fusion Assays |
Note: The measured FRET efficiency is highly dependent on the specific experimental conditions, including the concentration of the probes, the lipid composition of the vesicles, and the geometry of the system. The value presented for the NBD-PE/TRITC-DHPE pair is based on a study using fluorescein and rhodamine labeled peptides in liposomes and serves as a representative example.
Experimental Protocol: Measuring FRET Efficiency in Liposomes
This protocol outlines a steady-state fluorescence intensity-based method to quantify the FRET efficiency between a donor (e.g., NBD-PE) and an acceptor (e.g., this compound) in a liposome fusion assay.
Materials:
-
Donor-labeled lipid (e.g., NBD-PE)
-
Acceptor-labeled lipid (e.g., this compound)
-
Matrix lipid (e.g., POPC)
-
Chloroform
-
Hydration buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)
-
Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Fluorometer or microplate reader with appropriate excitation and emission filters
Procedure:
-
Liposome Preparation:
-
In a glass vial, mix the donor-labeled lipid, acceptor-labeled lipid, and matrix lipid in chloroform at the desired molar ratio (e.g., 1:1:200 for donor:acceptor:matrix).
-
Prepare a second set of liposomes containing only the donor-labeled lipid and the matrix lipid at the same molar ratio (e.g., 1:200).
-
Dry the lipid mixtures to a thin film under a stream of nitrogen gas.
-
Further dry the lipid films under vacuum for at least 1 hour to remove residual solvent.
-
Hydrate the lipid films with the hydration buffer to a final lipid concentration of 1 mg/mL.
-
Subject the lipid suspensions to 5-10 freeze-thaw cycles using liquid nitrogen and a warm water bath to create multilamellar vesicles.
-
Extrude the vesicle suspensions through a polycarbonate membrane with the desired pore size (e.g., 100 nm) at least 11 times to form large unilamellar vesicles (LUVs).
-
-
Fluorescence Measurement:
-
Transfer the liposome solutions to a quartz cuvette or a microplate.
-
Set the excitation wavelength for the donor fluorophore (e.g., ~460 nm for NBD).
-
Measure the fluorescence emission spectrum of the donor-only liposomes. The peak intensity (F_D) will be at the donor's emission maximum (e.g., ~535 nm for NBD).
-
Measure the fluorescence emission spectrum of the liposomes containing both the donor and acceptor. The peak intensity of the donor in the presence of the acceptor (F_DA) will be at the same wavelength.
-
-
Calculation of FRET Efficiency (E):
-
The FRET efficiency can be calculated from the quenching of the donor fluorescence using the following equation:
E = 1 - (F_DA / F_D)
Where:
-
E is the FRET efficiency.
-
F_DA is the fluorescence intensity of the donor in the presence of the acceptor.
-
F_D is the fluorescence intensity of the donor in the absence of the acceptor.
-
-
Visualizing the FRET Process
The following diagrams illustrate the fundamental principle of Förster Resonance Energy Transfer and a typical experimental workflow for a membrane fusion assay.
Caption: The process of Förster Resonance Energy Transfer (FRET).
Caption: Experimental workflow for a FRET-based membrane fusion assay.
References
A Comparative Guide to TRITC-DHPE and Alternative Methods for Monitoring Lipid Mixing
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the widely used fluorescent lipid probe, TRITC-DHPE, with other established methods for monitoring lipid mixing events crucial in membrane fusion, drug delivery, and cellular trafficking research. We present a detailed comparison of performance, supported by experimental data, and provide comprehensive protocols for each technique.
Introduction to Lipid Mixing Assays
Understanding the dynamics of lipid membranes is fundamental to many biological processes. Lipid mixing assays are indispensable tools for studying events like membrane fusion, where the lipids of two separate membranes merge. These assays typically employ fluorescent lipid probes that report on their proximity to each other. This compound (N-(6-tetramethylrhodaminethiocarbamoyl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine) is a popular acceptor probe used in Förster Resonance Energy Transfer (FRET)-based assays due to its favorable photophysical properties. However, the choice of a lipid mixing assay can significantly impact the interpretation of experimental results. This guide will compare the this compound based FRET assay with several alternative methods, highlighting their principles, advantages, and limitations.
Comparison of Key Lipid Mixing Assay Methodologies
The selection of an appropriate lipid mixing assay depends on the specific biological question, the experimental system, and potential artifacts associated with the chosen probes. Here, we compare four distinct methods:
-
NBD-PE/TRITC-DHPE FRET Assay: A classic FRET-based assay.
-
BODIPY-based FRET Assay: Utilizes acyl chain-labeled probes.
-
Marina Blue-DHPE Fluorescence Dequenching Assay: A self-quenching-based method.
-
Octadecyl Rhodamine B (R18) Self-Quenching Assay: Another widely used self-quenching assay.
Quantitative Performance Comparison
The following table summarizes the key performance characteristics of each method, drawing from published studies. A critical finding is that the location of the fluorescent label on the lipid can significantly influence the observed kinetics of lipid mixing. Assays employing headgroup-labeled probes, such as the NBD-PE/Rhodamine-PE (and by analogy, NBD-PE/TRITC-DHPE) pair, have been shown to report significantly slower lipid transfer rates compared to assays using acyl chain-labeled probes like BODIPY.[1] This is hypothesized to be due to the bulky headgroups impeding the movement of the probes through the initial fusion stalk.[1]
| Assay Method | Probe(s) | Principle | Typical Concentration | Advantages | Limitations & Potential Artifacts | Reported Fusion Rate (Relative) |
| NBD-PE/TRITC-DHPE FRET | NBD-PE (Donor), this compound (Acceptor) | Decrease in FRET upon membrane fusion and probe dilution. | 0.5-1 mol% of each probe in labeled vesicles. | Well-established, commercially available probes. | Bulky headgroups may sterically hinder fusion, leading to slower apparent kinetics.[1] Potential for probe transfer between membranes. | Slower |
| BODIPY FRET | BODIPY500-PC (Donor), BODIPY530-PE (Acceptor) | Decrease in FRET upon membrane fusion and probe dilution. | 0.5-1 mol% of each probe in labeled vesicles. | Acyl chain labels minimize steric hindrance, providing kinetics more consistent with other methods.[1] High quantum yield and photostability.[1] | Less commonly used than NBD/Rhodamine pairs. | Faster and consistent with self-quenching assays. |
| Marina Blue-DHPE Dequenching | Marina Blue-DHPE | Increase in fluorescence upon dilution from a self-quenched state during fusion. | 1.5 mol% in labeled vesicles. | Single probe assay simplifies liposome preparation. Can be used simultaneously with other fluorescent probes for multi-parameter measurements. | Headgroup-labeled probe may still have some kinetic effects. | Not directly compared in the cited literature. |
| Octadecyl Rhodamine B (R18) Self-Quenching | Octadecyl Rhodamine B | Increase in fluorescence upon dilution from a self-quenched state during fusion. | 5-10 mol% in labeled vesicles. | Simple, widely used for virus-cell fusion. | Potential for spontaneous probe transfer to unlabeled membranes. Fluorescence can be quenched by proteins. | Not directly compared in the cited literature. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
NBD-PE/TRITC-DHPE FRET-Based Lipid Mixing Assay
This protocol is adapted from standard lipid mixing assays and is applicable for this compound as the acceptor.
a. Materials
-
NBD-PE (N-(7-Nitrobenz-2-Oxa-1,3-Diazol-4-yl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine)
-
This compound
-
Lipids for vesicle formation (e.g., POPC, DOPE, Cholesterol)
-
Chloroform
-
Buffer (e.g., HBS: 10 mM HEPES, 150 mM NaCl, pH 7.4)
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Fluorometer
b. Labeled Vesicle Preparation
-
In a glass vial, prepare a lipid mixture in chloroform containing the main lipid components and 0.5-1 mol% each of NBD-PE and this compound.
-
Evaporate the chloroform under a stream of nitrogen gas to form a thin lipid film.
-
Further dry the film under vacuum for at least 1 hour to remove residual solvent.
-
Hydrate the lipid film with the desired buffer by vortexing vigorously.
-
Subject the lipid suspension to at least 5 freeze-thaw cycles using liquid nitrogen and a warm water bath.
-
Extrude the suspension through a 100 nm polycarbonate membrane at least 11 times to form unilamellar vesicles.
c. Unlabeled Vesicle Preparation
-
Follow the same procedure as for labeled vesicles but omit the fluorescent probes.
d. Fusion Assay
-
In a fluorometer cuvette, mix labeled and unlabeled vesicles at a desired molar ratio (e.g., 1:9). The total lipid concentration is typically in the range of 25-50 µM.
-
Set the fluorometer to excite the NBD donor (e.g., 465 nm) and record the emission of both the NBD donor (e.g., 530 nm) and the TRITC acceptor (e.g., 585 nm).
-
Record the baseline fluorescence.
-
Induce fusion using the desired method (e.g., addition of Ca²⁺, fusogenic proteins, or polymers like PEG).
-
Monitor the change in fluorescence over time. A decrease in FRET (increase in donor fluorescence and decrease in acceptor fluorescence) indicates lipid mixing.
-
To determine the 100% lipid mixing value, add a detergent (e.g., Triton X-100) to completely disrupt the vesicles and maximally dilute the probes.
e. Data Analysis The percentage of lipid mixing at a given time (t) can be calculated using the following formula: % Lipid Mixing = [(F(t) - F₀) / (F_max - F₀)] * 100 Where:
-
F(t) is the fluorescence intensity of the donor at time t.
-
F₀ is the initial fluorescence intensity of the donor.
-
F_max is the maximum fluorescence intensity of the donor after detergent addition.
BODIPY-Based FRET Assay
The protocol is analogous to the NBD-PE/TRITC-DHPE assay, with the substitution of the fluorescent probes.
a. Materials
-
BODIPY500-PC (Donor)
-
BODIPY530-PE (Acceptor)
-
Other materials as listed for the NBD/TRITC assay.
b. Procedure Follow the same procedure as for the NBD-PE/TRITC-DHPE assay, but use BODIPY500-PC and BODIPY530-PE as the donor and acceptor probes, respectively. The excitation and emission wavelengths will need to be adjusted for the specific BODIPY pair used.
Marina Blue-DHPE Fluorescence Dequenching Assay
a. Materials
-
Marina Blue-DHPE
-
Other materials as listed for the FRET assays.
b. Labeled Vesicle Preparation
-
Prepare a lipid mixture in chloroform containing the main lipid components and 1.5 mol% of Marina Blue-DHPE.
-
Follow the same procedure for film formation, hydration, and extrusion as described for the FRET assays.
c. Fusion Assay
-
In a fluorometer cuvette, mix labeled and unlabeled vesicles (e.g., at a 1:9 molar ratio).
-
Set the fluorometer to excite Marina Blue (e.g., 365 nm) and record the emission at its maximum (e.g., 460 nm).
-
Record the baseline fluorescence, which will be low due to self-quenching.
-
Induce fusion.
-
Monitor the increase in fluorescence over time as the Marina Blue-DHPE probes are diluted into the unlabeled membrane, leading to dequenching.
-
Determine the 100% dequenching value by adding a detergent.
d. Data Analysis The percentage of lipid mixing is calculated similarly to the FRET assay, but it is based on the increase in fluorescence from the initial quenched state.
Octadecyl Rhodamine B (R18) Self-Quenching Assay
a. Materials
-
Octadecyl Rhodamine B chloride (R18)
-
Ethanol
-
Other materials as listed for the previous assays.
b. Labeled Vesicle/Cell Preparation
-
Prepare a stock solution of R18 in ethanol (e.g., 1 mg/mL).
-
Add the R18 solution to a suspension of vesicles or cells to achieve a final concentration that leads to self-quenching (typically 5-10 mol% with respect to the membrane lipids).
-
Incubate for a sufficient time to allow the probe to incorporate into the membranes.
-
Remove unincorporated R18 by gel filtration or centrifugation.
c. Fusion Assay
-
Mix the R18-labeled vesicles/cells with unlabeled target vesicles/cells.
-
Excite the R18 (e.g., 560 nm) and record the emission (e.g., 590 nm).
-
Induce fusion and monitor the increase in fluorescence intensity due to dequenching.
-
Determine the maximum fluorescence by adding detergent.
d. Data Analysis The data is analyzed in the same way as for the Marina Blue-DHPE dequenching assay.
Logical Relationships in Assay Selection
The choice between these assays involves a trade-off between the potential for artifacts and the fidelity of the kinetic measurements.
Conclusion
The cross-validation of this compound data with alternative lipid mixing assays reveals important considerations for experimental design and data interpretation. While the NBD-PE/TRITC-DHPE FRET assay is a well-established and valuable tool, the potential for the headgroup-labeled probes to retard fusion kinetics must be considered. For studies where the absolute rate of lipid mixing is critical, cross-validation with an acyl chain-labeled probe system, such as a BODIPY-based FRET assay, is recommended. Self-quenching assays using probes like Marina Blue-DHPE or Octadecyl Rhodamine B offer simpler alternatives, but researchers must be mindful of potential artifacts such as spontaneous probe transfer. By carefully selecting the appropriate assay and being aware of its inherent limitations, researchers can obtain more accurate and reliable data on the intricate processes of membrane dynamics.
References
A Researcher's Guide to Control Experiments for TRITC-DHPE Membrane Fusion Assays
For researchers, scientists, and drug development professionals utilizing TRITC-DHPE in membrane fusion studies, establishing a robust experimental design with appropriate controls is paramount for generating reliable and interpretable data. This guide provides a comparative overview of essential control experiments for this compound-based lipid mixing assays, supported by representative data and detailed protocols.
The this compound (N-(Tetramethylrhodamine-6-thiocarbamoyl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine) assay is a powerful tool for studying the initial stages of membrane fusion, known as lipid mixing. This assay commonly employs Förster Resonance Energy Transfer (FRET) between a donor fluorophore, such as NBD-PE (N-(7-Nitrobenz-2-Oxa-1,3-diazol-4-yl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine), and an acceptor, this compound.[1][2] When vesicles labeled with both fluorophores fuse with unlabeled vesicles, the distance between the donor and acceptor molecules increases, leading to a decrease in FRET efficiency and a corresponding increase in the donor's fluorescence emission.[3] Proper controls are crucial to ensure that the observed changes in fluorescence are indeed due to the specific fusion event of interest and not artifacts.
Comparative Analysis of Control Experiments
To illustrate the importance of controls, the following table summarizes typical quantitative data from a SNARE-mediated liposome fusion experiment using an NBD-PE/TRITC-DHPE FRET assay. In this model system, fusion is triggered by the interaction of SNARE proteins reconstituted into two separate vesicle populations (v-SNAREs and t-SNAREs) and is often dependent on factors like calcium.
| Experimental Condition | Description | Initial NBD Fluorescence (Arbitrary Units) | Final NBD Fluorescence (Arbitrary Units) | % Maximum Fusion |
| Positive Control | v-SNARE and t-SNARE vesicles are mixed in the presence of a known fusogen (e.g., Ca²⁺). | 100 | 450 | 70% |
| Negative Control 1 (No Fusogen) | v-SNARE and t-SNARE vesicles are mixed without the fusogen (e.g., in the presence of EGTA to chelate Ca²⁺).[4] | 100 | 110 | 2% |
| Negative Control 2 (Inhibitor) | v-SNARE and t-SNARE vesicles are mixed in the presence of a competitive inhibitor (e.g., soluble VAMP2 domain).[4] | 100 | 105 | 1% |
| Negative Control 3 (Protein-Free) | Labeled vesicles (without SNAREs) are mixed with unlabeled vesicles. | 100 | 102 | 0.4% |
| 100% Fusion Control (Detergent) | Labeled and unlabeled vesicles are treated with a detergent (e.g., 0.1% Triton X-100) to induce complete membrane disruption and lipid mixing. | 100 | 600 | 100% |
| Leakage Control (Labeled Vesicles Only) | Labeled vesicles are incubated under experimental conditions without unlabeled vesicles to monitor for spontaneous dye leakage or dequenching. | 100 | 101 | 0.2% |
Note: The values presented are representative and may vary depending on the specific experimental system and conditions.
Experimental Protocols
A detailed methodology is critical for the reproducibility of membrane fusion assays. Below is a generalized protocol for a SNARE-mediated liposome fusion experiment using the NBD-PE/TRITC-DHPE FRET pair.
Preparation of Labeled and Unlabeled Liposomes:
-
Lipid Film Formation: Prepare lipid mixtures in chloroform. For labeled vesicles (v-SNARE liposomes), include 1.5 mol% NBD-PE and 1.5 mol% this compound along with the main phospholipids (e.g., POPC and DOPS). For unlabeled vesicles (t-SNARE liposomes), prepare a similar lipid mixture without the fluorescent probes.
-
Drying: Dry the lipid mixtures to a thin film under a stream of nitrogen gas, followed by vacuum desiccation for at least 2 hours to remove residual solvent.
-
Hydration and Reconstitution: Hydrate the lipid films with a buffer containing the respective SNARE proteins (v-SNAREs for labeled vesicles, t-SNAREs for unlabeled vesicles) and a detergent (e.g., sodium cholate).
-
Detergent Removal: Remove the detergent by dialysis against the experimental buffer (e.g., 25 mM HEPES, 140 mM KCl, pH 7.4) to allow for the formation of proteoliposomes.
-
Liposome Sizing: Extrude the liposome suspensions through polycarbonate filters with a defined pore size (e.g., 100 nm) to obtain a homogenous population of unilamellar vesicles.
Lipid Mixing Assay:
-
Reaction Setup: In a fluorometer cuvette, mix the unlabeled t-SNARE liposomes with the experimental buffer.
-
Initiation of Fusion: Add the labeled v-SNARE liposomes to the cuvette to initiate the fusion reaction. For the positive control, the buffer should contain the fusogen (e.g., a specific concentration of CaCl₂). For negative controls, the fusogen is omitted, or an inhibitor is added prior to the v-SNARE liposomes.
-
Fluorescence Monitoring: Record the NBD fluorescence intensity over time. Use an excitation wavelength of ~465 nm and an emission wavelength of ~530 nm.
-
Determination of 100% Fusion: At the end of the experiment, add a detergent like Triton X-100 to a final concentration of 0.1% to completely solubilize the liposomes. The resulting fluorescence intensity represents the maximum possible dequenching (100% fusion).
-
Data Normalization: The percentage of fusion at a given time point can be calculated using the formula: % Fusion = [(F_t - F_0) / (F_max - F_0)] * 100 where F_t is the fluorescence at time t, F_0 is the initial fluorescence, and F_max is the fluorescence after detergent addition.
Visualization of Experimental Workflows
To further clarify the experimental design, the following diagrams illustrate the logical flow of the this compound membrane fusion assay and the relationship between the different control experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. Lipid-Mixing Assays of Membrane Fusion—Note 13.1 | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. Towards reconstitution of membrane fusion mediated by SNAREs and other synaptic proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Calcium-dependent Regulation of SNARE-mediated Membrane Fusion by Calmodulin - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantum Yield of TRITC-DHPE and Alternative Fluorescent Probes in Membranes
For Researchers, Scientists, and Drug Development Professionals: Selecting the optimal fluorescent lipid probe is paramount for the accuracy and sensitivity of membrane-related studies. The fluorescence quantum yield (Φ), a measure of a fluorophore's efficiency in converting absorbed light into emitted light, is a critical parameter influencing signal brightness and experimental outcomes. This guide provides a comparative analysis of the quantum yield of Tetramethylrhodamine Isothiocyanate-Dihexadecanoyl-sn-Glycero-3-Phosphoethanolamine (TRITC-DHPE) and its common alternatives, supported by experimental data and detailed protocols for its determination.
This compound, a derivative of the rhodamine family of dyes, is widely utilized for labeling lipid membranes in various applications, including membrane fusion assays, lipid trafficking studies, and single-particle tracking. However, its performance, particularly its quantum yield, is highly dependent on the local membrane environment. This guide aims to provide a clear comparison with other popular fluorescent lipid probes to facilitate informed probe selection.
Performance Comparison of Fluorescent Membrane Probes
The following table summarizes the reported fluorescence quantum yields of this compound and alternative probes in membrane environments. It is important to note that the quantum yield of membrane probes can vary significantly with lipid composition, phase, and the presence of other molecules.
| Fluorescent Probe | Fluorophore Class | Typical Membrane Environment | Reported Quantum Yield (Φ) | Reference |
| Texas Red®-DHPE | Sulforhodamine 101 | Not Specified | 0.93 - 0.97 | [1] |
| BODIPY FL C12-HPC | Boron-Dipyrromethene | Fluid Phase Lipid Bilayers | ~0.9 | [2] |
| NBD-PE | Nitrobenzoxadiazole | Lipid Vesicles | Environmentally sensitive, generally lower than rhodamines and BODIPY dyes. Specific values in membranes are not consistently reported due to high variability. | [3] |
Note: TRITC is structurally very similar to Texas Red®, and their photophysical properties are often comparable. Due to the limited availability of peer-reviewed data for this compound's quantum yield in a specific membrane, the value for Texas Red®-DHPE is provided as a close approximation.
In-Depth Look at Alternative Probes
BODIPY-Labeled Lipids: Probes like BODIPY FL C12-HPC (1-dodecanoyl-2-{4,4-difluoro-5,7-dimethyl-4-bora-3a,4a-diaza-s-indacene-3-pentanoyl}-sn-glycero-3-phosphocholine) are characterized by their high fluorescence quantum yields, which are often insensitive to the polarity of their environment.[2][4] Their narrow emission spectra also make them ideal for multicolor imaging. A technical bulletin from a leading supplier indicates that the quantum yield of BODIPY-PC analogs in fluid-phase diacylglycerophosphocholine liposomes is typically around 0.9.
NBD-PE: N-(7-Nitrobenz-2-Oxa-1,3-Diazol-4-yl)-1,2-Dihexadecanoyl-sn-Glycero-3-Phosphoethanolamine is a widely used probe whose fluorescence is highly sensitive to the polarity of its surroundings. While this property can be exploited to probe the membrane environment, it also means that its quantum yield can fluctuate significantly. In aqueous solutions, its quantum yield is low, and while it increases upon incorporation into a lipid bilayer, a precise and universally applicable value is difficult to pinpoint.
Experimental Protocol: Determining the Relative Quantum Yield of a Membrane Probe
The following protocol details the determination of the fluorescence quantum yield of a lipid probe (e.g., this compound) incorporated into liposomes using the relative method. This method compares the fluorescence of the sample to that of a standard with a known quantum yield. Rhodamine B in ethanol is a commonly used standard for this purpose.
I. Materials and Reagents
-
Lipids: e.g., 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC)
-
Fluorescent Lipid Probe: e.g., this compound
-
Standard Dye: Rhodamine B
-
Solvents: Chloroform, Ethanol (spectroscopic grade)
-
Buffer: e.g., Phosphate-buffered saline (PBS), pH 7.4
II. Equipment
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
UV-Vis spectrophotometer
-
Spectrofluorometer with a temperature-controlled cuvette holder
-
Glass vials and syringes
III. Experimental Workflow
The overall workflow for determining the relative quantum yield of a membrane probe involves the preparation of probe-labeled liposomes, preparation of a standard solution, a series of absorbance and fluorescence measurements, and the final calculation.
Caption: Workflow for relative quantum yield determination.
IV. Step-by-Step Procedure
-
Preparation of Probe-Labeled Liposomes: a. In a glass vial, mix the desired lipids (e.g., POPC) and the fluorescent lipid probe (e.g., this compound) in chloroform at a specific molar ratio (e.g., 1:1000 probe to lipid). b. Remove the chloroform using a gentle stream of nitrogen gas, followed by drying under vacuum for at least 2 hours to form a thin lipid film. c. Hydrate the lipid film with the desired buffer (e.g., PBS) to a final lipid concentration of ~1 mg/mL. d. Subject the suspension to several freeze-thaw cycles to facilitate swelling. e. Extrude the liposome suspension through a polycarbonate membrane with the desired pore size (e.g., 100 nm) to create unilamellar vesicles of a defined size. f. Prepare a series of dilutions of the liposome stock in the same buffer.
-
Preparation of the Standard Solution: a. Prepare a stock solution of Rhodamine B in spectroscopic grade ethanol. b. From the stock solution, prepare a series of dilutions with absorbances in a similar range to the liposome samples at the chosen excitation wavelength.
-
Absorbance and Fluorescence Measurements: a. For both the liposome dilutions and the Rhodamine B dilutions, measure the absorbance at the excitation wavelength using a UV-Vis spectrophotometer. The absorbance values should be kept below 0.1 to avoid inner filter effects. b. Using a spectrofluorometer, record the fluorescence emission spectrum for each solution, ensuring the excitation wavelength is the same for both the sample and the standard. The emission spectra should be corrected for the wavelength-dependent response of the detector.
-
Data Analysis and Calculation: a. Integrate the area under the corrected fluorescence emission spectrum for each sample and standard solution. b. For both the liposome samples and the Rhodamine B standard, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength. c. Determine the slope of the linear fit for both plots. The slope is proportional to the quantum yield. d. Calculate the quantum yield of the probe in the liposomes (Φ_sample) using the following equation:
Φ_sample = Φ_std * (m_sample / m_std) * (n_sample² / n_std²)
Where:
-
Φ_std is the known quantum yield of the standard (e.g., ~0.68 for Rhodamine B in ethanol).
-
m_sample and m_std are the slopes from the plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.
-
n_sample and n_std are the refractive indices of the solvents used for the sample (buffer, ~1.33) and standard (ethanol, ~1.36), respectively.
-
Signaling Pathways and Logical Relationships
The determination of quantum yield is a direct measurement of a photophysical property and does not involve a biological signaling pathway. The logical relationship in the experimental design is a comparative one, as illustrated in the following diagram.
Caption: Logic of relative quantum yield determination.
By following these guidelines and protocols, researchers can accurately determine the quantum yield of this compound and other fluorescent membrane probes, enabling a more quantitative and comparative approach to their membrane studies. This, in turn, will lead to more robust and reliable experimental data in basic research and drug development applications.
References
- 1. Orientation of Fluorescent Lipid Analog BODIPY-PC to Probe Lipid Membrane Properties: Insights from Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. A Novel Fluorescent Probe That Senses the Physical State of Lipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
A Comparative Guide to Fluorescent Lipid Probes: Alternatives to TRITC-DHPE
For researchers, scientists, and drug development professionals engaged in the intricate study of cellular membranes and lipid dynamics, the selection of an appropriate fluorescent probe is paramount. Tetramethylrhodamine-isothiocyanate-dihexadecanoyl-phosphatidylethanolamine (TRITC-DHPE) has long been a workhorse in the field, primarily utilized as a fluorescence resonance energy transfer (FRET) acceptor and for tracking membrane trafficking. However, the advent of advanced imaging techniques and the demand for probes with superior photophysical properties have spurred the development of a diverse array of alternatives. This guide provides an objective comparison of the performance of prominent alternative fluorescent lipid probes to this compound, supported by experimental data, to aid in the selection of the optimal tool for your research needs.
Key Performance Metrics: A Head-to-Head Comparison
The ideal fluorescent lipid probe should exhibit high brightness (a product of its molar extinction coefficient and quantum yield), exceptional photostability, minimal perturbation to the biological system, and spectral properties tailored to the specific application. The following table summarizes the quantitative data for several popular alternatives to this compound.
| Probe | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Key Features & Applications |
| This compound | ~540[1] | ~566[1] | Variable | FRET acceptor, membrane fusion and trafficking studies.[1][2] |
| BODIPY-DHPE | ~505[3] | ~511 | High (~0.9-1.0 in some environments) | Bright, photostable, relatively environment-insensitive fluorescence, FRET donor/acceptor. |
| Laurdan | ~366 | 440 (ordered phase), 490 (disordered phase) | 0.61 | Environment-sensitive, reports on membrane lipid order and fluidity. |
| C-Laurdan | ~348 | ~423 | 0.43 | Water-soluble derivative of Laurdan, suitable for one- and two-photon microscopy of lipid rafts. |
| NR12S | ~554 (in DMSO) | ~627 (in DMSO) | 0.55 (in DMSO) | Fluorogenic, stains the outer leaflet of cell membranes, sensitive to cholesterol and lipid order. |
| Lipi-Blue | ~405 | ~450-500 | Not specified | Specific for lipid droplets, suitable for long-term live-cell imaging. |
| Lipi-Green | ~488 | ~500-550 | Not specified | Specific for lipid droplets, suitable for long-term live-cell imaging. |
| Lipi-Red | ~561 | ~565-650 | Not specified | Specific for lipid droplets. |
Visualizing Experimental Workflows
The following diagrams, generated using the DOT language, illustrate common experimental workflows for utilizing these fluorescent lipid probes.
Detailed Experimental Protocols
Accurate and reproducible data are contingent on meticulous experimental execution. Below are detailed protocols for key alternative probes.
Protocol 1: Imaging Membrane Lipid Order with Laurdan
-
Stock Solution Preparation: Prepare a 5 mM stock solution of Laurdan in a solvent like DMSO or chloroform. Store at -20°C in the dark.
-
Working Solution Preparation: Dilute the stock solution in a suitable buffer or cell culture medium to a final working concentration of 1-10 µM. The working solution should be prepared fresh.
-
Cell Staining:
-
For live cells, incubate the cells with the Laurdan working solution for 30 minutes to 1 hour at 37°C, protected from light.
-
For liposomes, add the Laurdan solution to the liposome suspension and incubate for at least 30 minutes.
-
-
Washing: Wash the cells or liposomes twice with buffer or medium to remove excess probe.
-
Imaging:
-
Image the sample using a fluorescence microscope equipped with a filter set suitable for Laurdan (e.g., excitation ~350-410 nm).
-
Acquire images in two emission channels simultaneously: one for the ordered phase (e.g., 440 nm) and one for the disordered phase (e.g., 490 nm).
-
-
Data Analysis: Calculate the Generalized Polarization (GP) value for each pixel using the formula: GP = (I440 - I490) / (I440 + I490), where I is the intensity in the respective channel. Higher GP values indicate a more ordered membrane environment.
Protocol 2: Staining the Outer Leaflet of the Plasma Membrane with NR12S
-
Stock Solution Preparation: Prepare a stock solution of NR12S in DMSO (e.g., 10 mM). Store at -20°C.
-
Working Solution Preparation: Dilute the stock solution in a suitable buffer or medium to a final concentration of approximately 0.04 µM just before use.
-
Cell Staining:
-
Add an equal volume of the NR12S working solution to the cell suspension.
-
Incubate in the dark at room temperature for about 7 minutes.
-
-
Washing: Wash the cells twice with buffer or medium.
-
Imaging and Analysis:
-
Measure fluorescence intensities using a fluorescence plate reader or microscope.
-
The ratio of emission intensities at two different wavelengths (e.g., 560 nm and 630 nm) can be used to quantify changes in plasma membrane cholesterol levels.
-
Protocol 3: Labeling Lipid Droplets with Lipi-Dyes (e.g., Lipi-Blue)
-
Stock Solution Preparation: Prepare a 0.1 mmol/l stock solution of Lipi-Blue in DMSO.
-
Working Solution Preparation: Dilute the DMSO stock solution with PBS or serum-free medium to a final concentration of 0.1–0.5 μmol/l.
-
Cell Staining:
-
Remove the culture medium and wash the cells with PBS.
-
Add the Lipi-Blue working solution and incubate at 37°C for 30 minutes.
-
-
Imaging: Observe the sample under a fluorescence microscope using an appropriate filter set (e.g., Excitation 405 nm, Emission 450–500 nm for Lipi-Blue).
Signaling Pathways and Logical Relationships
The organization of lipids in the plasma membrane into microdomains, often referred to as lipid rafts, plays a crucial role in various signaling pathways. Probes like Laurdan and C-Laurdan are instrumental in visualizing these domains.
Conclusion
The landscape of fluorescent lipid probes has expanded significantly, offering researchers a powerful toolkit to investigate the complexities of cellular membranes. While this compound remains a useful tool for specific applications, alternatives such as BODIPY-DHPE offer superior brightness and photostability for demanding imaging experiments. Environment-sensitive probes like Laurdan, C-Laurdan, and NR12S provide invaluable insights into the biophysical properties of membranes, enabling the study of lipid organization and its impact on cellular function. For the specific visualization of lipid droplets, the Lipi-dye series presents an excellent choice for long-term live-cell imaging. The selection of the optimal probe will ultimately depend on the specific experimental question, the imaging modality employed, and the biological system under investigation. This guide serves as a starting point for navigating the available options and making an informed decision to advance your research.
References
Safety Operating Guide
Navigating the Final Step: Proper Disposal of Tritc-dhpe in a Laboratory Setting
For researchers, scientists, and drug development professionals, the integrity of their work extends to the safe and responsible disposal of all laboratory materials. Tritc-dhpe (N-(6-tetramethylrhodaminethiocarbamoyl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine, triethylammonium salt), a fluorescent lipid probe, requires careful handling throughout its lifecycle, including its final disposal. Adherence to proper disposal protocols is not only a matter of regulatory compliance but also a cornerstone of a safe and sustainable research environment.
This guide provides essential, step-by-step logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of the environment.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to handle this compound with the appropriate safety measures. Based on safety data sheets, the following personal protective equipment (PPE) and handling procedures are recommended:
-
Eye and Face Protection: Wear tight-sealing safety goggles and a face shield to prevent contact with eyes and face.[1]
-
Skin Protection: Use protective gloves and clothing to avoid skin contact.[1]
-
Respiratory Protection: In case of dust or aerosols, use a suitable respirator.
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Avoid Ingestion and Inhalation: Do not eat, drink, or smoke when using this product. Avoid breathing dust, fumes, or vapors.[1]
In the event of accidental contact, immediately flush the affected area with plenty of water. If symptoms persist, seek medical attention.[1]
Step-by-Step Disposal Protocol for this compound Waste
The disposal of this compound, like many fluorescent dyes and lipid-based compounds, falls under the category of hazardous chemical waste. It should never be disposed of down the drain or in regular trash.
1. Waste Segregation and Collection:
-
Designated Waste Container: All materials contaminated with this compound, including unused solutions, contaminated labware (e.g., pipette tips, vials, gloves), and spill cleanup materials, must be collected in a designated, leak-proof hazardous waste container.
-
Avoid Mixing: Do not mix this compound waste with other incompatible waste streams. It is best practice to collect it in its own designated container or with other similar fluorescent dye wastes, as per your institution's guidelines.
2. Container Labeling:
-
Clear Identification: The waste container must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound (N-(6-tetramethylrhodaminethiocarbamoyl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine, triethylammonium salt)"
-
The concentration and quantity of the waste.
-
Any associated hazards (e.g., "Irritant").
-
The date the waste was first added to the container.
-
3. Waste Storage:
-
Secure Location: Store the sealed waste container in a designated and secure satellite accumulation area within the laboratory.
-
Secondary Containment: It is highly recommended to keep the waste container in secondary containment to prevent spills.
-
Compatibility: Ensure the storage area is away from incompatible materials.
4. Coordination with Environmental Health and Safety (EHS):
-
Institutional Protocols: Every research institution has an Environmental Health and Safety (EHS) department that manages the final disposal of hazardous waste. It is crucial to be familiar with and follow your institution's specific protocols.
-
Arrange for Pickup: Once the waste container is full or has reached the designated accumulation time limit, contact your institution's EHS department to arrange for a pickup. EHS professionals are trained in the safe handling, transportation, and ultimate disposal of chemical waste in accordance with federal, state, and local regulations.
Logical Workflow for this compound Handling and Disposal
To visualize the procedural flow from experimentation to disposal, the following logical relationships are key:
By adhering to these procedures, researchers can ensure that their innovative work with this compound is conducted with the highest standards of safety and environmental responsibility from the initial experiment to the final disposal.
References
Safeguarding Your Research: A Comprehensive Guide to Handling TRITC-DHPE
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling TRITC-DHPE (N-(Tetramethylrhodamine-6-thiocarbamoyl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine), a fluorescent lipid probe. By offering clear, procedural guidance, we aim to be your preferred source for laboratory safety and chemical handling information, building trust through value that extends beyond the product itself.
Personal Protective Equipment (PPE) and Safety Precautions
When working with this compound, a comprehensive approach to personal protection is crucial. The primary hazards are associated with the powdered form of the dye and the solvents used for its dissolution, typically chloroform.
Recommended Personal Protective Equipment:
| PPE Component | Specification | Purpose |
| Gloves | Double-gloved nitrile (4 mil each) or single thicker nitrile gloves (8 mil). For handling chloroform, consider Viton or polyvinyl acetate (PVA) gloves for extended use.[1] | Protects against skin contact with the dye and solvent. Chloroform can readily penetrate standard nitrile gloves.[1][2][3] |
| Eye Protection | Safety glasses with side shields or safety goggles. A face shield is recommended when there is a splash hazard.[1] | Protects eyes from dust particles of the dye and splashes of solvents. |
| Lab Coat | Standard laboratory coat. An impervious apron should be worn when handling larger quantities or if there is a significant splash risk. | Protects skin and clothing from contamination. |
| Respiratory Protection | Not generally required when handling small quantities in a well-ventilated area. Use a NIOSH-approved respirator if engineering controls are insufficient or during spill cleanup of the powder. | Prevents inhalation of the powdered dye. |
Engineering Controls and Work Practices:
-
Ventilation: Always handle this compound powder and chloroform solutions in a certified chemical fume hood to minimize inhalation exposure.
-
Eyewash and Safety Shower: Ensure that an emergency eyewash station and safety shower are readily accessible in the work area.
-
Hand Washing: Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.
Operational Plan: From Receipt to Disposal
A clear operational plan ensures safety and efficiency at every stage of handling this compound.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store this compound in a tightly sealed, light-protected container in a cool, dry, and well-ventilated area at -20°C.
-
Keep it segregated from incompatible materials such as strong oxidizing agents.
2. Preparation of Stock Solution: this compound is typically dissolved in chloroform. Due to the hazards of chloroform, this step requires particular care.
-
Step 1: In a chemical fume hood, weigh the desired amount of this compound powder.
-
Step 2: Add the appropriate volume of chloroform to achieve the desired concentration.
-
Step 3: Cap the vial tightly and vortex briefly to ensure complete dissolution.
-
Step 4: Store the stock solution at -20°C, protected from light.
3. Experimental Use: this compound is commonly used in membrane fusion assays (often in conjunction with a FRET donor like NBD-PE) and for tracking membrane trafficking.
dot
Caption: A general experimental workflow for using this compound.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure laboratory safety.
Waste Segregation and Collection:
| Waste Type | Collection Container | Disposal Procedure |
| Unused this compound Powder | Original or clearly labeled, sealed container. | Dispose of as hazardous chemical waste through your institution's Environmental Health and Safety (EHS) office. |
| This compound/Chloroform Solution | Labeled, sealed, and chemically resistant waste container (e.g., glass or compatible plastic). | Collect in a designated halogenated organic waste container. Arrange for pickup by your institution's EHS. |
| Contaminated Labware (e.g., pipette tips, tubes) | Labeled, sealed plastic bag or container. | Dispose of as chemically contaminated solid waste. Follow your institution's guidelines for solid chemical waste. |
| Contaminated Gloves and PPE | Labeled, sealed plastic bag. | Dispose of as chemically contaminated solid waste. |
dot
Caption: A workflow for the proper disposal of this compound waste.
Spill Cleanup:
-
Small Spills (Powder):
-
Gently cover the spill with absorbent paper to avoid raising dust.
-
Wearing appropriate PPE, dampen the absorbent paper with water.
-
Wipe the area from the outside in.
-
Place all contaminated materials in a sealed bag for disposal as chemical waste.
-
Clean the spill area with soap and water.
-
-
Small Spills (Liquid):
-
Absorb the spill with an inert material (e.g., vermiculite, sand, or chemical absorbent pads).
-
Collect the absorbed material into a sealed container for disposal as hazardous waste.
-
Clean the spill area with an appropriate solvent followed by soap and water.
-
-
Large Spills:
-
Evacuate the area and alert others.
-
Contact your institution's EHS or emergency response team immediately.
-
By adhering to these safety protocols and operational plans, you can confidently and safely incorporate this compound into your research, ensuring the integrity of your work and the well-being of your laboratory personnel.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
